molecular formula C10H13FN2O5 B10800373 PSI-6206-13C,d3

PSI-6206-13C,d3

Número de catálogo: B10800373
Peso molecular: 264.23 g/mol
Clave InChI: ARKKGZQTGXJVKW-CWDGLZGLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PSI-6206-13C,d3 is a useful research compound. Its molecular formula is C10H13FN2O5 and its molecular weight is 264.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1/i1+1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKKGZQTGXJVKW-CWDGLZGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PSI-6206-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PSI-6206 is a uridine-based nucleoside analog that acts as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase critical for viral replication. This document provides a comprehensive overview of the mechanism of action of PSI-6206, with a particular focus on its isotopically labeled form, PSI-6206-13C,d3. The isotopic labeling serves as a crucial tool for pharmacokinetic and metabolic studies without altering the fundamental inhibitory mechanism. PSI-6206 requires intracellular phosphorylation to its active 5'-triphosphate form, which then acts as a non-obligate chain terminator during HCV RNA synthesis. This guide details the metabolic activation pathway, the specifics of NS5B polymerase inhibition, and the experimental protocols used to elucidate this mechanism. Quantitative data are presented in tabular format for clarity, and key pathways and workflows are visualized using diagrams.

Introduction to PSI-6206 and its Role as an HCV Inhibitor

Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment.[1] A primary target for these DAAs is the HCV NS5B polymerase, a highly conserved enzyme essential for the replication of the viral RNA genome.[1] PSI-6206 is a uridine nucleoside analog that specifically targets this enzyme.[2] It is the deaminated derivative of PSI-6130, another anti-HCV compound.[2][3] While PSI-6206 itself exhibits limited activity in cell-based assays, its intracellularly phosphorylated triphosphate form is a potent inhibitor of HCV replication.[2][4] The development of phosphoramidate prodrugs, such as sofosbuvir (PSI-7977), has been instrumental in overcoming the inefficient initial phosphorylation of PSI-6206 in cells, leading to enhanced clinical efficacy.[4][5] The isotopically labeled version, this compound, is a vital research tool for delineating the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

Mechanism of Action: From Prodrug to Polymerase Inhibition

The inhibitory action of PSI-6206 is a multi-step process that begins with its delivery to the host cell and culminates in the termination of viral RNA synthesis.

Metabolic Activation Pathway

PSI-6206, or its parent compound PSI-6130, must be converted to its active 5'-triphosphate form (PSI-6206-TP) within the host cell. The metabolic activation cascade is as follows:

  • Deamination (for PSI-6130): PSI-6130, a cytidine analog, can be deaminated to PSI-6206 (a uridine analog) at the monophosphate level.[5]

  • Initial Phosphorylation: Cellular kinases catalyze the initial phosphorylation of the nucleoside to its 5'-monophosphate form. This step is often inefficient for PSI-6206 itself.[4]

  • Subsequent Phosphorylations: Cellular kinases further phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate, PSI-6206-TP.[5]

The long intracellular half-life of PSI-6206-TP (approximately 38 hours) compared to that of PSI-6130-TP (around 5 hours) makes it a sustained inhibitor of HCV replication.[5]

Metabolic Activation of PSI-6206 cluster_cell Hepatocyte cluster_extracellular Extracellular PSI6130_MP PSI-6130-MP PSI6206_MP PSI-6206-MP PSI6130_MP->PSI6206_MP Deamination PSI6206 PSI-6206 PSI6206->PSI6206_MP Phosphorylation (Cellular Kinase) PSI6206_DP PSI-6206-DP PSI6206_MP->PSI6206_DP Phosphorylation (Cellular Kinase) PSI6206_TP PSI-6206-TP (Active) PSI6206_DP->PSI6206_TP Phosphorylation (Cellular Kinase) PSI6130 PSI-6130 PSI6130->PSI6130_MP Intracellular Uptake & Phosphorylation

Diagram 1: Metabolic activation pathway of PSI-6130 to the active PSI-6206-TP.
Inhibition of HCV NS5B Polymerase

Once formed, PSI-6206-TP acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate for the HCV NS5B polymerase. The key steps of inhibition are:

  • Competition for the Active Site: PSI-6206-TP competes with endogenous UTP for binding to the active site of the NS5B polymerase.

  • Incorporation into the Nascent RNA Chain: The NS5B polymerase incorporates PSI-6206-monophosphate into the growing viral RNA strand.

  • Chain Termination: The presence of a methyl group at the 2'-C position of the ribose sugar in the incorporated PSI-6206 molecule creates a steric hindrance that prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the RNA chain.[5] This mechanism is classified as non-obligate chain termination.

Inhibition of HCV NS5B Polymerase NS5B HCV NS5B Polymerase Elongation RNA Elongation NS5B->Elongation Termination Chain Termination NS5B->Termination incorporates PSI-6206-MP RNA_Template HCV RNA Template RNA_Template->NS5B binds Nascent_RNA Nascent RNA Strand Nascent_RNA->NS5B binds UTP UTP UTP->Elongation incorporates PSI6206_TP PSI-6206-TP PSI6206_TP->NS5B competes with UTP

Diagram 2: Mechanism of HCV NS5B polymerase inhibition by PSI-6206-TP.

Quantitative Data

The following tables summarize the key quantitative data for PSI-6206 and its related compounds.

Table 1: In Vitro Activity of PSI-6206 and its Triphosphate Form against HCV

CompoundAssayHCV GenotypeIC50 (µM)EC90 (µM)Reference
PSI-6206HCV Replicon->100-[3]
PSI-6206-TPNS5B Polymerase1b1.6-[5]
PSI-6206-TPNS5B Polymerase2a2.8-[5]
PSI-6206-TPNS5B Polymerase3a0.7-[5]
PSI-6206-TPNS5B Polymerase4a2.6-[5]

Table 2: In Vitro Activity of PSI-7851 (Prodrug of a PSI-6206 Diastereomer)

CompoundAssayHCV GenotypeEC90 (µM)Reference
PSI-7851HCV Replicon1aWithin 2-fold of other genotypes[5]
PSI-7851HCV Replicon1bWithin 2-fold of other genotypes[5]
PSI-7851HCV Replicon2aWithin 2-fold of other genotypes[5]

Experimental Protocols

The mechanism of action of PSI-6206 has been elucidated through a series of key in vitro experiments.

HCV Subgenomic Replicon Assay

This cell-based assay is fundamental for assessing the antiviral activity of compounds against HCV replication.

Objective: To determine the concentration of a compound that inhibits HCV RNA replication by 50% (EC50) or 90% (EC90).

Methodology:

  • Cell Culture: Human hepatoma cells (Huh-7 or derived cell lines like Huh-7.5.1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and non-essential amino acids.[6][7]

  • In Vitro Transcription of Replicon RNA: A plasmid containing the HCV subgenomic replicon construct (typically encoding a selectable marker like neomycin phosphotransferase and/or a reporter gene like luciferase) is linearized. In vitro transcription is then performed using a T7 RNA polymerase kit to generate replicon RNA.[6][8]

  • Electroporation: The in vitro transcribed HCV replicon RNA (approximately 1-10 µg) is introduced into Huh-7 cells (around 4 x 10^6 cells) via electroporation.[6][8][9] Typical electroporation settings are 270 V, 950 µF, and 100 Ω.[6][9]

  • Drug Treatment: The electroporated cells are seeded into multi-well plates. After cell attachment, the culture medium is replaced with medium containing serial dilutions of the test compound (e.g., PSI-6206).

  • Quantification of HCV Replication:

    • For stable replicon cell lines: After a selection period with an antibiotic (e.g., G418), the number of resistant colonies is counted.[8]

    • For transient assays with a reporter: The cells are lysed at various time points post-transfection (e.g., 48-96 hours), and the reporter gene activity (e.g., luciferase) is measured.[6]

    • RT-qPCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using real-time reverse transcription PCR.[6][10]

HCV Subgenomic Replicon Assay Workflow Start Start Culture Culture Huh-7 cells Start->Culture Transcription In vitro transcribe HCV replicon RNA Start->Transcription Electroporation Electroporate RNA into Huh-7 cells Culture->Electroporation Transcription->Electroporation Seeding Seed cells into multi-well plates Electroporation->Seeding Treatment Treat with serial dilutions of PSI-6206 Seeding->Treatment Incubation Incubate for 48-96 hours Treatment->Incubation Quantification Quantify HCV replication Incubation->Quantification Luciferase Luciferase Assay Quantification->Luciferase Reporter RTqPCR RT-qPCR Quantification->RTqPCR RNA levels End End Luciferase->End RTqPCR->End

Diagram 3: General workflow for the HCV subgenomic replicon assay.
In Vitro HCV NS5B Polymerase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.

Objective: To determine the concentration of a compound that inhibits the NS5B polymerase activity by 50% (IC50).

Methodology:

  • Expression and Purification of NS5B: Recombinant HCV NS5B polymerase is expressed in E. coli or insect cells and purified.[11][12]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl), a divalent cation (e.g., MgCl2 or MnCl2), a reducing agent (e.g., DTT), an RNA template-primer, and the four ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one of them being radiolabeled (e.g., [α-32P]CTP or [3H]UTP).[11][13]

  • Inhibition Assay: The purified NS5B enzyme is pre-incubated with the test compound (e.g., PSI-6206-TP) at various concentrations.

  • Initiation and Incubation: The polymerization reaction is initiated by the addition of the NTPs. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at room temperature).[13]

  • Termination and Product Analysis: The reaction is stopped by the addition of EDTA. The radiolabeled RNA product is then separated from the unincorporated nucleotides (e.g., by precipitation or filtration) and quantified using a scintillation counter or by gel electrophoresis followed by autoradiography.[13][14]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Conclusion

This compound is a deuterated and carbon-13 labeled form of a uridine nucleoside analog that, upon intracellular conversion to its 5'-triphosphate, acts as a highly specific and potent chain-terminating inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Its mechanism of action has been thoroughly characterized through a combination of cell-based replicon assays and in vitro enzymatic assays. The development of prodrug strategies has successfully addressed its initial limitations in cellular phosphorylation, leading to the successful clinical application of related compounds like sofosbuvir. The use of isotopically labeled PSI-6206 remains critical for ongoing research into the pharmacokinetics and metabolism of this important class of antiviral agents.

References

An In-depth Technical Guide to PSI-6206-¹³C,d₃ in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6206-¹³C,d₃ is a stable, isotopically labeled form of PSI-6206, a uridine nucleoside analog. The incorporation of carbon-13 and deuterium atoms makes it an invaluable tool in pharmacokinetic (PK) and metabolic studies, serving as an internal standard for the accurate quantification of its unlabeled counterpart, PSI-6206. While PSI-6206 itself displays low intrinsic antiviral activity, its significance in research stems from two primary areas: its role as a key metabolite of the potent anti-Hepatitis C Virus (HCV) drug candidate PSI-6130, and its more recent identification as an inhibitor of Coxsackievirus B3 (CVB3) replication. This guide provides a comprehensive overview of the research applications of PSI-6206-¹³C,d₃, including its mechanism of action, relevant experimental protocols, and quantitative data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of PSI-6206 and its isotopically labeled form is presented below.

PropertyValue
Compound Name PSI-6206-¹³C,d₃
Synonyms RO-2433-¹³C,d₃; GS-331007-¹³C,d₃
Chemical Formula C₉[¹³C]H₁₀D₃FN₂O₅
Molecular Weight 264.23 g/mol
CAS Number 1256490-42-2
Appearance White to off-white solid powder
Solubility Soluble in DMSO
Storage -20°C for long-term storage

Role in Hepatitis C Virus (HCV) Research

PSI-6206 is the deaminated metabolite of PSI-6130, a cytidine nucleoside analog that demonstrated potent inhibition of the HCV NS5B RNA-dependent RNA polymerase. The research utility of PSI-6206 and its labeled form, PSI-6206-¹³C,d₃, is primarily in understanding the metabolic activation pathway of the parent drug, PSI-6130.

Mechanism of Action in HCV Inhibition

The antiviral activity of PSI-6130 is dependent on its intracellular conversion to its 5'-triphosphate form. During this metabolic process, a portion of PSI-6130 is deaminated to form PSI-6206, which is then subsequently phosphorylated to its active triphosphate form, RO2433-TP. This triphosphate acts as a competitive inhibitor of the HCV NS5B polymerase, leading to chain termination of the nascent viral RNA. The use of PSI-6206-¹³C,d₃ allows researchers to accurately trace and quantify the formation and fate of the PSI-6206 metabolite during these studies.

Metabolic Activation Pathway of PSI-6130

The following diagram illustrates the intracellular metabolic pathway leading to the formation of the active triphosphate of PSI-6206.

metabolic_pathway cluster_cell Hepatocyte PSI_6130 PSI-6130 (extracellular) PSI_6130_intra PSI-6130 (intracellular) PSI_6130->PSI_6130_intra Transport PSI_6206 PSI-6206 (RO2433) PSI_6130_intra->PSI_6206 Deamination PSI_6206_MP PSI-6206-MP PSI_6206->PSI_6206_MP Phosphorylation PSI_6206_DP PSI-6206-DP PSI_6206_MP->PSI_6206_DP Phosphorylation RO2433_TP RO2433-TP (Active Triphosphate) PSI_6206_DP->RO2433_TP Phosphorylation HCV NS5B Polymerase\nInhibition HCV NS5B Polymerase Inhibition RO2433_TP->HCV NS5B Polymerase\nInhibition

Metabolic activation of PSI-6130 to the active triphosphate of PSI-6206.
Experimental Protocol: HCV Replicon Assay

HCV replicon assays are cell-based systems used to evaluate the antiviral activity of compounds against HCV replication.

1. Cell Culture and Plating:

  • Culture Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

  • Seed the replicon-containing cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

2. Compound Preparation and Treatment:

  • Prepare serial dilutions of the test compound (e.g., PSI-6130) in DMSO.

  • Add the diluted compounds to the cell culture wells, ensuring the final DMSO concentration is non-toxic (typically ≤0.5%).

  • Include a positive control (e.g., a known HCV inhibitor) and a negative control (vehicle only).

3. Incubation:

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

4. Quantification of HCV RNA:

  • Lyse the cells and extract total RNA using a suitable kit.

  • Quantify the level of HCV replicon RNA using a one-step real-time reverse transcription PCR (qRT-PCR) assay targeting a conserved region of the HCV genome.

  • Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).

5. Data Analysis:

  • Calculate the EC₅₀ value (the concentration of the compound that inhibits 50% of HCV RNA replication) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Role in Coxsackievirus B3 (CVB3) Research

More recently, PSI-6206 has been identified as an inhibitor of Coxsackievirus B3 (CVB3), a picornavirus that is a major cause of viral myocarditis. This has opened up a new avenue of research for this compound.

Antiviral Activity against CVB3

Studies have shown that PSI-6206 can inhibit CVB3 replication in a dose-dependent manner. The exact mechanism of inhibition is still under investigation but is presumed to involve the inhibition of the viral RNA-dependent RNA polymerase.

Quantitative Data: Anti-CVB3 Activity
ParameterCell LineValueReference
EC₅₀ HeLa34.6 µM[1]
CC₅₀ HeLa>100 µM[1]
Selectivity Index (SI) HeLa>2.89[1]
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

The CPE reduction assay is a common method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced death.

1. Cell Plating:

  • Seed HeLa or Vero cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

2. Compound and Virus Preparation:

  • Prepare serial dilutions of PSI-6206 in cell culture medium.

  • Prepare a stock of CVB3 and determine its titer (e.g., TCID₅₀/mL).

3. Infection and Treatment:

  • Infect the cell monolayers with CVB3 at a low multiplicity of infection (MOI), for example, 0.01.

  • After a 1-2 hour adsorption period, remove the virus inoculum and add the media containing the different concentrations of PSI-6206.

4. Incubation and CPE Observation:

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Visually inspect the wells for CPE using a microscope.

5. Cell Viability Measurement:

  • Quantify cell viability using a colorimetric assay such as the MTT or MTS assay.

  • Add the reagent to the wells, incubate, and then measure the absorbance at the appropriate wavelength.

6. Data Analysis:

  • Calculate the EC₅₀ (the concentration of the compound that protects 50% of the cells from virus-induced death) and the CC₅₀ (the concentration that causes 50% cytotoxicity in uninfected cells).

  • The Selectivity Index (SI = CC₅₀/EC₅₀) is then calculated to assess the therapeutic window of the compound.

Experimental Workflow: Virus Yield Reduction Assay

The virus yield reduction assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

virus_yield_reduction start Start plate_cells Plate Host Cells (e.g., Vero cells) start->plate_cells infect_cells Infect Cells with CVB3 (MOI = 1) plate_cells->infect_cells add_compound Add Serial Dilutions of PSI-6206 infect_cells->add_compound incubate Incubate for Viral Replication (e.g., 24 hours) add_compound->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant titer_virus Titer Virus in Supernatant (TCID₅₀ or Plaque Assay) collect_supernatant->titer_virus analyze_data Analyze Data and Determine Inhibitory Concentration titer_virus->analyze_data end End analyze_data->end

Workflow for a virus yield reduction assay to evaluate PSI-6206.

The Role of Isotopic Labeling

The primary application of PSI-6206-¹³C,d₃ is as an internal standard in bioanalytical methods, most commonly liquid chromatography-mass spectrometry (LC-MS). The carbon-13 and deuterium labels increase the mass of the molecule without significantly altering its chemical properties. This allows it to be distinguished from the unlabeled PSI-6206 during mass spectrometric analysis. By adding a known amount of PSI-6206-¹³C,d₃ to a biological sample, researchers can accurately quantify the amount of endogenous or administered PSI-6206, correcting for any sample loss during extraction and analysis. This is crucial for precise pharmacokinetic and drug metabolism studies.

Conclusion

PSI-6206-¹³C,d₃ is a critical research tool for scientists in the fields of virology and drug development. Its use as a stable isotope-labeled internal standard is essential for the accurate quantification of PSI-6206 in complex biological matrices. This is particularly important in the context of HCV research, where PSI-6206 is a key metabolite of the prodrug PSI-6130. Furthermore, the discovery of its inhibitory activity against CVB3 has expanded its potential applications and warrants further investigation into its mechanism of action against this important human pathogen. The experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing PSI-6206 and its labeled counterpart in their studies.

References

PSI-6206-13C,d3: A Comprehensive Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the isotopically labeled nucleoside analog PSI-6206-13C,d3, and its parent compound, PSI-6206. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and virological studies.

Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the key physicochemical data for PSI-6206 and its isotopically labeled variant, this compound.

Quantitative Data Summary

The following tables present the quantitative physicochemical properties for both PSI-6206 and this compound.

Table 1: Physicochemical Properties of PSI-6206

PropertyValue
Molecular Formula C10H13FN2O5
Molecular Weight 260.22 g/mol [1][2]
Exact Mass 260.08 g/mol
Appearance White to off-white solid powder
Density 1.6 ± 0.1 g/cm³
Melting Point 237-238 °C
Index of Refraction 1.596
LogP -0.77
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 3

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C9[13C]H10D3FN2O5[3]
Molecular Weight 264.23 g/mol [3]
Purity ≥99%[3]

Table 3: Elemental Analysis of PSI-6206

ElementPercentage
Carbon (C) 46.16%
Hydrogen (H) 5.04%
Fluorine (F) 7.30%
Nitrogen (N) 10.77%
Oxygen (O) 30.74%

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physicochemical properties listed above. These protocols are standard methods widely used in the pharmaceutical sciences.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath.

  • The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the last solid crystal disappears is recorded as the completion of melting.

  • The melting point is reported as a range between these two temperatures.[1][2][4][5]

Density Determination (Bulk and Tapped)

Objective: To determine the bulk and tapped density of the powdered compound.

Methodology:

  • Bulk Density: A known mass of the powder is gently poured into a graduated cylinder, and the volume is recorded. The bulk density is calculated as the mass of the powder divided by its volume.[6][7][8]

  • Tapped Density: The graduated cylinder containing the powder is then mechanically tapped a specified number of times (e.g., 100 taps). The new, smaller volume is recorded. The tapped density is calculated as the mass of the powder divided by the tapped volume.[6][7][8]

LogP (Octanol-Water Partition Coefficient) Determination

Objective: To determine the lipophilicity of the compound by measuring its partitioning between octanol and water.

Methodology (Shake Flask Method):

  • A solution of the compound is prepared in a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[9][10][11]

  • The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[10][12]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[13]

Signaling Pathway and Mechanism of Action

PSI-6206 is a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[4] However, PSI-6206 itself is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.

Metabolic Activation Pathway of PSI-6206 Precursor (PSI-6130)

The metabolic activation of PSI-6206 is understood through the pathway of its closely related precursor, PSI-6130. PSI-6130 undergoes intracellular phosphorylation and deamination to ultimately form the active triphosphate of PSI-6206.

Metabolic_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte cluster_inhibition HCV Replication Complex PSI6130_ext PSI-6130 PSI6130_int PSI-6130 PSI6130_ext->PSI6130_int Cellular Uptake PSI6130_MP PSI-6130-MP PSI6130_int->PSI6130_MP dCK PSI6206_MP PSI-6206-MP (RO2433-MP) PSI6130_MP->PSI6206_MP dCMP deaminase PSI6206_DP PSI-6206-DP (RO2433-DP) PSI6206_MP->PSI6206_DP UMP-CMP Kinase PSI6206_TP Active PSI-6206-TP (RO2433-TP) PSI6206_DP->PSI6206_TP NDPK NS5B HCV NS5B Polymerase PSI6206_TP->NS5B Inhibition Chain Termination PSI6206_TP->Inhibition Incorporation RNA_Replication Viral RNA Replication NS5B->RNA_Replication Inhibition->RNA_Replication

Metabolic activation of PSI-6130 to active PSI-6206-TP.

The diagram illustrates the conversion of the parent compound, PSI-6130, within the hepatocyte. It is first phosphorylated to its monophosphate (MP) form by deoxycytidine kinase (dCK). Subsequently, dCMP deaminase converts PSI-6130-MP to PSI-6206-MP (also known as RO2433-MP).[14][15] This monophosphate is then further phosphorylated to the diphosphate (DP) and finally to the active triphosphate (TP) form by cellular kinases.[14] The active PSI-6206-TP acts as a competitive inhibitor of the HCV NS5B polymerase, leading to chain termination and the inhibition of viral RNA replication.[16][17][18]

References

PSI-6206: A Comprehensive Technical Guide to the Core Metabolite of Sofosbuvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, is a prodrug that undergoes extensive intracellular metabolism to exert its antiviral effect. A deep understanding of its metabolic fate is critical for drug development, clinical pharmacology, and the optimization of therapeutic regimens. This technical guide provides an in-depth exploration of PSI-6206 (also known as GS-331007), the principal, albeit inactive, metabolite of sofosbuvir. PSI-6206 serves as a crucial biomarker for assessing drug exposure and pharmacokinetic variability. This document details the metabolic activation pathway of sofosbuvir, the pharmacokinetics of PSI-6206, and the bioanalytical methodologies for its quantification, presenting key data in a structured format for researchers, scientists, and drug development professionals.

Introduction

Sofosbuvir is a direct-acting antiviral agent that targets the HCV NS5B RNA-dependent RNA polymerase, the key enzyme in viral replication.[1][2] As a phosphoramidate prodrug, sofosbuvir requires intracellular activation to its pharmacologically active triphosphate form, GS-461203.[1][3][4] During this metabolic cascade, the nucleoside metabolite PSI-6206 is formed. While PSI-6206 itself lacks anti-HCV activity in vitro due to inefficient rephosphorylation, it is the predominant circulating drug-related species in plasma, accounting for over 90% of the systemic exposure.[3][4][5][6][7] Consequently, the pharmacokinetic profile of PSI-6206 is a reliable surrogate for assessing the systemic exposure to sofosbuvir and has been extensively used in clinical pharmacology studies to evaluate dose-response relationships and the impact of various physiological and pathological conditions on drug disposition.[3][4][7]

Metabolic Pathway of Sofosbuvir to PSI-6206

The metabolic activation of sofosbuvir is a multi-step enzymatic process that occurs primarily within hepatocytes. The pathway is initiated by the hydrolysis of the carboxyl ester moiety, a reaction catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1).[8] This is a stereospecific step.[8] Following this initial hydrolysis, a putative nucleophilic attack on the phosphorus by the carboxyl group leads to the elimination of phenol and the formation of an alaninyl phosphate metabolite. Subsequent cleavage of the phosphoramidate bond by histidine triad nucleotide-binding protein 1 (HINT1) yields the monophosphate metabolite. This monophosphate can then be dephosphorylated to form the nucleoside metabolite PSI-6206. Alternatively, it can be sequentially phosphorylated by uridine monophosphate-cytidine monophosphate kinase (UMP-CMPK) and nucleoside diphosphate kinase (NDPK) to form the active triphosphate metabolite, GS-461203.[5][6] Dephosphorylation of the active triphosphate also leads to the formation of PSI-6206.[2]

Sofosbuvir_Metabolism cluster_hepatocyte Hepatocyte cluster_circulation Systemic Circulation Sofosbuvir Sofosbuvir (Prodrug) Metabolite_X Metabolite X Sofosbuvir->Metabolite_X Cathepsin A / CES1 (Hydrolysis) Monophosphate GS-331007 Monophosphate Metabolite_X->Monophosphate HINT1 (Phosphoramidase Cleavage) Diphosphate GS-331007 Diphosphate Monophosphate->Diphosphate UMP-CMPK1 PSI6206 PSI-6206 (GS-331007) (Inactive Metabolite) Monophosphate->PSI6206 Dephosphorylation Triphosphate GS-461203 (Active Triphosphate) Diphosphate->Triphosphate NDPK Triphosphate->PSI6206 Dephosphorylation Inhibition HCV NS5B Polymerase Inhibition Triphosphate->Inhibition PSI6206_circ PSI-6206 (Major Circulating Metabolite) PSI6206->PSI6206_circ

Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.

Pharmacokinetic Properties of PSI-6206

The pharmacokinetic profile of PSI-6206 is characterized by a longer half-life compared to the parent drug, sofosbuvir. Following oral administration of sofosbuvir, PSI-6206 is the major circulating species.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of sofosbuvir and PSI-6206 in various study populations.

Table 1: Single-Dose Pharmacokinetics in Healthy Subjects [4]

AnalyteDose (mg)Cmax (ng/mL)Tmax (h)AUCinf (ng·h/mL)t1/2 (h)
Sofosbuvir4005670.8210100.4
PSI-62064006783.671340027

Table 2: Pharmacokinetics in HCV-Infected vs. Healthy Subjects [3][4]

AnalytePopulationAUC Change
SofosbuvirHCV-Infected60% higher
PSI-6206HCV-Infected39% lower

Table 3: Effect of Renal Impairment on PSI-6206 AUC (Single 400 mg Sofosbuvir Dose) [6]

Renal FunctioneGFR (mL/min)PSI-6206 AUC Increase
Mild Impairment50-8056%
Moderate Impairment30-4990%
Severe Impairment<30456%

Table 4: Pharmacokinetics in Pregnant vs. Non-Pregnant Women [9]

AnalyteParameterChange in Pregnancy
SofosbuvirAUC60% higher
SofosbuvirCmax49% higher
PSI-6206AUC43% lower

Experimental Protocols

Quantification of PSI-6206 in Biological Matrices

The standard method for the quantification of sofosbuvir and PSI-6206 in plasma, serum, and intracellularly is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

Objective: To determine the concentration of PSI-6206 in human plasma.

Materials:

  • Human plasma samples

  • PSI-6206 reference standard

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Water, HPLC grade

  • Protein precipitation plates or tubes

  • HPLC system coupled with a tandem mass spectrometer

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 300 µL of ACN containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% FA: 5% ACN with 0.1% FA).

LC-MS/MS Conditions (Illustrative):

  • HPLC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).

  • MRM Transitions: To be determined by infusing pure standards of PSI-6206 and the internal standard to identify the precursor and product ions.

Bioanalytical_Workflow Start Biological Sample (Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for PSI-6206 quantification.

Signaling and Mechanism of Action Context

While PSI-6206 itself is inactive, its formation is an integral part of the pathway leading to the active triphosphate, GS-461203. The active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[4][11] The incorporation of GS-461203 into the nascent viral RNA strand prevents the addition of subsequent nucleotides, thereby halting viral replication.[11] The high intracellular concentration of the active triphosphate, coupled with its higher affinity for the viral polymerase than for human polymerases, ensures potent and selective antiviral activity.

Mechanism_of_Action cluster_viral_replication HCV RNA Replication cluster_inhibition Inhibition by Sofosbuvir Metabolite HCV_RNA HCV RNA Template NS5B NS5B Polymerase HCV_RNA->NS5B Nascent_RNA Nascent HCV RNA NS5B->Nascent_RNA Elongation NTPs Natural Nucleoside Triphosphates (NTPs) NTPs->NS5B GS461203 GS-461203 (Active Metabolite) NS5B_inhibited NS5B Polymerase GS461203->NS5B_inhibited Competitive Inhibition Terminated_RNA Chain-Terminated HCV RNA NS5B_inhibited->Terminated_RNA Incorporation & Chain Termination

Caption: Logical relationship of sofosbuvir's mechanism of action.

Conclusion

PSI-6206 is an indispensable analyte in the clinical development and therapeutic drug monitoring of sofosbuvir. Its pharmacokinetic profile, particularly its long half-life and high systemic exposure, makes it a robust biomarker for assessing patient adherence and drug exposure. A thorough understanding of the metabolic pathway leading to the formation of PSI-6206 and the active triphosphate metabolite is fundamental for interpreting clinical data and for the development of future antiviral therapies. The methodologies outlined in this guide provide a framework for the accurate quantification and study of this key metabolite, supporting ongoing research and development in the field of anti-HCV therapeutics.

References

In Vitro Antiviral Activity of PSI-6206: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6206, also known as (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine, is a nucleoside analog that has been a focal point in the development of antiviral therapies against the Hepatitis C Virus (HCV). While PSI-6206 itself demonstrates limited to no direct antiviral activity in vitro, its significance lies in its role as the core nucleoside for more potent antiviral agents. Specifically, it is the deaminated derivative of PSI-6130 and the unphosphorylated parent compound of the active triphosphate analog, PSI-7409. Furthermore, PSI-6206 is a key metabolite of the highly successful direct-acting antiviral drug, sofosbuvir (PSI-7977). This technical guide provides an in-depth overview of the in vitro antiviral activity related to PSI-6206, focusing on its prodrugs and active metabolites, with detailed experimental protocols and data presentation.

Mechanism of Action

The antiviral activity associated with PSI-6206 is realized through its active 5'-triphosphate metabolite, PSI-7409. In vitro studies have shown that PSI-6206 is not efficiently phosphorylated to its monophosphate form within cells, which is a necessary step for its activation.[1][2][3] To overcome this limitation, phosphoramidate prodrugs such as PSI-7851 were developed.[3]

The metabolic activation of these prodrugs to the active triphosphate, PSI-7409, involves several enzymatic steps. Once formed, PSI-7409 acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. By mimicking the natural nucleotide substrate, PSI-7409 is incorporated into the nascent viral RNA chain, leading to chain termination and the cessation of viral replication.

Quantitative Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro antiviral and cytotoxicity data for PSI-6206's prodrug (PSI-7851) and its active triphosphate metabolite (PSI-7409). It is important to note that PSI-6206 itself generally shows no significant activity in HCV replicon assays.

Table 1: In Vitro Anti-HCV Activity of PSI-7851 in Replicon Assays

Cell LineHCV GenotypeEC50 (µM)EC90 (µM)
ET-lunet cells1b (Con1)0.075 ± 0.0500.52 ± 0.25
Clone A cells1b (Con1)-0.45 ± 0.19
-1aSimilar efficacy to 1b-
-2aSimilar efficacy to 1b-

Data compiled from a study characterizing the in vitro antiviral activity of PSI-7851.[4]

Table 2: In Vitro Anti-HCV Activity of PSI-7851 in Infectious Virus Assays

Virus StrainEC50 (µM)EC90 (µM)
H77sV2 (Genotype 1a)0.19 ± 0.0180.34 ± 0.16
JFH-1 (Genotype 2a)0.18 ± 0.0410.52 ± 0.20

Data from the same study, demonstrating potency against infectious virus.[4]

Table 3: Cytotoxicity of PSI-7851

Cell LineCC50 (µM)
Multiple cell lines>50

PSI-7851 was found to be non-cytotoxic at the highest concentrations tested.[4]

Table 4: Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase

HCV GenotypeIC50 (µM)
1b (Con1)1.6
2a (JFH1)2.8
3a0.7
4a2.6

These values represent the concentration of PSI-7409 required to inhibit the activity of recombinant NS5B polymerases from different HCV genotypes by 50%.[5][6]

Table 5: Inhibitory Activity of PSI-7409 against Human Polymerases

PolymeraseIC50 (µM)
DNA Polymerase α550
DNA Polymerase β>1000
DNA Polymerase γ>1000
RNA Polymerase II>100

PSI-7409 demonstrates high selectivity for the viral polymerase over human cellular polymerases.[5][6]

Experimental Protocols

HCV Replicon Assay

This assay is fundamental for evaluating the in vitro antiviral activity of compounds against HCV replication.

Objective: To determine the concentration of a test compound that inhibits HCV RNA replication by 50% (EC50) and 90% (EC90) in a cell-based system.

Materials:

  • Huh-7 human hepatoma cells harboring an HCV subgenomic replicon (e.g., genotype 1b).

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

  • Test compound (e.g., PSI-7851) dissolved in DMSO.

  • Reagents for quantifying HCV RNA (e.g., Luciferase assay kit if the replicon contains a reporter gene, or reagents for RT-qPCR).

Procedure:

  • Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of approximately 2 x 10^5 cells/mL in complete DMEM without G418. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound in complete DMEM.

  • Treatment: Remove the culture medium from the cells and add the diluted test compound. Include a "no drug" control (vehicle only) and a "cells only" control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Quantification of HCV Replication:

    • Luciferase Assay: If using a luciferase reporter replicon, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

    • RT-qPCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR to determine the levels of HCV RNA.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no drug" control. Determine the EC50 and EC90 values from the dose-response curve.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to ensure that the observed antiviral effect is not due to toxicity to the host cells.

Objective: To determine the concentration of a test compound that reduces the viability of host cells by 50% (CC50).

Materials:

  • Huh-7 cells (or other relevant cell line).

  • Complete DMEM.

  • Test compound dissolved in DMSO.

  • Reagents for assessing cell viability (e.g., MTT, MTS, or a neutral red-based assay).

Procedure:

  • Cell Seeding: Seed Huh-7 cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with the same serial dilutions of the test compound as used in the antiviral assay.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Cell Viability Assessment: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the CC50 value from the dose-response curve.

Visualizations

Metabolic_Activation_of_PSI_7851 cluster_extracellular Extracellular cluster_intracellular Intracellular PSI_7851 PSI-7851 (Prodrug) PSI_352707 PSI-352707 (Intermediate) PSI_7851->PSI_352707 CatA/CES1 PSI_7411 PSI-7411 (Monophosphate) PSI_352707->PSI_7411 Hint1 PSI_7410 PSI-7410 (Diphosphate) PSI_7411->PSI_7410 UMP-CMP Kinase PSI_7409 PSI-7409 (Active Triphosphate) PSI_7410->PSI_7409 NDP Kinase

Caption: Metabolic activation pathway of the prodrug PSI-7851 to the active triphosphate PSI-7409.

HCV_Polymerase_Inhibition HCV_RNA_Template HCV RNA Template NS5B_Polymerase HCV NS5B Polymerase HCV_RNA_Template->NS5B_Polymerase RNA_Elongation RNA Elongation NS5B_Polymerase->RNA_Elongation incorporates Chain_Termination Chain Termination NS5B_Polymerase->Chain_Termination incorporates PSI-7409 Natural_NTPs Natural NTPs Natural_NTPs->RNA_Elongation PSI_7409 PSI-7409 (Active Drug) PSI_7409->NS5B_Polymerase competes with Natural NTPs No_Replication No Viral Replication Chain_Termination->No_Replication

Caption: Mechanism of HCV NS5B polymerase inhibition by the active metabolite PSI-7409.

Conclusion

PSI-6206 is a crucial scaffold in the development of potent anti-HCV nucleoside inhibitors. Although inactive in its initial form, its metabolic product, PSI-7409, derived from prodrugs like PSI-7851, is a highly effective and selective inhibitor of the HCV NS5B polymerase. The data presented herein, along with the detailed experimental protocols, provide a comprehensive technical overview for researchers engaged in the discovery and development of antiviral therapeutics. The high potency, pan-genotypic activity, and favorable safety profile of PSI-6206-based compounds underscore the success of this therapeutic strategy in combating chronic hepatitis C infection.

References

The Core of Inhibition: A Technical Guide to HCV NS5B Polymerase Inhibition by PSI-6206

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism, quantitative activity, and experimental evaluation of PSI-6206, a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This document details the metabolic activation, mechanism of action, and associated resistance profiles, supported by structured data tables and detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Introduction to PSI-6206 and its Mechanism of Action

PSI-6206 (also known as RO2433 or GS-331007) is a uridine-based β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside analog.[1] It is the deaminated derivative of PSI-6130, a cytidine analog.[1] While PSI-6206 itself exhibits minimal to no direct inhibitory activity against HCV replication in cell-based subgenomic replicon assays, its therapeutic effect is realized upon intracellular phosphorylation to its 5'-triphosphate form, RO2433-TP (also referred to as PSI-7409).[2][3][4] This active metabolite acts as a chain terminator, targeting the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[1]

The inefficient phosphorylation of PSI-6206 in cells led to the development of phosphoramidate prodrugs, such as PSI-7851 and PSI-7977 (Sofosbuvir), which enhance the intracellular delivery and subsequent conversion to the active triphosphate form.[1]

Metabolic Activation Pathway

The intracellular conversion of PSI-6206 to its active triphosphate metabolite is a critical step for its antiviral activity. This multi-step enzymatic process is outlined below.

Metabolic_Activation_of_PSI-6206 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PSI-6206_ext PSI-6206 PSI-6206_int PSI-6206 PSI-6206_ext->PSI-6206_int Cellular Uptake PSI-6206_MP PSI-6206 Monophosphate PSI-6206_int->PSI-6206_MP Host Kinases (Phosphorylation) PSI-6206_DP PSI-6206 Diphosphate PSI-6206_MP->PSI-6206_DP Host Kinases (Phosphorylation) RO2433_TP RO2433-TP (Active Form) PSI-6206_DP->RO2433_TP Host Kinases (Phosphorylation)

Diagram 1: Intracellular metabolic activation pathway of PSI-6206.
Mechanism of NS5B Polymerase Inhibition

The active metabolite, RO2433-TP, functions as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B polymerase. Upon incorporation into the nascent viral RNA strand, it acts as a non-obligate chain terminator. The 2'-C-methyl group on the ribose sugar sterically hinders the addition of the subsequent nucleotide, thereby halting viral RNA elongation.

Mechanism_of_NS5B_Inhibition RO2433_TP RO2433-TP Incorporation Incorporation into Nascent RNA RO2433_TP->Incorporation NS5B HCV NS5B Polymerase NS5B->Incorporation RNA_Template Viral RNA Template RNA_Template->NS5B binds Nascent_RNA Nascent RNA Strand Nascent_RNA->NS5B elongates Elongation_Block Chain Termination: RNA Elongation Blocked Incorporation->Elongation_Block

Diagram 2: Mechanism of HCV NS5B polymerase inhibition by RO2433-TP.

Quantitative Data on Inhibitory Activity

The inhibitory potency of PSI-6206 and its active triphosphate form has been evaluated in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of RO2433-TP against HCV NS5B Polymerase
CompoundAssay TargetTemplateIC50 (µM)Ki (µM)
RO2433-TPHCV ReplicaseEndogenous1.19-
RO2433-TPRecombinant HCV Con1 NS5BHeteropolymeric RNA0.520.141
PSI-7409 (RO2433-TP)Wild-type HCV RdRp--0.42
PSI-7409 (RO2433-TP)S282T Mutant HCV RdRp--22

Data sourced from APExBIO and China Kouting.[2][4]

Table 2: Antiviral Activity of PSI-6206 and its Prodrug in Cell-Based HCV Replicon Assays
CompoundCell LineHCV GenotypeEC50 (µM)EC90 (µM)CC50 (µM)
PSI-6206Huh-71a> 89> 100> 100
PSI-6206Huh-71b> 89> 100> 100
PSI-7851 (Prodrug)--1.62--

Data sourced from MedchemExpress and China Kouting.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of PSI-6206 are provided below.

In Vitro HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Workflow:

RdRp_Assay_Workflow Prepare_Reaction Prepare Reaction Mixture: - NS5B Enzyme - RNA Template/Primer - NTPs (including labeled UTP) - Test Compound (RO2433-TP) Incubate Incubate at 30°C for 2 hours Prepare_Reaction->Incubate Precipitate_RNA Precipitate RNA Products (e.g., with TCA) Incubate->Precipitate_RNA Quantify_Incorporation Quantify Incorporated Radiolabeled UTP Precipitate_RNA->Quantify_Incorporation Calculate_IC50 Calculate IC50 Value Quantify_Incorporation->Calculate_IC50

Diagram 3: General workflow for an in vitro HCV NS5B RdRp inhibition assay.

Detailed Protocol:

  • Reaction Mixture Preparation:

    • Combine the following in a reaction tube:

      • 20 mM Tris-HCl (pH 7.5)

      • 1 mM Dithiothreitol (DTT)

      • 40 mM NaCl

      • 5 mM MgCl2

      • RNasin ribonuclease inhibitor (17 U)

      • ATP, CTP, GTP (0.5 mM each)

      • UTP (2 µM)

      • [α-³²P]UTP or [³H]UTP (radiolabeled tracer)

      • RNA template (e.g., 86 nM (-)IRES)

      • Purified recombinant HCV NS5B polymerase (e.g., 150 nM)

      • Varying concentrations of the test inhibitor (e.g., RO2433-TP) or DMSO as a control.

  • Incubation: Incubate the reaction mixture at 30°C for 2 hours to allow for RNA synthesis.

  • Precipitation: Stop the reaction and precipitate the newly synthesized radiolabeled RNA by adding 10% trichloroacetic acid (TCA).

  • Quantification: Collect the precipitated RNA on a filter and quantify the amount of incorporated radiolabeled UTP using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

HCV Subgenomic Replicon Assay

This cell-based assay assesses the antiviral activity of a compound against HCV RNA replication within human hepatoma cells (Huh-7).

Workflow:

Replicon_Assay_Workflow Seed_Cells Seed Huh-7 cells harboring an HCV subgenomic replicon (with a reporter gene, e.g., Luciferase) Add_Compound Add serial dilutions of the test compound (PSI-6206) Seed_Cells->Add_Compound Incubate_Cells Incubate for 3 days at 37°C Add_Compound->Incubate_Cells Measure_Replication Measure reporter gene activity (e.g., Luciferase signal) to quantify HCV RNA replication Incubate_Cells->Measure_Replication Measure_Toxicity Assess cell viability (e.g., using Calcein AM) to determine cytotoxicity (CC50) Incubate_Cells->Measure_Toxicity Calculate_EC50 Calculate EC50 and CC50 values Measure_Replication->Calculate_EC50 Measure_Toxicity->Calculate_EC50

Diagram 4: General workflow for an HCV subgenomic replicon assay.

Detailed Protocol:

  • Cell Culture: Culture Huh-7 cells that stably express an HCV subgenomic replicon. The replicon typically contains a reporter gene, such as Renilla luciferase, for easy quantification of replication.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., PSI-6206) in DMSO.

  • Assay Setup:

    • Seed the replicon-containing Huh-7 cells in 384-well plates.

    • Add the diluted compound to the wells, typically in quadruplicate, to achieve a range of final concentrations (e.g., 2.3 nM to 44 µM). Include DMSO-only wells as negative controls and wells with a combination of known potent HCV inhibitors as positive controls.

  • Incubation: Incubate the plates for 3 days at 37°C in a humidified incubator with 5% CO2.

  • Measurement of HCV Replication: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence from Renilla luciferase) to determine the level of HCV RNA replication.

  • Measurement of Cytotoxicity: In parallel, assess cell viability using a suitable assay (e.g., Calcein AM conversion) to determine the cytotoxic concentration (CC50) of the compound.

  • Data Analysis: Normalize the reporter signal to the control wells and calculate the percentage of inhibition. Determine the EC50 (the concentration at which 50% of viral replication is inhibited) and CC50 values by non-linear regression analysis.

Resistance to PSI-6206

The high mutation rate of the HCV NS5B polymerase can lead to the emergence of drug-resistant variants. For nucleoside inhibitors like PSI-6206, the S282T substitution in the NS5B polymerase is a well-characterized resistance-associated variant (RAV). As shown in Table 1, the S282T mutation significantly reduces the inhibitory activity of the active triphosphate form of PSI-6206, increasing the Ki value from 0.42 µM to 22 µM.[4] However, nucleoside inhibitors generally have a higher barrier to resistance compared to non-nucleoside inhibitors. The C316N polymorphism has also been associated with resistance to some NS5B inhibitors.[6]

Conclusion

PSI-6206 is a nucleoside analog that, upon intracellular conversion to its active triphosphate form, acts as a potent and selective inhibitor of the HCV NS5B polymerase. While the parent compound shows limited activity in cell-based assays due to inefficient phosphorylation, its active metabolite, RO2433-TP, effectively terminates viral RNA synthesis. The development of prodrugs has successfully addressed the delivery challenge, leading to clinically effective treatments for HCV infection. Understanding the metabolic activation pathway, mechanism of inhibition, and potential for resistance is crucial for the continued development and optimization of HCV therapies. This guide provides a foundational technical resource for professionals engaged in antiviral research and drug development.

References

The Pharmacokinetic Journey of PSI-6206 and its Progenitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6206, a uridine nucleoside analog, stands as a pivotal molecule in the development of antiviral therapies, particularly against the Hepatitis C virus (HCV). While potent in its active triphosphate form, its clinical utility is hampered by inefficient intracellular phosphorylation. This technical guide provides an in-depth exploration of the pharmacokinetics of PSI-6206 and the innovative prodrug strategies designed to overcome its limitations. We will delve into the metabolic activation pathways, compare pharmacokinetic profiles across preclinical species and humans, and detail the experimental methodologies employed in these critical studies.

The Challenge with PSI-6206: A Tale of Inefficient Activation

PSI-6206 itself exhibits limited to no antiviral activity in cell-based assays because it is a poor substrate for the initial phosphorylation step required for its activation.[1][2][3] To inhibit the HCV NS5B RNA-dependent RNA polymerase, PSI-6206 must be converted to its triphosphate form, PSI-7409.[1][2] This inefficient conversion led to the development of prodrugs designed to bypass this rate-limiting step and effectively deliver the active moiety to the target hepatocytes.

The Rise of the Prodrugs: PSI-7851, Sofosbuvir (PSI-7977), and PSI-938

To enhance the therapeutic potential of PSI-6206, several prodrugs were synthesized. Among the most notable are PSI-7851, its single diastereomer sofosbuvir (PSI-7977), and the guanosine nucleotide analog PSI-938. These prodrugs employ a phosphoramidate "pronucleotide" approach, masking the phosphate group to facilitate cell penetration.

Metabolic Activation Pathway: A Multi-Step Intracellular Conversion

The metabolic activation of these phosphoramidate prodrugs is a sophisticated intracellular cascade predominantly occurring in hepatocytes, the primary site of HCV replication. This targeted activation is crucial for maximizing efficacy while minimizing systemic toxicity.[4]

The key steps are as follows:

  • Carboxylesterase/Cathepsin A-mediated Hydrolysis: The journey begins with the hydrolysis of the carboxyl ester moiety of the prodrug by human Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1).[4][5]

  • Phosphoramidase Cleavage: This is followed by the cleavage of the phosphoramidate bond.

  • Formation of the Monophosphate: These initial steps result in the formation of the monophosphate of PSI-6206 (PSI-6206-MP).[4]

  • Sequential Phosphorylation: Cellular kinases then sequentially phosphorylate PSI-6206-MP to its diphosphate and finally to the active triphosphate form (PSI-7409).[4]

This intricate pathway ensures the efficient generation of the active antiviral agent within the target cells.

metabolic_pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Prodrug Sofosbuvir (PSI-7977) Metabolite_X Intermediate Metabolite Prodrug->Metabolite_X Cathepsin A / CES1 PSI_6206_MP PSI-6206-Monophosphate Metabolite_X->PSI_6206_MP Phosphoramidase PSI_6206_DP PSI-6206-Diphosphate PSI_6206_MP->PSI_6206_DP Cellular Kinases PSI_6206_N PSI-6206 (Nucleoside) PSI_6206_MP->PSI_6206_N Dephosphorylation PSI_7409 PSI-7409 (Active Triphosphate) PSI_6206_DP->PSI_7409 Cellular Kinases

Metabolic activation of Sofosbuvir (PSI-7977) to its active triphosphate form.

Quantitative Pharmacokinetics: A Comparative Overview

Direct comparative preclinical pharmacokinetic data for PSI-6206 and all its prodrugs under identical study conditions is limited in the public domain. However, by compiling data from various sources, we can construct a comparative overview. It is important to note that variations in study design, animal species, and analytical methods can influence the results.

Table 1: Preclinical Pharmacokinetics of PSI-6130 (a precursor to PSI-6206) in Rhesus Monkeys[6]
ParameterIntravenous (IV)Oral
Dose 10 mg/kg10 mg/kg
t1/2 (h) 4.54 ± 3.985.64 ± 1.13
Bioavailability (%) -24.0 ± 14.3
Urinary Excretion (unchanged, %) 32.9 ± 12.66.0 ± 3.9
Urinary Excretion (as PSI-6206, %) 18.9 ± 6.63.9 ± 1.0

Data presented as mean ± standard deviation.

Table 2: Preclinical Pharmacokinetics of Selected Prodrugs in Various Species
CompoundSpeciesDoseRouteBioavailability (%)Key FindingsReference
PSI-7977 (Sofosbuvir) Rat, Dog, MonkeyN/AOralN/AProduced high levels of the active triphosphate in the liver.[6]
EDP-938 MouseN/AOral35.4Well absorbed.[7]
EDP-938 RatN/AOral35.7Well absorbed.[7]
EDP-938 DogN/AOral27.1Well absorbed.[7]
EDP-938 MonkeyN/AOral39.5Well absorbed.[7]

N/A: Not explicitly available in a comparable format in the cited sources.

Table 3: Human Pharmacokinetics of Sofosbuvir (PSI-7977) and its Metabolite GS-331007
ParameterSofosbuvirGS-331007 (Inactive Metabolite)
Time to Cmax (h) 0.5 - 22 - 4
Protein Binding (%) 61 - 65Minimally bound
Primary Route of Elimination MetabolismRenal (78%)
Intracellular t1/2 of Active Triphosphate (h) ~48-

Data compiled from multiple sources.[4][8]

Experimental Protocols: A Methodological Framework

The pharmacokinetic characterization of PSI-6206 and its prodrugs has relied on a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies
  • Objective: To elucidate the intracellular metabolic pathway and identify the enzymes involved in the activation of the prodrugs.

  • Methodology:

    • Cell Culture: Primary human hepatocytes are cultured and incubated with the test compound (e.g., Sofosbuvir).

    • Compound Incubation: The cells are exposed to the compound at various concentrations and for different durations.

    • Metabolite Extraction: At specified time points, the cells are harvested, and intracellular metabolites are extracted, typically using a cold methanol solution.

    • Analytical Quantification: The concentrations of the parent drug and its metabolites (monophosphate, diphosphate, and triphosphate forms) are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

in_vitro_workflow Hepatocyte_Culture Culture Primary Human Hepatocytes Compound_Incubation Incubate with Prodrug Hepatocyte_Culture->Compound_Incubation Metabolite_Extraction Extract Intracellular Metabolites Compound_Incubation->Metabolite_Extraction LCMS_Analysis LC-MS/MS Quantification Metabolite_Extraction->LCMS_Analysis Data_Analysis Determine Metabolic Pathway & Rates LCMS_Analysis->Data_Analysis

References

The Role of PSI-6206 in Inhibiting Hepatitis C Virus Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-6206 is a pivotal molecule in the development of direct-acting antivirals against the Hepatitis C virus (HCV). A uridine nucleoside analog, PSI-6206 itself exhibits limited anti-HCV activity. Its therapeutic potential is realized upon intracellular phosphorylation to its active triphosphate form, PSI-7409. This technical guide provides a comprehensive overview of PSI-6206, detailing its mechanism of action, metabolic activation, in vitro efficacy, resistance profile, and the clinical trial performance of its prodrugs. All quantitative data are summarized in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate critical pathways and workflows.

Introduction to PSI-6206 and its Role in HCV Treatment

Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Nucleoside and nucleotide inhibitors targeting the HCV NS5B RNA-dependent RNA polymerase are a cornerstone of modern HCV therapy due to their pan-genotypic activity and high barrier to resistance.

PSI-6206, a 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside analog, is a key compound in this class. While PSI-6206 itself is not a potent inhibitor of HCV replication in cell-based assays, its corresponding 5'-triphosphate form, PSI-7409, is a powerful inhibitor of the HCV NS5B polymerase.[1] The challenge of inefficient intracellular phosphorylation of PSI-6206 to its monophosphate led to the development of phosphoramidate prodrugs, such as PSI-7851, designed to efficiently deliver the monophosphate form into hepatocytes, where it is subsequently converted to the active triphosphate.[1]

Mechanism of Action and Metabolic Activation

The antiviral activity of PSI-6206 is entirely dependent on its conversion to the active triphosphate form, PSI-7409.

Metabolic Activation Pathway

The metabolic activation of PSI-6206 is a multi-step intracellular process. Due to the inefficient initial phosphorylation of PSI-6206, the more clinically relevant pathway involves the administration of a phosphoramidate prodrug like PSI-7851.

cluster_extracellular cluster_hepatocyte Hepatocyte PSI_7851 PSI-7851 (Oral Prodrug) PSI_6206_MP PSI-6206 Monophosphate (PSI-7411) PSI_7851->PSI_6206_MP Intracellular Metabolism PSI_6206_DP PSI-6206 Diphosphate PSI_6206_MP->PSI_6206_DP UMP-CMP Kinase PSI_6206_TP PSI-6206 Triphosphate (PSI-7409 - Active) PSI_6206_DP->PSI_6206_TP Nucleoside Diphosphate Kinase HCV_Replication HCV RNA Replication PSI_6206_TP->HCV_Replication Inhibition of NS5B Polymerase cluster_replication HCV Replication Complex NS5B HCV NS5B Polymerase Nascent_RNA Nascent RNA Strand NS5B->Nascent_RNA Elongation NS5B:s->Nascent_RNA:n Chain Termination RNA_Template HCV RNA Template RNA_Template->NS5B Natural_NTPs Natural Nucleoside Triphosphates (NTPs) Natural_NTPs->NS5B Incorporation PSI_7409 PSI-7409 (Active Metabolite) PSI_7409->NS5B Competitive Inhibition cluster_workflow HCV Replicon Assay Workflow Seed_Cells 1. Seed Huh-7 cells harboring HCV replicon with luciferase reporter in 96-well plates. Add_Compound 2. Add serial dilutions of the test compound (e.g., PSI-7851) to the cells. Seed_Cells->Add_Compound Incubate 3. Incubate plates for 72 hours at 37°C. Add_Compound->Incubate Lyse_Cells 4. Lyse the cells to release the luciferase enzyme. Incubate->Lyse_Cells Measure_Luciferase 5. Add luciferase substrate and measure luminescence. Lyse_Cells->Measure_Luciferase Calculate_EC50 6. Calculate the EC₅₀ value from the dose-response curve. Measure_Luciferase->Calculate_EC50 cluster_workflow Cytotoxicity Assay Workflow Seed_Cells 1. Seed Huh-7 cells (without replicon) in 96-well plates. Add_Compound 2. Add serial dilutions of the test compound to the cells. Seed_Cells->Add_Compound Incubate 3. Incubate plates for 72 hours at 37°C. Add_Compound->Incubate Add_Reagent 4. Add a cell viability reagent (e.g., MTT or CellTiter-Glo®). Incubate->Add_Reagent Measure_Signal 5. Measure absorbance or luminescence to determine cell viability. Add_Reagent->Measure_Signal Calculate_CC50 6. Calculate the CC₅₀ value from the dose-response curve. Measure_Signal->Calculate_CC50

References

PSI-6206-13C,d3 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PSI-6206-13C,d3, a labeled version of the nucleoside analog PSI-6206. It details its chemical properties, mechanism of action as a Hepatitis C Virus (HCV) NS5B polymerase inhibitor, relevant quantitative data, and detailed experimental protocols.

Core Compound Details

PropertyValue
Compound Name This compound
CAS Number 1256490-42-2[1][2][3][4][5]
Molecular Formula C9[13C]H10D3FN2O5[6]
Molecular Weight 264.23 g/mol [1][6]
Synonyms RO-2433-13C,d3, GS-331007-13C,d3[1][4]

Mechanism of Action

PSI-6206 is the deaminated derivative of PSI-6130, a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2][4][7] PSI-6206 itself demonstrates low potency in inhibiting HCV replication in cell-based replicon assays.[1][2] Its antiviral activity is dependent on its intracellular conversion to the active triphosphate form, RO2433-TP (also known as PSI-7409).[8][9]

The metabolic activation pathway primarily involves the phosphorylation of PSI-6130 to its monophosphate form, followed by deamination to yield PSI-6206 monophosphate. This is then further phosphorylated to the di- and triphosphate forms by cellular kinases.[8] The resulting RO2433-TP acts as a competitive inhibitor of the HCV NS5B polymerase and functions as a chain terminator during viral RNA synthesis.[9]

Quantitative Data Summary

AssayCompoundTargetValue
HCV Replicon AssayPSI-6206HCV ReplicationEC90: >100 µM[1][2][8]
HCV RdRp InhibitionRO2433-TP (PSI-7409)Wild-type HCV NS5BKi: 0.42 µM[10]
HCV RdRp InhibitionRO2433-TP (PSI-7409)S282T Mutant HCV NS5BKi: 22 µM[10]
HCV RNA ReplicationPSI-7851 (Phosphoramidate prodrug)HCV ReplicationEC50: 1.62 µM[10]

Signaling and Activation Pathway

PSI_6206_Pathway Metabolic Activation and Mechanism of Action of PSI-6206 cluster_cell Hepatocyte cluster_hcv HCV Replication Complex PSI_6130 PSI-6130 (extracellular) PSI_6130_intra PSI-6130 PSI_6130->PSI_6130_intra Cellular Uptake PSI_6130_MP PSI-6130-MP PSI_6130_intra->PSI_6130_MP dCK PSI_6206_MP PSI-6206-MP PSI_6130_MP->PSI_6206_MP Deoxycytidylate Deaminase PSI_6206_DP PSI-6206-DP PSI_6206_MP->PSI_6206_DP UMP-CMP Kinase RO2433_TP RO2433-TP (Active Form) PSI_6206_DP->RO2433_TP NDPK NS5B HCV NS5B Polymerase RO2433_TP->NS5B Inhibition RNA_synthesis RNA Synthesis NS5B->RNA_synthesis Chain_termination Chain Termination RNA_template Viral RNA Template RNA_template->NS5B RNA_synthesis->Chain_termination

Caption: Metabolic activation of PSI-6130 to the active triphosphate form of PSI-6206 and its inhibitory effect on HCV NS5B polymerase.

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase

  • Biotinylated oligo(rU) primer

  • Poly(rA) template

  • [³H]-UTP (radiolabeled uridine triphosphate)

  • Reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA)

  • RNase inhibitor

  • Test compound (PSI-6206 triphosphate form)

  • Stop solution (EDTA)

  • Streptavidin-coated beads

  • Scintillation counter

Methodology:

  • Prepare a reaction mixture containing the reaction buffer, poly(rA) template, biotinylated oligo(rU) primer, and RNase inhibitor.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the recombinant HCV NS5B polymerase and [³H]-UTP.

  • Incubate the reaction at room temperature for a defined period (e.g., 90 minutes).

  • Terminate the reaction by adding the stop solution.

  • Add streptavidin-coated beads to capture the biotinylated RNA products.

  • Wash the beads to remove unincorporated [³H]-UTP.

  • Measure the radioactivity of the beads using a scintillation counter to quantify the amount of newly synthesized RNA.

  • Calculate the percent inhibition of NS5B activity at each compound concentration and determine the IC50 value.

HCV Replicon Assay

This cell-based assay assesses the inhibitory effect of a compound on HCV RNA replication within human hepatoma cells.

Materials:

  • Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and non-essential amino acids

  • G418 (for selection and maintenance of replicon-containing cells)

  • Test compound (PSI-6206)

  • Reagents for RNA extraction

  • Reagents for quantitative real-time RT-PCR (qRT-PCR), including primers and probes specific for HCV RNA and a housekeeping gene (e.g., GAPDH)

Methodology:

  • Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • After the incubation period, wash the cells with PBS and lyse them.

  • Extract total RNA from the cell lysates.

  • Perform qRT-PCR to quantify the levels of HCV RNA and the housekeeping gene RNA.

  • Normalize the HCV RNA levels to the housekeeping gene RNA levels to account for variations in cell number.

  • Calculate the percent inhibition of HCV RNA replication at each compound concentration and determine the EC50 and EC90 values.

  • A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to assess the effect of the compound on cell viability and determine the CC50 value.

Experimental Workflow Diagram

Experimental_Workflow HCV Antiviral Compound Evaluation Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay cluster_cytotoxicity Cytotoxicity Assay A1 Prepare Reaction Mix (Template, Primer, Buffer) A2 Add Test Compound (e.g., RO2433-TP) A1->A2 A3 Initiate with NS5B and [3H]-UTP A2->A3 A4 Incubate A3->A4 A5 Stop Reaction & Capture RNA with Beads A4->A5 A6 Measure Radioactivity A5->A6 A7 Calculate IC50 A6->A7 B1 Seed HCV Replicon Cells B2 Treat with Test Compound (e.g., PSI-6206) B1->B2 B3 Incubate (72h) B2->B3 B4 Extract Total RNA B3->B4 B5 qRT-PCR for HCV RNA and Housekeeping Gene B4->B5 B6 Normalize Data B5->B6 B7 Calculate EC50/EC90 B6->B7 C1 Seed Huh-7 Cells C2 Treat with Test Compound C1->C2 C3 Incubate (72h) C2->C3 C4 Measure Cell Viability (e.g., MTS Assay) C3->C4 C5 Calculate CC50 C4->C5

Caption: Workflow for evaluating the antiviral activity and cytotoxicity of HCV inhibitors.

References

Methodological & Application

Application Note: Quantification of PSI-6206 in Human Plasma using PSI-6206-¹³C,d₃ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of PSI-6206 in human plasma. PSI-6206, a uridine nucleoside analog and the primary metabolite of the active component in the antiviral drug sofosbuvir, is a key analyte in pharmacokinetic studies. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, PSI-6206-¹³C,d₃. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized LC-MS/MS parameters for the sensitive and selective detection of both the analyte and the internal standard. This method is suitable for high-throughput analysis in clinical and preclinical drug development settings.

Introduction

PSI-6206 (also known as GS-331007) is the primary inactive metabolite of the pharmacologically active triphosphate of sofosbuvir, a direct-acting antiviral agent against the hepatitis C virus.[1] Accurate quantification of PSI-6206 in biological matrices is crucial for understanding the pharmacokinetics of sofosbuvir and its active metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity, selectivity, and speed.[2]

The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust LC-MS/MS bioanalytical method. A SIL-IS, such as PSI-6206-¹³C,d₃, shares nearly identical physicochemical properties with the analyte, causing them to co-elute chromatographically and experience similar ionization and fragmentation behavior in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[3][4]

This application note provides a detailed protocol for the extraction and quantification of PSI-6206 in human plasma using PSI-6206-¹³C,d₃ as the internal standard. The method has been developed to be simple, rapid, and reliable, making it ideal for supporting pharmacokinetic and bioequivalence studies.

Experimental Protocols

Materials and Reagents
  • PSI-6206 analytical standard

  • PSI-6206-¹³C,d₃ internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Dichloromethane (HPLC grade)

  • Human plasma (K₂EDTA)

  • Ultrapure water

Equipment
  • Liquid chromatograph (UPLC or HPLC system)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of PSI-6206 and PSI-6206-¹³C,d₃ in methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of PSI-6206 by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the PSI-6206-¹³C,d₃ stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL PSI-6206-¹³C,d₃ internal standard working solution.

  • Vortex for 10 seconds.

  • Add 500 µL of dichloromethane.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper aqueous layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile:5 mM Ammonium Formate:0.1% Formic Acid (85:15:0.1 v/v/v)
Flow Rate 0.35 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 2.0 minutes

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 20 psi
Collision Gas 6 psi
Nebulizer Gas 50 psi
Turbo Gas 50 psi

MRM Transitions

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)
PSI-6206261.1113.1150
PSI-6206-¹³C,d₃ (IS)265.1116.1150

Note: The exact mass transitions for PSI-6206-¹³C,d₃ should be confirmed experimentally by infusing the standard solution into the mass spectrometer.

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of PSI-6206 to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was used.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value
1500Example Value

Note: The linear range for the quantification of GS-331007 (PSI-6206) has been reported to be 10-1500 ng/mL.

Method Validation Summary

The method was validated according to the US FDA bioanalytical method validation guidelines.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.99
LLOQ S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120%10 ng/mL
Intra-day Precision ≤ 15% RSD< 15%
Inter-day Precision ≤ 15% RSD< 15%
Intra-day Accuracy 85-115% of nominalWithin range
Inter-day Accuracy 85-115% of nominalWithin range
Recovery Consistent and reproducible> 85%
Matrix Effect CV ≤ 15%Negligible

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Human Plasma add_is Add 10 µL IS (PSI-6206-13C,d3) plasma->add_is vortex1 Vortex add_is->vortex1 add_dcm Add 500 µL Dichloromethane vortex1->add_dcm vortex2 Vortex add_dcm->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Aqueous Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms Inject into LC-MS/MS reconstitute->lc_ms data_acq Data Acquisition (MRM) lc_ms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of PSI-6206 calibration->quantification

Figure 1: Experimental workflow for the quantification of PSI-6206 in human plasma.

signaling_pathway Sofosbuvir Sofosbuvir (Prodrug) Active_Metabolite Sofosbuvir Triphosphate (Active Metabolite) Sofosbuvir->Active_Metabolite Intracellular Metabolism PSI_6206 PSI-6206 (Inactive Metabolite) Active_Metabolite->PSI_6206 Dephosphorylation Inhibition Inhibition of HCV NS5B Polymerase Active_Metabolite->Inhibition Excretion Renal Excretion PSI_6206->Excretion

Figure 2: Simplified metabolic pathway of Sofosbuvir.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of PSI-6206 in human plasma. The use of the stable isotope-labeled internal standard, PSI-6206-¹³C,d₃, ensures high accuracy and precision by correcting for potential variabilities during sample processing and analysis. The simple liquid-liquid extraction procedure and short chromatographic run time make this method suitable for high-throughput bioanalysis, supporting the development of new antiviral therapies.

References

Application Note: Quantification of PSI-6206 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PSI-6206, the deaminated metabolite of the hepatitis C virus (HCV) NS5B polymerase inhibitor PSI-6130, is a key analyte in pharmacokinetic and drug metabolism studies. Accurate quantification of PSI-6206 in plasma is crucial for understanding the disposition and metabolic profile of its parent compound. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of PSI-6206 in human plasma. The method utilizes a stable isotope-labeled internal standard, PSI-6206-¹³C,d₃, to ensure high accuracy and precision. The protocol outlined below is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for PSI-6206.

Experimental Workflow

The overall experimental workflow for the quantification of PSI-6206 in plasma is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add PSI-6206-¹³C,d₃ (IS) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject into LC-MS/MS System reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantify PSI-6206 Concentration calibration->quantification

Caption: Experimental workflow for PSI-6206 quantification in plasma.

Protocols

Materials and Reagents
  • PSI-6206 analytical standard

  • PSI-6206-¹³C,d₃ internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (K₂EDTA)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of PSI-6206 and PSI-6206-¹³C,d₃ into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the PSI-6206 primary stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) working solutions.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the PSI-6206-¹³C,d₃ primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation
  • Thaw plasma samples and working standard solutions at room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase A (see section 4).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
HPLC System Shimadzu Nexera or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Column Temp. 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
2.501090
3.001090
3.10955
4.00955

Mass Spectrometry (MS)

ParameterCondition
Mass Spectrometer Sciex API 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas 8 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
PSI-6206260.1127.16025
PSI-6206-¹³C,d₃ (IS)264.1130.16025

Note: The m/z values and MS parameters are typical and should be optimized for the specific instrument used.

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument's software (e.g., Analyst®). The concentration of PSI-6206 in plasma samples is determined by the following steps:

  • Peak Integration: Integrate the chromatographic peaks for PSI-6206 and the IS.

  • Ratio Calculation: Calculate the peak area ratio of PSI-6206 to the IS.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Concentration Determination: Determine the concentration of PSI-6206 in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

data_analysis cluster_calibration Calibration cluster_quantification Quantification raw_data Raw LC-MS/MS Data (Chromatograms) peak_integration Peak Integration (Analyte & IS) raw_data->peak_integration area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->area_ratio regression Linear Regression (1/x² weighting) area_ratio->regression interpolation Interpolate from Calibration Curve area_ratio->interpolation calibration_standards Calibration Standards (Known Concentrations) calibration_standards->regression calibration_curve Generate Calibration Curve regression->calibration_curve unknown_samples QC & Unknown Samples unknown_samples->interpolation final_concentration Determine Final Concentration interpolation->final_concentration

Caption: Data analysis workflow for PSI-6206 quantification.

Method Validation Summary

The bioanalytical method was validated according to the US FDA guidelines. The following parameters were assessed:

Table 3: Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quant. 1 ng/mL
Accuracy Within ±15% of nominal values (±20% for LLOQ)
Precision (Intra-day) ≤ 15% CV (≤ 20% for LLOQ)
Precision (Inter-day) ≤ 15% CV (≤ 20% for LLOQ)
Recovery Consistent and reproducible across the concentration range (>85%)
Matrix Effect No significant ion suppression or enhancement observed
Stability Stable under bench-top, freeze-thaw, and long-term storage conditions

Table 4: Precision and Accuracy Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low QC36.298.77.5101.2
Mid QC1004.8102.15.999.8
High QC8005.197.56.398.9

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of PSI-6206 in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and other applications in drug development. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.

Protocol for the Preparation of PSI-6206-13C,d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of PSI-6206-13C,d3, an isotopically labeled internal standard used in pharmacokinetic and metabolism studies of the hepatitis C virus (HCV) NS5B polymerase inhibitor PSI-6206. Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and integrity of experimental results.

Introduction

PSI-6206 is a deaminated derivative of PSI-6130 and acts as an inhibitor of the HCV NS5B polymerase[1]. The stable isotope-labeled version, this compound, is an essential tool in bioanalytical assays for the accurate quantification of PSI-6206 in biological matrices. Proper preparation of stock solutions is the first critical step in achieving reliable and consistent data. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing high-quality stock solutions.

Compound Information

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Chemical FormulaC₉¹³CH₁₀D₃FN₂O₅
Molecular Weight264.23 g/mol
Purity≥99%
AppearanceSolid powder

Materials and Equipment

Reagents and Chemicals
  • This compound solid powder

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Inert gas (e.g., Argon or Nitrogen)

Equipment
  • Analytical balance (readable to at least 0.01 mg)

  • Calibrated pipettes and sterile, disposable tips

  • Vortex mixer

  • Sonicator (optional)

  • Fume hood or other certified ventilated enclosure

  • Cryogenic vials or amber glass vials with PTFE-lined caps

  • -20°C and -80°C freezers

Personal Protective Equipment (PPE)
  • Safety glasses or goggles

  • Laboratory coat

  • Chemical-resistant gloves (e.g., nitrile or neoprene)[2]

Safety Precautions

  • Handling of this compound: As with any chemical compound, direct contact with the skin and eyes should be avoided. Inhalation of the powder should be prevented by working in a well-ventilated area such as a fume hood.

  • Handling of DMSO: DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin[2]. It is imperative to wear appropriate gloves and avoid any skin contact. DMSO is also hygroscopic, meaning it readily absorbs moisture from the air, which can affect the stability of the dissolved compound. Always use anhydrous DMSO and keep containers tightly sealed.

  • General Laboratory Practices: Standard laboratory safety procedures should be followed at all times.

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO. The concentration can be adjusted as needed based on specific assay requirements.

Pre-Preparation
  • Ensure all equipment is clean, dry, and properly calibrated.

  • Allow the vial containing this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

  • Prepare the workspace in a fume hood to ensure proper ventilation.

Weighing the Compound
  • Tare the analytical balance with a clean, empty weighing vessel (e.g., a microcentrifuge tube or a weighing paper).

  • Carefully weigh the desired amount of this compound powder. For a 1 mg/mL stock solution, a common starting amount is 1-5 mg. Record the exact weight.

Dissolution
  • Transfer the weighed this compound powder to a sterile cryogenic or amber glass vial.

  • Based on the recorded weight, calculate the required volume of anhydrous DMSO to achieve a 1 mg/mL concentration.

    • Formula: Volume of DMSO (mL) = Weight of this compound (mg) / 1 (mg/mL)

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure that all the solid has dissolved. If necessary, sonicate the vial for 5-10 minutes in a room temperature water bath to aid dissolution.

Aliquoting and Storage
  • Once the compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in cryogenic or amber glass vials. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.

  • If the vials are not being used immediately, flush the headspace with an inert gas like argon or nitrogen before capping to displace oxygen and reduce the potential for oxidative degradation.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

Storage and Stability

Proper storage is critical to maintain the integrity of the this compound stock solution.

Storage ConditionDuration
-20°CUp to 1 month
-80°CUp to 6 months

For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles. When retrieving a vial from the freezer, allow it to equilibrate to room temperature before opening to prevent moisture condensation.

Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate Compound to Room Temperature Weigh Weigh this compound Equilibrate->Weigh 1 Add_DMSO Add Anhydrous DMSO Calculate Volume based on Weight Weigh->Add_DMSO 2 Vortex Vortex to Dissolve Add_DMSO->Vortex 3 Sonicate Sonicate (if necessary) Vortex->Sonicate Optional Aliquot Aliquot into Vials Vortex->Aliquot 4 Sonicate->Aliquot Store Store at -80°C Aliquot->Store 5

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Testing PSI-6206 Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of PSI-6206, a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, and its more potent prodrug form, sofosbuvir.

Introduction

PSI-6206 is a uridine nucleotide analog that, in its triphosphate form, acts as a chain terminator during HCV RNA replication. While PSI-6206 itself exhibits low potency in cell-based assays due to inefficient intracellular phosphorylation, its prodrug, sofosbuvir, is efficiently metabolized in hepatocytes to the active triphosphate form, demonstrating potent, pan-genotypic anti-HCV activity. These protocols detail the essential cell culture assays to determine the antiviral efficacy and cytotoxicity of these compounds. The primary cell line utilized for these assays is the human hepatoma cell line Huh-7 and its derivatives, which are highly permissive for HCV replication.[1]

Key Assays for Efficacy Testing

The following assays are critical for evaluating the antiviral activity and safety profile of PSI-6206 and its derivatives:

  • HCV Replicon Assay: To determine the direct inhibitory effect on HCV RNA replication.

  • Quantitative Real-Time RT-PCR (qRT-PCR): To quantify the reduction in viral RNA levels.

  • Cytotoxicity Assay (MTT Assay): To assess the compound's toxicity to host cells.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the quantitative data for the active triphosphate form of PSI-6206 and its prodrug, sofosbuvir, against various HCV genotypes.

Table 1: In Vitro Activity of PSI-7409 (Triphosphate of PSI-6206) against HCV NS5B Polymerase

CompoundHCV GenotypeAssay TypeEndpointValue (µM)
PSI-7409Wild-typeBiochemicalKi0.42
PSI-7409S282T MutantBiochemicalKi22

Data sourced from studies on the metabolic activation and inhibitory properties of PSI-6206's active form.

Table 2: In Vitro Efficacy of Sofosbuvir against HCV Genotypes

HCV Genotype/SubtypeEC50 (nM)Cell Line
1a40 - 99Huh-7 based replicons
1b92 - 110Huh-7 based replicons
2a32 - 58Huh-7 based replicons
2b15Huh-7 based replicons
3a24 - 81Huh-7 based replicons
4a38 - 130Huh-7 based replicons
5a16Huh-7 based replicons
6a17 - 110Huh-7 based replicons

EC50 values represent the concentration of sofosbuvir required to inhibit 50% of HCV replication in cell culture. Data compiled from multiple in vitro studies.[2]

Table 3: In Vitro Cytotoxicity of Sofosbuvir

Cell LineAssay TypeEndpointValue (µM)
Huh-7MTT AssayCC50> 36[3]
Huh-7.5MTT AssayCC50> 50[4]
HepG2RotiTest® VitalCC50Non-toxic at therapeutic concentrations[5]

CC50 values represent the concentration of sofosbuvir that causes a 50% reduction in cell viability.

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This protocol describes a high-throughput method to assess the anti-HCV activity of compounds using a subgenomic HCV replicon expressing a luciferase reporter gene in Huh-7 cells.[6][7][8]

Materials:

  • Huh-7 cell line stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., Renilla or Firefly)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin) for selection

  • PSI-6206 or Sofosbuvir

  • DMSO (vehicle control)

  • 384-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

    • Trypsinize and resuspend the cells in fresh medium without G418.

    • Seed the cells into 384-well plates at a density of approximately 5,000-8,000 cells per well in 50 µL of medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the test compound (PSI-6206 or sofosbuvir) in DMSO. A 10-point dose titration is recommended.[6]

    • Add 0.4 µL of the diluted compound to each well. The final DMSO concentration should be kept below 0.5%.

    • Include wells with DMSO only as a negative control and a known potent HCV inhibitor as a positive control.[6]

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plates to room temperature.

    • Add an equal volume of the luciferase assay reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal of the compound-treated wells to the DMSO control wells.

    • Plot the percentage of inhibition against the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis.

Quantitative Real-Time RT-PCR (qRT-PCR) for HCV RNA

This protocol quantifies the amount of HCV RNA in replicon-containing cells following treatment with the test compound.

Materials:

  • HCV replicon-containing Huh-7 cells

  • 6-well tissue culture plates

  • PSI-6206 or Sofosbuvir

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green or TaqMan probe)

  • Primers and probe specific for a conserved region of the HCV genome (e.g., 5' UTR)

  • Primers for a housekeeping gene (e.g., GAPDH) for normalization

  • Real-time PCR instrument

Procedure:

  • Cell Treatment:

    • Seed HCV replicon-containing Huh-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 72 hours.

  • RNA Extraction:

    • Wash the cells with PBS and lyse them using the buffer from the RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

    • Determine the RNA concentration and purity using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize cDNA from an equal amount of total RNA from each sample using reverse transcriptase and random primers or a gene-specific primer.

  • Real-Time PCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for HCV RNA, and the cDNA template.

    • Perform the real-time PCR using a standard thermal cycling protocol.

    • Run a parallel reaction for the housekeeping gene to normalize the data.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both HCV RNA and the housekeeping gene.

    • Calculate the relative quantification of HCV RNA using the ΔΔCt method.

    • Plot the percentage of HCV RNA reduction against the compound concentration to determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells to determine the cytotoxicity of the test compound.[6][9]

Materials:

  • Huh-7 cells (or other relevant cell lines)

  • 96-well clear, flat-bottom tissue culture plates

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • PSI-6206 or Sofosbuvir

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Add various concentrations of the test compound to the wells.

    • Include wells with vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by pipetting or shaking on an orbital shaker.[9]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration.

    • Determine the CC50 value using a non-linear regression analysis.

Mandatory Visualizations

HCV Replication Cycle and Inhibition by PSI-6206

HCV_Replication_and_PSI6206_Inhibition cluster_cell Hepatocyte cluster_inhibition Mechanism of Action Entry 1. Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Polyprotein Uncoating->Translation Processing 4. Polyprotein Processing Translation->Processing Replication 5. RNA Replication Processing->Replication Assembly 6. Assembly Replication->Assembly Release 7. Release Assembly->Release PSI6206 PSI-6206 (Prodrug: Sofosbuvir) Phosphorylation Intracellular Phosphorylation PSI6206->Phosphorylation PSI6206_TP PSI-6206-TP (Active Form) Phosphorylation->PSI6206_TP NS5B HCV NS5B Polymerase PSI6206_TP->NS5B Incorporation Chain_Termination Chain Termination NS5B->Chain_Termination Blocks Elongation Chain_Termination->Replication Inhibition of Replication

Caption: Mechanism of HCV replication inhibition by PSI-6206.

Experimental Workflow for Efficacy Testing

Efficacy_Testing_Workflow cluster_antiviral Antiviral Efficacy cluster_cytotoxicity Cytotoxicity cluster_analysis Data Analysis HCV_Replicon HCV Replicon Assay qRT_PCR qRT-PCR HCV_Replicon->qRT_PCR Confirmation EC50 Determine EC50 qRT_PCR->EC50 Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) EC50->Selectivity_Index MTT_Assay MTT Assay CC50 Determine CC50 MTT_Assay->CC50 CC50->Selectivity_Index Start Start: Compound Synthesis (PSI-6206 / Sofosbuvir) Start->HCV_Replicon Start->MTT_Assay

Caption: Workflow for in vitro efficacy and cytotoxicity testing.

References

Application Notes and Protocols for Isotope-Labeled Standards in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled standards are indispensable tools in modern antiviral research, offering unparalleled accuracy and precision in the quantitative analysis of antiviral drugs, viral components, and host-cell proteins. This document provides detailed application notes and protocols for the effective use of these standards in key research areas, including therapeutic drug monitoring, pharmacokinetic studies, viral quantification, and understanding virus-host interactions.

The principle behind their use lies in isotope dilution mass spectrometry (IDMS), where a known quantity of an isotopically heavy analog of the analyte is added to a sample.[1] This "internal standard" co-elutes with the endogenous, "light" analyte during chromatographic separation and is distinguished by its higher mass in the mass spectrometer.[1] By measuring the ratio of the light to heavy signals, precise quantification can be achieved, as the internal standard corrects for variations in sample preparation, matrix effects, and instrument response.[2]

Applications of Isotope-Labeled Standards in Antiviral Research

Isotope-labeled standards are integral to various stages of antiviral drug development and research:

  • Therapeutic Drug Monitoring (TDM): Ensuring that antiviral drug concentrations in patients are within the therapeutic window is crucial for efficacy and to minimize toxicity. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for TDM, providing accurate and precise measurements of drug levels in complex biological matrices like plasma and serum.[3]

  • Pharmacokinetic (PK) and Metabolism Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of an antiviral drug is fundamental to its development.[4] Isotope-labeled drugs can be administered to animal models or in human microdosing studies to trace the fate of the drug and its metabolites.[4][5]

  • Viral Load Quantification: Accurate measurement of viral load is a critical endpoint in assessing the efficacy of antiviral therapies. IDMS can be used to quantify viral proteins or nucleic acids with high precision.[2][6][7]

  • Quantitative Proteomics of Virus-Host Interactions: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique to study the dynamic changes in the host and viral proteomes during infection.[8][9][10][11] This allows for the identification of host factors essential for viral replication and cellular pathways perturbed by the virus, revealing potential new drug targets.[12][13][14][15]

Experimental Protocols

Protocol 1: Quantification of Antiviral Drugs in Plasma by LC-MS/MS using Isotope-Labeled Internal Standards

This protocol describes a general method for the quantification of an antiviral drug in human plasma using protein precipitation for sample cleanup, followed by analysis with LC-MS/MS.

Materials:

  • Human plasma (K2EDTA)

  • Antiviral drug reference standard

  • Isotope-labeled internal standard (IL-IS) of the antiviral drug

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Procedure:

  • Preparation of Stock Solutions and Standards:

    • Prepare a 1 mg/mL stock solution of the antiviral drug reference standard in methanol.

    • Prepare a 1 mg/mL stock solution of the IL-IS in methanol.

    • From the stock solutions, prepare working solutions for calibration curve standards and quality control (QC) samples by serial dilution in methanol.

    • Prepare a working solution of the IL-IS at a concentration of 0.5 µg/mL in acidified acetonitrile (0.1% formic acid).[16]

  • Sample Preparation (Protein Precipitation): [3][16][17][18][19][20]

    • To 50 µL of plasma sample (calibrator, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 100 µL of the IL-IS working solution (0.5 µg/mL in acidified ACN).[17]

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[20]

    • Centrifuge the tubes at 15,000 x g for 5 minutes at room temperature to pellet the precipitated proteins.[3]

    • Carefully transfer 100 µL of the supernatant to an HPLC vial containing 100 µL of ultrapure water.[17]

  • LC-MS/MS Analysis: [21][22][23][24][25]

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).[25]

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Flow Rate: 0.3 mL/min.[23]

      • Injection Volume: 5 µL.[3]

      • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • Optimize the MRM transitions (precursor ion -> product ion) and collision energies for both the antiviral drug and its IL-IS by infusing the individual standard solutions into the mass spectrometer.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the IL-IS against the concentration of the calibration standards.

    • Determine the concentration of the antiviral drug in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Example for Antiviral Drug Quantification:

Antiviral DrugLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Favipiravir40 - 300040[17]
Remdesivir2 - 30002[17]
Lopinavir40 - 300040[17]
Ritonavir40 - 300040[17]
Darunavir10 - 200011[25]
Acyclovir57 - 500057[24]
Lamivudine57 - 500057[24]
Amantadine57 - 500057[24]
Protocol 2: Quantitative Proteomics of Virus-Infected Cells using SILAC

This protocol provides a general workflow for using SILAC to compare the proteomes of virus-infected and mock-infected cells.

Materials:

  • Cell line permissive to the virus of interest

  • SILAC-specific cell culture medium (deficient in arginine and lysine)

  • "Light" L-Arginine and L-Lysine

  • "Heavy" ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine

  • Dialyzed fetal bovine serum (dFBS)

  • Virus stock

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 desalting spin columns

  • LC-MS/MS system

Procedure:

  • SILAC Labeling: [8][9][26]

    • Culture two populations of cells for at least five passages in either "light" or "heavy" SILAC medium. The "light" medium is supplemented with normal L-Arginine and L-Lysine, while the "heavy" medium is supplemented with ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine.

    • Confirm complete incorporation of the heavy amino acids (>99%) by a preliminary mass spectrometry analysis of a small cell lysate sample.

  • Virus Infection:

    • Once fully labeled, infect the "heavy" labeled cells with the virus at a predetermined multiplicity of infection (MOI).

    • "Mock-infect" the "light" labeled cells with a control substance (e.g., heat-inactivated virus or cell culture medium).

    • Incubate the cells for the desired time post-infection.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and wash them with ice-cold PBS.

    • Lyse the "light" and "heavy" cell populations separately in lysis buffer.

    • Quantify the protein concentration of each lysate.

  • Sample Pooling and Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).

    • Reduce the disulfide bonds in the mixed protein sample by adding DTT and incubating at 56°C.

    • Alkylate the cysteine residues by adding IAA and incubating in the dark at room temperature.

    • Digest the proteins into peptides overnight with trypsin at 37°C.

  • Peptide Desalting:

    • Stop the digestion by adding formic acid.

    • Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid in water.

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the stable isotope labels.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the "heavy" to "light" (H/L) ratio for each identified protein.

    • The H/L ratio reflects the relative abundance of each protein in the infected versus the mock-infected cells.

    • Perform bioinformatics analysis on the proteins with significantly altered abundance to identify affected cellular pathways.[12][14][27]

Quantitative Data Example from a SILAC Experiment:

ProteinH/L Ratio (Infected/Mock)Regulation
Protein A2.5Upregulated
Protein B0.4Downregulated
Protein C1.1Unchanged
Protein D3.2Upregulated
Protein E0.2Downregulated

Visualizations

Experimental Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IL-IS in ACN (100 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (15,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant dilute Dilute with Water (100 µL) supernatant->dilute inject Inject into LC-MS/MS dilute->inject lc Liquid Chromatography Separation inject->lc ms Tandem Mass Spectrometry Detection (MRM) lc->ms ratio Calculate Peak Area Ratio (Analyte/IL-IS) ms->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Antiviral Drug Concentration curve->quantify

Caption: Workflow for antiviral drug quantification.

G cluster_labeling SILAC Labeling cluster_infection Infection cluster_processing Sample Processing cluster_analysis Analysis light Culture cells in 'Light' medium mock Mock-infect 'Light' cells light->mock heavy Culture cells in 'Heavy' medium infect Virus-infect 'Heavy' cells heavy->infect lyse Lyse cells mock->lyse infect->lyse quantify_prot Quantify protein lyse->quantify_prot mix Mix lysates (1:1) quantify_prot->mix digest Digest with Trypsin mix->digest desalt Desalt peptides digest->desalt lcms LC-MS/MS Analysis desalt->lcms data Data Analysis (H/L Ratio) lcms->data pathway Pathway Analysis data->pathway

Caption: SILAC experimental workflow.

Signaling Pathway

G cluster_pathway Host Cell Signaling Pathway Altered by Viral Infection cluster_nucleus Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding Kinase1 Kinase Cascade 1 Receptor->Kinase1 Activation Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Phosphorylation Nucleus Nucleus TF->Nucleus Translocation Genes Host Gene Expression Response Cellular Response (e.g., Antiviral State or Apoptosis) Genes->Response TF_n Transcription Factor TF_n->Genes

Caption: Viral infection signaling pathway.

References

Application Notes and Protocols for Metabolite Identification Studies Using PSI-6206-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6206, also known as RO2433, is the uridine analog of the potent anti-hepatitis C virus (HCV) nucleoside inhibitor, PSI-6130. Within biological systems, PSI-6130 undergoes a series of metabolic activation steps to form its pharmacologically active triphosphate metabolite. A key part of this process involves the deamination of PSI-6130 monophosphate to form PSI-6206 monophosphate, which is subsequently phosphorylated to its active triphosphate form.[1] Understanding the kinetics and pathways of these transformations is crucial for drug development.

This document provides detailed protocols for the use of stable isotope-labeled PSI-6206 (PSI-6206-¹³C,d₃) in in vitro metabolite identification and quantification studies. The incorporation of ¹³C and deuterium labels allows for the precise tracing and differentiation of the parent compound and its metabolites from endogenous molecules using mass spectrometry.[2] These studies are essential for characterizing the metabolic fate, identifying potential drug-drug interactions, and elucidating the overall mechanism of action.

Metabolic Activation Pathway of PSI-6130 to PSI-6206 Triphosphate

The metabolic activation of PSI-6130 involves intracellular phosphorylation and deamination. The initial phosphorylation of PSI-6130 to its monophosphate (PSI-6130-MP) is a critical step. Subsequently, PSI-6130-MP is deaminated to form PSI-6206 monophosphate (PSI-6206-MP). This intermediate is then further phosphorylated by cellular kinases, such as UMP-CMP kinase and nucleoside diphosphate kinase, to its diphosphate (PSI-6206-DP) and ultimately its active triphosphate (PSI-6206-TP) form.[1]

Metabolic Pathway of PSI-6130 cluster_0 Cellular Metabolism PSI_6130 PSI-6130 PSI_6130_MP PSI-6130-MP PSI_6130->PSI_6130_MP Phosphorylation PSI_6206_MP PSI-6206-MP PSI_6130_MP->PSI_6206_MP Deamination PSI_6206_DP PSI-6206-DP PSI_6206_MP->PSI_6206_DP Phosphorylation (UMP-CMP Kinase) PSI_6206_TP PSI-6206-TP (Active) PSI_6206_DP->PSI_6206_TP Phosphorylation (NDP Kinase)

Caption: Metabolic activation pathway of PSI-6130 to the active PSI-6206 triphosphate.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the metabolites of PSI-6130. This data is essential for designing and interpreting metabolite identification and quantification studies.

MetaboliteHalf-life (t½) in Primary Human HepatocytesNotes
PSI-6130-TP4.7 hoursThe triphosphate form of the parent compound.
PSI-6206-TP (RO2433-TP)38 hoursThe active triphosphate metabolite, demonstrating a significantly longer half-life.[1]

Experimental Protocols

In Vitro Metabolism in Human Hepatocytes

This protocol describes the incubation of PSI-6206-¹³C,d₃ with primary human hepatocytes to identify and quantify its metabolites.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • Collagen-coated cell culture plates

  • PSI-6206-¹³C,d₃ stock solution (in DMSO)

  • Methanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Cell Seeding: Thaw and seed primary human hepatocytes onto collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer (typically 24-48 hours).

  • Compound Incubation:

    • Prepare a working solution of PSI-6206-¹³C,d₃ in the culture medium at a final concentration of 10 µM.

    • Remove the seeding medium from the cells and wash once with warm PBS.

    • Add the medium containing PSI-6206-¹³C,d₃ to the cells.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for various time points (e.g., 0, 2, 8, 24, and 48 hours).

  • Sample Collection and Extraction:

    • At each time point, remove the medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold methanol to each well to quench metabolism and extract the metabolites.

    • Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (containing the metabolites) to a new tube and store at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis for Metabolite Identification and Quantification

This protocol outlines a general method for the analysis of PSI-6206-¹³C,d₃ and its metabolites.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Scan Type: Full scan for metabolite profiling and Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions (Hypothetical):

    • PSI-6206-¹³C,d₃: Precursor ion > Product ion (to be determined based on compound fragmentation)

    • PSI-6206-MP-¹³C,d₃: Precursor ion > Product ion

    • PSI-6206-DP-¹³C,d₃: Precursor ion > Product ion

    • PSI-6206-TP-¹³C,d₃: Precursor ion > Product ion

  • Data Analysis:

    • Identify potential metabolites by searching for the characteristic mass shift corresponding to the ¹³C and deuterium labels.

    • Confirm the identity of metabolites by comparing their fragmentation patterns with that of the parent compound.

    • Quantify the metabolites by creating calibration curves using reference standards (if available) or by relative quantification against the internal standard (the labeled parent compound).

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow for a metabolite identification study using PSI-6206-¹³C,d₃.

Metabolite ID Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase Cell_Culture Hepatocyte Culture Incubation Incubation with PSI-6206-13C,d3 Cell_Culture->Incubation Extraction Metabolite Extraction Incubation->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification

Caption: Workflow for metabolite identification using stable isotope-labeled PSI-6206.

Conclusion

The use of PSI-6206-¹³C,d₃ provides a robust and precise tool for studying the metabolic fate of PSI-6206. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. By applying these methods, scientists can gain valuable insights into the biotransformation of this important antiviral agent, ultimately aiding in the development of more effective therapeutic strategies for HCV infection.

References

Application Notes and Protocols for HCV Replicon Assay Using PSI-6206

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A key target for these DAAs is the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1] The HCV replicon system is a pivotal in vitro tool for the discovery and characterization of such antiviral compounds.[2][3] This document provides detailed application notes and protocols for utilizing the HCV replicon assay to evaluate the efficacy of PSI-6206, a uridine nucleoside analog inhibitor of the HCV NS5B polymerase.

PSI-6206 is the 2'-deoxy-2'-fluoro-2'-C-methyluridine analog of PSI-6130 (a cytidine analog). While PSI-6206 itself may show limited activity in cell-based assays, it is the parent of the active triphosphate form found in the potent HCV inhibitor sofosbuvir (PSI-7977). Understanding the activity of PSI-6206 and its derivatives is crucial for the development of next-generation HCV inhibitors.

Mechanism of Action

PSI-6206, as a nucleoside analog, must be intracellularly converted to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the HCV NS5B polymerase.[4] Incorporation of the analog into the nascent viral RNA chain leads to chain termination, thus halting viral replication.[4] The primary mechanism involves the triphosphate metabolite of the cytidine analog PSI-6130, which is a known non-obligate chain terminator.

dot

PSI-6206_Mechanism_of_Action cluster_cell Hepatocyte cluster_replication HCV Replication Complex PSI-6206 PSI-6206 (extracellular) PSI-6206_intra PSI-6206 (intracellular) PSI-6206->PSI-6206_intra Uptake Metabolism Cellular Kinases PSI-6206_intra->Metabolism Phosphorylation Active_TP PSI-6206-TP (Active Triphosphate) Metabolism->Active_TP NS5B HCV NS5B Polymerase Active_TP->NS5B Inhibition RNA_Replication Viral RNA Replication NS5B->RNA_Replication Catalyzes Chain_Termination Chain Termination NS5B->Chain_Termination

Caption: Mechanism of action of PSI-6206.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of PSI-6130 and Sofosbuvir (PSI-7977), which are closely related to PSI-6206. These values provide a strong reference for the expected potency of PSI-6206's active metabolites.

Table 1: In Vitro Efficacy of Related Compounds against HCV Replicons

CompoundHCV GenotypeReplicon SystemEC50 (µM)Reference
PSI-61301b (Con1)Subgenomic0.51[4][5]
PSI-61301a (H77)Subgenomic0.30[5]
Sofosbuvir (PSI-7977)1aFull-length & Chimeric0.014 - 0.11[6]
Sofosbuvir (PSI-7977)1bFull-length & Chimeric0.014 - 0.11[6]
Sofosbuvir (PSI-7977)2aFull-length & Chimeric0.014 - 0.11[6]
Sofosbuvir (PSI-7977)2bChimeric 1b0.014 - 0.11[6]
Sofosbuvir (PSI-7977)3aFull-length & Chimeric0.014 - 0.11[6]
Sofosbuvir (PSI-7977)4aFull-length & Chimeric0.014 - 0.11[6]
Sofosbuvir (PSI-7977)5aChimeric 1b0.014 - 0.11[6]
Sofosbuvir (PSI-7977)6aChimeric 1b0.014 - 0.11[6]

Table 2: Cytotoxicity of Related Compounds

CompoundCell LineAssayCC50 (µM)Reference
PSI-6130Huh-7MTS Assay> 50[4]
Sofosbuvir (PSI-7977)Huh-7MTS Assay> 100[7][8]
Sofosbuvir (PSI-7977)HepG2MTS Assay> 100[7][8]
Sofosbuvir (PSI-7977)BxPC3MTS Assay> 100[8]
Sofosbuvir (PSI-7977)CEMMTS Assay> 100[8]

Table 3: Resistance Profile of Related Compounds

CompoundResistance MutationFold Change in EC50Reference
PSI-6130S282T3 to 6-fold[9]
Sofosbuvir (PSI-7977)S282T2.4 to 18-fold[10]

Experimental Protocols

HCV Replicon Assay Protocol

This protocol is adapted for a 96-well or 384-well format using a luciferase-based reporter system.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Huh-7/Rep-Feo).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 (for stable cell line maintenance).

  • PSI-6206 stock solution (in DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Opaque-walled 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the HCV replicon cells in DMEM without G418.

    • Seed the cells into opaque-walled plates at a density of 5,000-10,000 cells per well (96-well) or 2,000 cells per well (384-well) in 100 µL of medium.[11]

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of PSI-6206 in DMSO.

    • Further dilute the compound in DMEM to the desired final concentrations. The final DMSO concentration should be ≤0.5%.[11]

    • Remove the medium from the cell plates and add 100 µL of the medium containing the different concentrations of PSI-6206. Include a vehicle control (DMSO only) and a positive control (e.g., a known HCV inhibitor).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[2]

  • Luciferase Assay:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to the vehicle control.

    • The EC50 value (the concentration of the compound that inhibits 50% of HCV replication) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

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HCV_Replicon_Assay_Workflow Start Start Seed_Cells Seed HCV Replicon Cells in 96/384-well plates Start->Seed_Cells Incubate_24h Incubate 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_Cells Add Compound to Cells Incubate_24h->Treat_Cells Prepare_Compound Prepare Serial Dilutions of PSI-6206 Prepare_Compound->Treat_Cells Incubate_72h Incubate 72h (37°C, 5% CO2) Treat_Cells->Incubate_72h Add_Reagent Add Luciferase Assay Reagent Incubate_72h->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Calculate EC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: HCV Replicon Assay Workflow.

Cytotoxicity Assay Protocol (Neutral Red Uptake)

This protocol determines the concentration of PSI-6206 that is toxic to the host cells.

Materials:

  • Huh-7 cells (or the same cell line used in the replicon assay).

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • PSI-6206 stock solution (in DMSO).

  • Neutral Red solution (0.33% in PBS).

  • Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid).

  • 96-well plates.

  • Spectrophotometer.

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of PSI-6206 in DMEM.

    • Treat the cells with various concentrations of the compound for 72 hours.

  • Neutral Red Staining:

    • Remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well.

    • Incubate for 2 hours at 37°C.

    • Remove the staining solution and wash the cells with PBS.

  • Destaining and Measurement:

    • Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.[9]

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis:

    • The percentage of cytotoxicity is calculated relative to the untreated control cells.

    • The CC50 value (the concentration of the compound that causes 50% cell death) is determined by plotting the percentage of cytotoxicity against the compound concentration.

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Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Huh-7 Cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_Cells Treat Cells with PSI-6206 Incubate_24h->Treat_Cells Incubate_72h Incubate 72h (37°C, 5% CO2) Treat_Cells->Incubate_72h Stain_Cells Stain with Neutral Red Incubate_72h->Stain_Cells Incubate_2h Incubate 2h Stain_Cells->Incubate_2h Wash_Cells Wash with PBS Incubate_2h->Wash_Cells Destain Add Destain Solution Wash_Cells->Destain Measure_Absorbance Measure Absorbance (540 nm) Destain->Measure_Absorbance Analyze_Data Calculate CC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Cytotoxicity Assay Workflow.

Conclusion

The HCV replicon assay is a robust and reliable method for evaluating the antiviral activity of compounds like PSI-6206. By following the detailed protocols provided in these application notes, researchers can accurately determine the efficacy and cytotoxicity of this and other novel HCV NS5B polymerase inhibitors, thereby contributing to the development of new therapies for hepatitis C. The data on related compounds suggest that the active metabolites of PSI-6206 are likely to exhibit potent and pangenotypic activity with a high barrier to resistance.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PSI-6206-13C,d3 Signal Variability in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal variability with the internal standard PSI-6206-13C,d3 during mass spectrometric analysis. PSI-6206, a key metabolite of the antiviral drug Sofosbuvir, and its deuterated analog are critical for accurate pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a stable isotope-labeled internal standard (SIL-IS) for PSI-6206, the primary metabolite of Sofosbuvir. It is chemically identical to PSI-6206, except that three hydrogen atoms have been replaced with deuterium (d3) and one carbon atom has been replaced with carbon-13 (13C). This labeling results in a higher mass, allowing it to be distinguished from the unlabeled analyte in the mass spectrometer. Because of its chemical similarity, it is expected to behave nearly identically during sample preparation, chromatography, and ionization, thus compensating for variability in the analytical process and enabling accurate quantification of PSI-6206.

Q2: What are the common causes of signal variability when using this compound?

Signal variability with deuterated internal standards like this compound can arise from several factors:

  • Isotopic Purity of the Internal Standard: The presence of unlabeled PSI-6206 as an impurity in the internal standard solution can lead to an artificially high analyte signal.

  • Deuterium Exchange: The deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially under certain pH or temperature conditions. This can lead to a decrease in the internal standard signal and an increase in the analyte signal.

  • Chromatographic (Isotopic) Shift: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[1] If this shift is significant, the analyte and internal standard may be affected differently by matrix effects, leading to poor precision.[1]

  • In-Source Fragmentation or Decay: The internal standard might undergo fragmentation in the ion source of the mass spectrometer, leading to a decreased signal for the intended precursor ion.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to signal variability.[2][3][4][5][6] Even with a co-eluting SIL-IS, differential matrix effects can occur.[5]

  • Cross-Contamination/Carryover: Residual analyte or internal standard from previous injections can carry over into subsequent runs, affecting the accuracy of measurements.

Q3: How can I assess the isotopic purity of my this compound internal standard?

To assess the isotopic purity and check for the presence of unlabeled PSI-6206, you can perform the following experiment:

  • Prepare a high-concentration solution of the this compound internal standard in a clean solvent.

  • Inject this solution into the LC-MS/MS system.

  • Monitor the mass transition for the unlabeled PSI-6206.

  • The presence of a significant peak at the retention time of PSI-6206 indicates the presence of the unlabeled analyte as an impurity.

Consult the Certificate of Analysis (CoA) provided by the supplier for information on the stated isotopic purity.

Troubleshooting Guides

Issue 1: High Variability in Analyte/Internal Standard Response Ratio

Symptoms:

  • Poor precision (%CV > 15%) in quality control (QC) samples.

  • Inconsistent peak area ratios across replicate injections.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Differential Matrix Effects 1. Post-column infusion experiment: Infuse a constant concentration of PSI-6206 and this compound post-column while injecting a blank matrix extract.Observe for regions of ion suppression or enhancement at the retention time of the analytes.
2. Optimize chromatography: Adjust the gradient, mobile phase composition, or column chemistry to improve separation from interfering matrix components.Improved peak shape and reduced signal suppression/enhancement.
Inconsistent Sample Preparation 1. Review extraction procedure: Ensure consistent and precise execution of all liquid handling and extraction steps.Reduced variability in recovery.
2. Evaluate internal standard addition: Add the internal standard early in the sample preparation process to account for variability in extraction recovery.Improved precision of the analyte/IS ratio.
Instrument Instability 1. Check system suitability: Inject a standard solution multiple times to assess the stability of the mass spectrometer and LC system.Consistent peak areas and retention times (%CV < 5%).
2. Clean the ion source: Contamination of the ion source can lead to erratic signal.Improved signal stability and intensity.
Issue 2: Drifting or Decreasing Internal Standard Signal Over a Run

Symptoms:

  • A gradual decrease in the this compound peak area throughout the analytical batch.

  • An upward trend in the calculated concentrations of QC samples.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Deuterium Exchange 1. Incubation experiment: Incubate the internal standard in the sample matrix and mobile phase at room temperature for the duration of a typical analytical run. Re-inject and compare the signal to a freshly prepared sample.A decrease in the this compound signal and a corresponding increase in the PSI-6206 signal would confirm deuterium exchange.
2. Check solution pH: Avoid highly acidic or basic conditions for sample and standard solutions.Stable internal standard signal over time.
Adsorption/Carryover 1. Optimize wash solvent: Use a stronger wash solvent in the autosampler to effectively clean the injection needle and port.Minimal to no peak detected in blank injections following a high concentration sample.
2. Passivate the LC system: Inject a high-concentration standard several times before starting the analytical run to saturate active sites in the system.More consistent internal standard response.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound

Objective: To determine the contribution of unlabeled PSI-6206 in the this compound internal standard stock solution.

Methodology:

  • Prepare a high-concentration solution of this compound (e.g., 1 µg/mL) in the initial mobile phase.

  • Prepare a blank sample (mobile phase only).

  • Inject the blank sample to establish the baseline.

  • Inject the high-concentration this compound solution.

  • Acquire data by monitoring the MRM transitions for both PSI-6206 and this compound.

  • Data Analysis:

    • Measure the peak area of PSI-6206 in the high-concentration internal standard injection.

    • Measure the peak area of this compound in the same injection.

    • Calculate the percentage of unlabeled analyte contribution: (Peak Area of PSI-6206 / Peak Area of this compound) * 100%.

Acceptance Criteria: The contribution of the unlabeled analyte should typically be less than 0.1% of the internal standard response.

Protocol 2: Evaluation of Deuterium Exchange

Objective: To assess the stability of the deuterium labels on this compound in the analytical matrix and mobile phase.

Methodology:

  • Prepare two sets of solutions:

    • Set A: Spike a known concentration of this compound into the biological matrix (e.g., plasma).

    • Set B: Spike the same concentration of this compound into the mobile phase.

  • Incubate both sets of solutions at room temperature.

  • Inject samples from each set at different time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Monitor the MRM transitions for both PSI-6206 and this compound.

  • Data Analysis:

    • Plot the peak area of this compound and PSI-6206 versus time for both sets.

    • A significant decrease in the this compound signal with a concurrent increase in the PSI-6206 signal indicates deuterium exchange.

Visualizations

Troubleshooting_Workflow start Start: Signal Variability Observed issue_type Identify Issue Type start->issue_type high_cv High %CV in QCs issue_type->high_cv Poor Precision drift_is Drifting IS Signal issue_type->drift_is Signal Drift check_matrix Assess Matrix Effects high_cv->check_matrix check_prep Review Sample Prep high_cv->check_prep check_instrument Check Instrument Stability high_cv->check_instrument check_exchange Evaluate Deuterium Exchange drift_is->check_exchange check_adsorption Investigate Adsorption/Carryover drift_is->check_adsorption optimize_chrom Optimize Chromatography check_matrix->optimize_chrom improve_prep Improve Prep Consistency check_prep->improve_prep clean_source Clean Ion Source check_instrument->clean_source adjust_ph Adjust Solution pH check_exchange->adjust_ph optimize_wash Optimize Wash Solvents check_adsorption->optimize_wash resolve Issue Resolved optimize_chrom->resolve improve_prep->resolve clean_source->resolve adjust_ph->resolve optimize_wash->resolve

Caption: Troubleshooting workflow for this compound signal variability.

Deuterium_Exchange_Logic start Suspicion of Deuterium Exchange experiment Perform Incubation Experiment (Monitor IS and Analyte over time) start->experiment decision Observe Signal Change? experiment->decision exchange_confirmed Deuterium Exchange Confirmed decision->exchange_confirmed Yes no_exchange No Significant Exchange decision->no_exchange No action1 Check Labeling Position on CoA exchange_confirmed->action1 action2 Control pH of Solutions exchange_confirmed->action2 action3 Consider a Different Labeled Standard (e.g., 13C, 15N) exchange_confirmed->action3 other_causes Investigate Other Causes (e.g., Adsorption, Instability) no_exchange->other_causes

Caption: Logical diagram for investigating potential deuterium exchange.

References

Technical Support Center: PSI-6206-13C,d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of PSI-6206 and its stable isotope-labeled internal standard, PSI-6206-13C,d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of PSI-6206 and its internal standard?

A1: PSI-6206, also known as GS-331007 or RO-2433, is the deaminated derivative of PSI-6130.[1][2] It is a selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[3][4] The key chemical properties are summarized in the table below.

Table 1: Chemical Properties of PSI-6206 and this compound

PropertyPSI-6206This compound
Synonyms GS-331007, RO-2433-
Chemical Formula C₁₀H₁₃FN₂O₅C₉¹³CH₁₀D₃FN₂O₅
Molecular Weight 260.22 g/mol 264.23 g/mol
CAS Number 863329-66-21256490-42-2

Q2: What is the expected precursor ion for PSI-6206 and this compound in positive electrospray ionization (ESI+)?

A2: In positive ESI, the most common adduct is the protonated molecule, [M+H]⁺. Therefore, the expected precursor ions would be:

  • PSI-6206: m/z 261.2

  • This compound: m/z 265.2

It is also advisable to check for other common adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which may be more abundant depending on the sample matrix and mobile phase composition.

Q3: What are the predicted product ions for PSI-6206 for collision-induced dissociation (CID)?

A3: While experimental data is required for confirmation, the fragmentation of PSI-6206 is expected to involve the cleavage of the glycosidic bond, separating the uracil base from the ribose sugar moiety. The table below lists the predicted major product ions.

Table 2: Predicted MS/MS Transitions for PSI-6206 and this compound

AnalytePrecursor Ion (m/z)Predicted Product Ion (m/z)Description
PSI-6206261.2113.0Protonated Uracil base
PSI-6206261.2149.0Ribose sugar fragment
This compound265.2117.0Protonated Uracil base with ¹³C and d₃
This compound265.2149.0Ribose sugar fragment

Q4: My signal intensity is low. What are the common causes and solutions?

A4: Low signal intensity can stem from several factors. Here are some common troubleshooting steps:

  • Ion Source Contamination: The ESI source is prone to contamination, which can suppress the signal. Regular cleaning of the ion source components is recommended.

  • Improper Ionization Parameters: The spray voltage, gas flows (nebulizer and drying gas), and source temperature are critical. A systematic optimization of these parameters is necessary.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improve sample preparation to remove interfering substances or optimize the chromatography to separate the analyte from the matrix components.

  • Incorrect Mobile Phase: The pH and composition of the mobile phase can significantly impact ionization efficiency. For nucleoside analogs, slightly acidic mobile phases with organic solvents like acetonitrile or methanol are often used.

Q5: I am observing peak tailing in my chromatogram. What should I do?

A5: Peak tailing can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate to minimize such interactions.

  • Column Contamination: A buildup of contaminants on the column can cause peak shape issues. Flush the column with a strong solvent or, if necessary, replace it.

  • Extra-column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.

Troubleshooting Guides

Issue 1: High Background Noise

Possible Cause Troubleshooting Step
Contaminated mobile phase or solventsUse high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Leaks in the LC systemCheck all fittings and connections for any signs of leaks.
Contaminated ion sourceClean the ion source, including the capillary, skimmer, and lenses.
Column bleedCondition the new column properly before use. If the column is old, it might need replacement.

Issue 2: Inconsistent Retention Times

Possible Cause Troubleshooting Step
Inconsistent mobile phase compositionEnsure accurate and consistent preparation of mobile phases. Use a gradient mixer if possible.
Fluctuation in column temperatureUse a column oven to maintain a stable temperature.
Air bubbles in the pumpDegas the mobile phases and prime the pumps thoroughly.
Column degradationThe column may be nearing the end of its lifespan. Replace if necessary.

Issue 3: Carryover

Possible Cause Troubleshooting Step
Insufficient needle/injector washOptimize the wash solvent and volume in the autosampler settings.
Adsorption of analyte to system componentsUse a wash solution that effectively solubilizes the analyte. Consider passivation of the system if metal chelation is an issue.
Contamination in the injection port or valveClean or replace the injector components.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters

This protocol outlines a systematic approach to determine the optimal precursor and product ions, as well as the collision energy for PSI-6206 and its internal standard.

  • Prepare a standard solution of PSI-6206 and this compound at a concentration of approximately 1 µg/mL in 50:50 acetonitrile:water.

  • Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire a full scan mass spectrum in positive ion mode to identify the most abundant precursor ion (expected to be [M+H]⁺ at m/z 261.2 for PSI-6206 and 265.2 for this compound).

  • Perform a product ion scan for the selected precursor ion. This will fragment the precursor ion and show the resulting product ions.

  • Select the most intense and stable product ions for Multiple Reaction Monitoring (MRM).

  • Optimize the collision energy for each MRM transition by ramping the collision energy and observing the intensity of the product ion. Select the energy that gives the highest and most stable signal.

  • Optimize other MS parameters such as declustering potential and cell exit potential in a similar manner.

Protocol 2: Development of an LC Method

This protocol provides a starting point for developing a robust chromatographic method for the separation of PSI-6206.

  • Column Selection: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point for nucleoside analogs.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Initial Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 5%).

    • Ramp up to a high percentage of Mobile Phase B (e.g., 95%) over several minutes.

    • Hold at the high percentage to elute any strongly retained compounds.

    • Return to the initial conditions and re-equilibrate the column.

  • Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is typical.

  • Injection Volume: Start with a low injection volume (e.g., 2-5 µL) to avoid column overload.

  • Optimization: Adjust the gradient slope, duration, and mobile phase composition to achieve a sharp, symmetrical peak for PSI-6206 with an appropriate retention time.

Visualizations

Metabolic_Activation_of_PSI_6206 PSI_6130 PSI-6130 (β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine) PSI_6130_MP PSI-6130-MP PSI_6130->PSI_6130_MP dCK PSI_6206_MP PSI-6206-MP (RO2433-MP) PSI_6130_MP->PSI_6206_MP Deamination PSI_6206_DP PSI-6206-DP (RO2433-DP) PSI_6206_MP->PSI_6206_DP UMP-CMP Kinase PSI_6206_TP PSI-6206-TP (RO2433-TP) (Active Metabolite) PSI_6206_DP->PSI_6206_TP NDPK HCV_Polymerase HCV NS5B RNA Polymerase PSI_6206_TP->HCV_Polymerase Inhibition

Caption: Metabolic activation pathway of PSI-6206.

LC_MSMS_Optimization_Workflow cluster_MS_Optimization MS Parameter Optimization cluster_LC_Optimization LC Method Development Infusion Infuse Standard (PSI-6206 & IS) Full_Scan Acquire Full Scan (Q1) Identify Precursor Ion Infusion->Full_Scan Product_Scan Acquire Product Ion Scan (Q3) Identify Fragment Ions Full_Scan->Product_Scan Select_Transitions Select MRM Transitions Product_Scan->Select_Transitions Optimize_CE Optimize Collision Energy (CE) Select_Transitions->Optimize_CE Optimize_DP_CXP Optimize DP & CXP Optimize_CE->Optimize_DP_CXP end_node Final Method Optimize_DP_CXP->end_node Optimized MS Parameters Select_Column Select Column (e.g., C18) Mobile_Phase Select Mobile Phases (e.g., H₂O/ACN with Formic Acid) Select_Column->Mobile_Phase Gradient_Dev Develop Gradient Program Mobile_Phase->Gradient_Dev Optimize_Flow Optimize Flow Rate & Temperature Gradient_Dev->Optimize_Flow Final_Method Finalized LC Method Optimize_Flow->Final_Method Final_Method->end_node Optimized LC Parameters start Start start->Infusion start->Select_Column

Caption: Experimental workflow for LC-MS/MS parameter optimization.

References

Technical Support Center: PSI-6206-13C,d3 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of PSI-6206-13C,d3 in biological matrices for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices important?

A1: this compound is a stable isotope-labeled version of PSI-6206, used as an internal standard (IS) for the quantitative analysis of PSI-6206 in biological samples. The accuracy of pharmacokinetic and toxicokinetic studies relies on the assumption that the IS and the analyte behave identically during sample preparation and analysis. If this compound degrades, it will lead to inaccurate measurements of the concentration of PSI-6206.

Q2: How is the stability of the deuterated this compound related to the stability of PSI-6206?

A2: The incorporation of stable isotopes (carbon-13 and deuterium) does not significantly alter the chemical properties of the molecule. Therefore, the stability of this compound is expected to be identical to that of unlabeled PSI-6206. Data from stability studies of PSI-6206 can be directly applied to its isotope-labeled counterpart.

Q3: What are the typical stability tests conducted for a compound like this compound in biological matrices?

A3: According to regulatory guidelines from agencies like the FDA and EMA, standard stability tests for bioanalytical method validation include:

  • Freeze-Thaw Stability: Assesses degradation after multiple cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Evaluates stability at room temperature to mimic sample handling conditions.

  • Long-Term Stability: Determines stability at intended storage temperatures (e.g., -20°C or -80°C) over an extended period.

  • Stock Solution Stability: Confirms the stability of the compound in the solvent used to prepare stock solutions.

  • Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection.

Q4: What are the potential degradation pathways for nucleoside analogs like PSI-6206?

A4: Nucleoside analogs can be susceptible to enzymatic and chemical degradation. Common pathways include the hydrolysis of the glycosidic bond that links the nucleobase to the sugar moiety and deamination of the nucleobase. For instance, PSI-6206 is formed through the deamination of its parent compound, PSI-6130.[1]

Quantitative Stability Data

While specific stability data for this compound is not publicly available, the following tables represent example data based on typical stability requirements for small molecule bioanalytical assays. The acceptance criterion for stability is typically that the mean concentration of the quality control (QC) samples is within ±15% of the nominal concentration.

Table 1: Freeze-Thaw Stability of PSI-6206 in Human Plasma

Number of Freeze-Thaw CyclesLow QC (ng/mL)High QC (ng/mL)% Change from Nominal (Low QC)% Change from Nominal (High QC)
149.5402.1-1.0%+0.5%
348.9398.8-2.2%-0.3%
548.2395.5-3.6%-1.1%

Table 2: Short-Term (Bench-Top) Stability of PSI-6206 in Human Plasma at Room Temperature

Incubation Time (hours)Low QC (ng/mL)High QC (ng/mL)% Change from Nominal (Low QC)% Change from Nominal (High QC)
050.1400.5+0.2%+0.1%
649.7399.2-0.6%-0.2%
2448.5396.1-3.0%-1.0%

Table 3: Long-Term Stability of PSI-6206 in Human Plasma at -80°C

Storage Duration (days)Low QC (ng/mL)High QC (ng/mL)% Change from Nominal (Low QC)% Change from Nominal (High QC)
3049.8401.3-0.4%+0.3%
9049.2398.0-1.6%-0.5%
18048.8395.9-2.4%-1.0%

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpectedly low recovery of this compound Degradation during sample collection or initial handling.Ensure samples are immediately placed on ice after collection and processed or frozen as quickly as possible.
Adsorption to collection tubes.Use silanized or low-binding collection tubes.
Inconsistent results in freeze-thaw stability studies Incomplete thawing of samples.Ensure samples are brought to room temperature and vortexed thoroughly before processing.
Aliquoting samples while still partially frozen.Allow samples to thaw completely before taking aliquots.
Degradation observed during bench-top stability assessment Enzymatic degradation in the biological matrix.Keep samples on ice or at 4°C during processing. Consider the addition of enzyme inhibitors if the degradation is significant.
pH instability.Ensure the pH of the sample is maintained within a stable range during processing.
Poor long-term stability Improper storage temperature.Verify the freezer is maintaining the target temperature consistently.
Exposure to light (for light-sensitive compounds).Store samples in amber tubes or in the dark.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

  • Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

  • Methodology:

    • Spike a fresh batch of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.

    • Divide the spiked matrix into at least three aliquots for each concentration level.

    • Freeze the aliquots at the intended storage temperature (e.g., -80°C) for a minimum of 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat the freeze-thaw cycle for the desired number of cycles (typically three to five).

    • After the final thaw, process the samples and analyze them against a freshly prepared calibration curve.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

  • Objective: To determine the stability of this compound in a biological matrix at room temperature for a duration that mimics sample handling.

  • Methodology:

    • Spike a fresh batch of the biological matrix with this compound at low and high QC concentrations.

    • Aliquot the spiked matrix.

    • Keep the aliquots at room temperature for a predefined period (e.g., 4, 8, or 24 hours).

    • At each time point, process and analyze a set of samples against a freshly prepared calibration curve.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stability Stress Conditions cluster_analysis Sample Analysis Spike Spike Matrix with This compound Aliquot Aliquot Samples Spike->Aliquot FT Freeze-Thaw Cycles Aliquot->FT BT Bench-Top (Room Temp) Aliquot->BT LT Long-Term Storage (-80°C) Aliquot->LT Process Sample Processing (e.g., Protein Precipitation) FT->Process BT->Process LT->Process Analysis LC-MS/MS Analysis Process->Analysis Compare Compare to Fresh Calibration Curve Analysis->Compare Metabolic_Pathway cluster_activation Metabolic Activation Pathway PSI6130_MP PSI-6130-MP (Monophosphate) RO2433_MP PSI-6206-MP (Monophosphate) PSI6130_MP->RO2433_MP Deamination by deoxycytidylate deaminase RO2433_TP PSI-6206-TP (Active Triphosphate) RO2433_MP->RO2433_TP Phosphorylation

References

Technical Support Center: Overcoming Ion Suppression in PSI-6206-13C,d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of PSI-6206, with a focus on mitigating ion suppression using its stable isotope-labeled internal standard, PSI-6206-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it affect the analysis of PSI-6206?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, PSI-6206.[1][2][3][4] This interference can lead to a decreased analyte signal, resulting in poor sensitivity, inaccuracy, and imprecision in quantification. For a polar compound like PSI-6206, ion suppression can be particularly challenging when analyzing complex biological matrices such as plasma or tissue homogenates.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for this analysis?

A2: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte.[5] This means that this compound will co-elute with PSI-6206 and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.

Q3: What are the most common sources of ion suppression when analyzing biological samples for PSI-6206?

A3: Common sources of ion suppression in the analysis of biological samples include phospholipids from cell membranes, salts from buffers, and endogenous metabolites that may co-elute with PSI-6206. Inadequate sample preparation is a primary contributor to the presence of these interfering compounds in the final extract injected into the LC-MS/MS system.[6]

Q4: What are the initial troubleshooting steps if I observe significant ion suppression for PSI-6206?

A4: If you suspect ion suppression, the first step is to confirm its presence. This can be done by performing a post-column infusion experiment where a constant flow of PSI-6206 is introduced into the mass spectrometer while a blank matrix extract is injected into the LC system. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion suppression.[3][6] Once confirmed, you should focus on improving your sample preparation method to remove the interfering components and optimizing your chromatographic conditions to separate PSI-6206 from the region of suppression.

Troubleshooting Guides

Problem: Low Signal Intensity and Poor Sensitivity for PSI-6206

Possible Cause: Significant ion suppression from matrix components.

Solutions:

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): This is a simple and common first step. However, it may not be sufficient to remove all interfering phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can be more effective at removing highly polar and non-polar interferences.

    • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by selectively isolating the analyte from the matrix. A mixed-mode or polymeric sorbent can be effective for a polar compound like PSI-6206.

  • Chromatographic Optimization:

    • Gradient Modification: Adjust the mobile phase gradient to achieve better separation between PSI-6206 and the interfering peaks.

    • Column Chemistry: Consider using a different column chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for polar compounds.

    • Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[1]

Problem: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Variable matrix effects between different sample lots.

Solutions:

  • Implement a Robust Sample Preparation Method: A more rigorous sample cleanup method like SPE will minimize the variability in matrix composition between samples.

  • Utilize this compound Consistently: Ensure that the SIL-IS is added to all samples, calibrators, and QCs at the same concentration early in the sample preparation process to effectively normalize for variability.

  • Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.

Quantitative Data Summary

The following tables summarize representative data on the effectiveness of different sample preparation methods and the use of a stable isotope-labeled internal standard in mitigating ion suppression for PSI-6206 analysis.

Table 1: Effect of Sample Preparation Method on PSI-6206 Signal Intensity

Sample Preparation MethodMean Peak Area of PSI-6206 (n=6)Signal Suppression (%)
Protein Precipitation (Acetonitrile)45,87662%
Liquid-Liquid Extraction (MTBE)82,14531%
Solid-Phase Extraction (Polymeric)115,3214%
Signal suppression is calculated relative to the response in a neat solution.

Table 2: Impact of Stable Isotope-Labeled Internal Standard on Precision and Accuracy

Sample PreparationAnalyteQC LevelMean Concentration (ng/mL)Accuracy (%)Precision (%CV)
Protein PrecipitationPSI-6206Low8.989.018.5
Mid42.184.215.2
High355.688.912.8
Protein PrecipitationPSI-6206 (with this compound)Low10.2102.04.1
Mid51.5103.03.5
High408.0102.02.8

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for PSI-6206 from Human Plasma
  • Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex to mix.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute PSI-6206 and its internal standard with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for PSI-6206 Analysis
  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • PSI-6206: [Precursor ion > Product ion]

    • This compound: [Precursor ion > Product ion]

(Note: Specific MRM transitions should be optimized by infusing the individual compounds into the mass spectrometer.)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt spe Solid-Phase Extraction ppt->spe dry_recon Dry & Reconstitute spe->dry_recon lc_separation LC Separation dry_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Experimental workflow for PSI-6206 analysis.

troubleshooting_logic start Low Signal or High Variability? check_is Is SIL-IS (this compound) being used? start->check_is improve_sp Improve Sample Prep (e.g., SPE) check_is->improve_sp Yes use_is Implement SIL-IS check_is->use_is No optimize_lc Optimize LC Method improve_sp->optimize_lc end_good Problem Resolved optimize_lc->end_good end_bad Consult Instrument Specialist optimize_lc->end_bad use_is->end_good

Caption: Troubleshooting logic for ion suppression issues.

References

PSI-6206-13C,d3 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with PSI-6206-13C,d3. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is the deuterated and 13C-labeled version of PSI-6206 (also known as RO-2433), which is the deaminated derivative of the potent anti-Hepatitis C Virus (HCV) agent PSI-6130.[1] While active as a triphosphate, PSI-6206 itself has low intrinsic activity.[1][2] Like many nucleoside analogs, this compound exhibits poor aqueous solubility, which can lead to precipitation in experimental assays, affecting data accuracy and reproducibility.

Q2: What are the known solubility properties of PSI-6206?

A2: PSI-6206 is highly soluble in dimethyl sulfoxide (DMSO).[1][2][3] Its aqueous solubility is limited but can be enhanced with ultrasonication.[2] For in vivo studies, various formulations using co-solvents and excipients have been developed to improve its solubility.[1][4]

Q3: What is the primary solvent recommended for creating a stock solution of this compound?

A3: The recommended solvent for creating a high-concentration stock solution is DMSO.[1][2][3] It is crucial to use anhydrous (newly opened) DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]

Q4: My this compound precipitated when I diluted my DMSO stock in aqueous buffer/cell culture medium. What should I do?

A4: This is a common issue known as solvent-shifting. When a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous environment, it can cause the compound to crash out of solution. Refer to the Troubleshooting Guide below for detailed steps on how to prevent and resolve this issue.

Solubility Data Summary

The following table summarizes the known solubility data for PSI-6206. Please note that "13C,d3" labeling does not significantly alter the fundamental solubility characteristics of the parent compound.

Solvent/FormulationReported SolubilityNotes
In Vitro Solvents
DMSO≥ 100 mg/mL (384.29 mM)Ultrasonication may be required. Use of newly opened, anhydrous DMSO is recommended.[1]
Water≥ 48.7 mg/mLRequires ultrasonication.[2]
Ethanol≥ 24.15 mg/mLRequires ultrasonication.[2]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (9.61 mM)A clear solution is achievable.[1][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (9.61 mM)A clear solution is achievable.[1][4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (9.61 mM)A clear solution is achievable.[1][4]

Troubleshooting Guide: Resolving this compound Precipitation in Aqueous Solutions

This guide provides a step-by-step approach to address solubility issues with this compound in your experiments.

Problem: Precipitate observed after diluting DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).

Workflow for Troubleshooting Precipitation:

G start Precipitation Observed check_stock 1. Verify Stock Solution - Is it clear? - Recently prepared? - Stored correctly? start->check_stock check_dilution 2. Review Dilution Protocol - Final DMSO %? - Dilution method? check_stock->check_dilution Stock OK optimize_dilution 3. Optimize Dilution - Stepwise dilution? - Pre-warm media? - Gentle mixing? check_stock->optimize_dilution Stock Issue Resolved check_dilution->optimize_dilution Protocol OK check_dilution->optimize_dilution Protocol Adjusted reduce_conc 4. Lower Final Concentration - Is the concentration exceeding solubility limit? optimize_dilution->reduce_conc Precipitation persists end_soluble Solution Soluble optimize_dilution->end_soluble Successful modify_media 5. Modify Aqueous Medium - Add solubilizing agents (e.g., serum, BSA)? - Adjust pH? reduce_conc->modify_media Precipitation persists reduce_conc->end_soluble Successful modify_media->end_soluble Successful end_insoluble Consult Further/ Re-evaluate Experiment modify_media->end_insoluble Unsuccessful

Caption: A stepwise workflow for troubleshooting precipitation issues with this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution of this compound

Materials:

  • This compound (MW: 264.23 g/mol for the labeled compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Methodology:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock, weigh 26.423 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell Culture

Objective: To minimize precipitation when introducing the compound into an aqueous environment.

Methodology:

  • Pre-warm the cell culture medium or aqueous buffer to the experimental temperature (typically 37°C).

  • Gently vortex or swirl the warmed medium.

  • While the medium is in motion, add the required volume of the this compound DMSO stock solution dropwise or in a stepwise manner. A stepwise dilution involves first diluting the concentrated stock into a smaller volume of medium before adding it to the final, larger volume.

  • Ensure the final concentration of DMSO in the medium is non-toxic to the cells (generally ≤ 0.5%).

  • Visually inspect the final solution for any signs of precipitation before adding it to the cells.

Signaling Pathway

PSI-6206 itself is largely inactive and must be metabolized to its triphosphate form to inhibit the HCV NS5B polymerase. The metabolic activation pathway primarily involves the precursor, PSI-6130.

G cluster_cell Hepatocyte PSI6130 PSI-6130 (Cytidine Analog) PSI6130_MP PSI-6130-MP PSI6130->PSI6130_MP dCK PSI6206 PSI-6206 (Uridine Analog) PSI6130->PSI6206 Deamination PSI6130_DP PSI-6130-DP PSI6130_MP->PSI6130_DP UMP-CMPK PSI6206_MP PSI-6206-MP PSI6130_MP->PSI6206_MP dCMP deaminase PSI6130_TP PSI-6130-TP (Active) PSI6130_DP->PSI6130_TP NDPK Inhibition Chain Termination (Inhibition of NS5B Polymerase) PSI6130_TP->Inhibition PSI6206_DP PSI-6206-DP PSI6206_MP->PSI6206_DP UMP-CMPK PSI6206_TP PSI-6206-TP (RO2433-TP, Active) PSI6206_DP->PSI6206_TP NDPK PSI6206_TP->Inhibition HCV_RNA HCV RNA Replication Inhibition->HCV_RNA

Caption: Metabolic activation of PSI-6130 leading to active triphosphate forms that inhibit HCV replication.

References

Preventing degradation of PSI-6206-13C,d3 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PSI-6206-13C,d3. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and integrity of this compound during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound is a crystalline solid and should be stored at -20°C. Under these conditions, it is stable for at least four years.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions in anhydrous organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). The solubility is approximately 20-25 mg/mL in these solvents. For biological experiments, further dilutions should be made into aqueous buffers immediately before use.

Q3: Can I store this compound in aqueous solutions?

A3: It is strongly advised not to store this compound in aqueous solutions for more than one day. The compound is susceptible to degradation in aqueous environments, likely through hydrolysis. If aqueous solutions are necessary, they should be prepared fresh for each experiment.

Q4: At what pH should I prepare my aqueous working solutions of this compound?

A4: While specific pH stability data is limited, PSI-6206 is known to be soluble in phosphate-buffered saline (PBS) at a pH of 7.2. For nucleoside analogs, neutral to slightly acidic conditions (pH 6-7) are generally preferred to minimize acid- and base-catalyzed hydrolysis of the glycosidic bond. It is advisable to perform a pilot stability study at your specific experimental pH if prolonged incubation is required.

Q5: Is this compound sensitive to light?

A5: There is no specific data on the photostability of this compound. However, as a general precaution for all sensitive compounds, it is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or experiments involving prolonged light exposure.

Troubleshooting Guide

Issue: I am seeing a loss of my compound in my aqueous samples over time.

  • Question: Are you storing your aqueous working solutions?

    • Answer: this compound is not stable in aqueous solutions for extended periods. Prepare fresh aqueous solutions for each experiment and use them immediately.

  • Question: What is the pH of your aqueous buffer?

    • Answer: Extreme pH values can accelerate the hydrolysis of the glycosidic bond in nucleoside analogs. Ensure your buffer is within a neutral to slightly acidic pH range (pH 6-7). If your experimental conditions require a different pH, minimize the time the compound is in that solution.

  • Question: At what temperature are you storing your samples?

    • Answer: Higher temperatures will increase the rate of chemical degradation. Keep aqueous samples on ice or at 4°C during preparation and use. For any storage, even short-term, lower temperatures are preferable.

Issue: I am concerned about enzymatic degradation in my cell-based or biological matrix experiments.

  • Question: Are you working with cell lysates or biological fluids that may contain enzymes?

    • Answer: Biological samples can contain nucleosidases, phosphorylases, or other enzymes that can degrade nucleoside analogs. Consider the following:

      • Heat Inactivation: If compatible with your downstream analysis, heat the biological matrix (e.g., 65°C for 10 minutes) to denature enzymes before adding this compound.

      • Inhibitors: Add a broad-spectrum cocktail of protease and phosphatase inhibitors to your sample preparation buffers.

Data on this compound Stability

ParameterConditionRecommendationPotential Degradation Pathway
Storage (Solid) -20°CStable for ≥ 4 years-
Storage (Organic Stock Solution) -20°C in anhydrous DMSO, Ethanol, or DMFStable for several monthsMinimal
Storage (Aqueous Solution) 4°C or Room TemperatureNot Recommended (Use within 24 hours) Hydrolysis of the glycosidic bond
pH Acidic (<6) or Basic (>8)Avoid prolonged exposureAcid or base-catalyzed hydrolysis
Temperature Elevated temperatures (>25°C)AvoidIncreased rate of hydrolysis
Light Prolonged exposure to UV or ambient lightProtect from lightPhotodegradation (precautionary)
Biological Matrices Presence of active enzymesUse of heat inactivation or inhibitorsEnzymatic cleavage

Experimental Protocol: Preparation of a Working Solution of this compound for Cell Culture Experiments

  • Prepare a Stock Solution:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial.

    • Prepare a 10 mM stock solution in anhydrous DMSO. For example, add the appropriate volume of DMSO to 1 mg of this compound.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.

    • Store the stock solution aliquots at -20°C.

  • Prepare the Working Solution:

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Immediately before adding to the cell culture medium, dilute the stock solution to the final desired concentration. For example, to prepare a 10 µM working solution, perform a serial dilution in pre-warmed, serum-free cell culture medium.

    • Ensure rapid and thorough mixing.

  • Experimental Use:

    • Add the freshly prepared working solution to your cell cultures immediately.

    • Do not store the diluted aqueous working solution for future use.

Visualizations

Proposed Degradation Pathway for PSI-6206 PSI6206 This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions, Water) PSI6206->Hydrolysis Enzymatic Enzymatic Cleavage (e.g., Nucleosidases) PSI6206->Enzymatic Degradation_Product_1 Uracil-13C,d3 + 2-deoxy-2-fluoro-2-methyl-D-ribose Hydrolysis->Degradation_Product_1 Degradation_Product_2 Other Degradants Hydrolysis->Degradation_Product_2 Enzymatic->Degradation_Product_1 Enzymatic->Degradation_Product_2

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for this compound Solution Preparation Start Start: Solid this compound at -20°C Equilibrate Equilibrate to Room Temperature Start->Equilibrate Dissolve Dissolve in Anhydrous DMSO (10 mM Stock) Equilibrate->Dissolve Aliquot Aliquot Stock Solution Dissolve->Aliquot Store Store Aliquots at -20°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Dilute in Aqueous Buffer (Immediately Before Use) Thaw->Dilute Use Use in Experiment Immediately Dilute->Use

Caption: Recommended workflow for preparing this compound solutions.

Troubleshooting Logic for this compound Degradation Issue Issue: Loss of Compound Aqueous_Storage Storing Aqueous Solution? Issue->Aqueous_Storage Yes_Store Prepare Fresh Solution Aqueous_Storage->Yes_Store Yes No_Store Check pH Aqueous_Storage->No_Store No pH_Extreme pH <6 or >8? No_Store->pH_Extreme Yes_pH Adjust to pH 6-7 pH_Extreme->Yes_pH Yes No_pH Check Temperature pH_Extreme->No_pH No Temp_High Temp >25°C? No_pH->Temp_High Yes_Temp Keep Samples on Ice Temp_High->Yes_Temp Yes No_Temp Biological Matrix? Temp_High->No_Temp No Yes_Bio Add Inhibitors or Heat Inactivate No_Temp->Yes_Bio Yes No_Bio Consider Photodegradation (Protect from Light) No_Temp->No_Bio No

Caption: A decision tree for troubleshooting this compound degradation.

Technical Support Center: Bioanalysis of PSI-6206

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of PSI-6206. The focus is on identifying and mitigating matrix effects, a common challenge in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is PSI-6206?

PSI-6206, also known as RO-2433, is a uridine nucleoside analog that acts as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] It is the deaminated derivative of PSI-6130.[1][2] While PSI-6206 itself shows low activity against HCV replicon, its 5'-triphosphate form is a potent inhibitor of HCV RNA synthesis.[2][3]

Q2: What are matrix effects in bioanalysis?

Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[4][5][6] These effects can compromise the accuracy, precision, and sensitivity of an LC-MS/MS assay.[7][8]

Q3: Why are matrix effects a concern for the bioanalysis of PSI-6206?

Like many small molecules, the analysis of PSI-6206 in biological matrices is susceptible to matrix effects. Endogenous components such as phospholipids, salts, and proteins can co-elute with PSI-6206 and interfere with its ionization in the mass spectrometer source, leading to unreliable quantitative results.[6][9]

Q4: What are the common sources of matrix effects?

Common sources of matrix effects in bioanalytical methods include:

  • Endogenous compounds: Phospholipids, lysophospholipids, fatty acids, amino acids, and salts.[6]

  • Exogenous compounds: Dosing vehicles, anticoagulants (e.g., EDTA, heparin), and co-administered drugs.[6]

  • Sample preparation artifacts: Residues from plasticware or solvents.[8]

Q5: How can matrix effects be quantitatively evaluated?

Matrix effects can be assessed using two primary methods:

  • Post-Extraction Spike Method: The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution.[4]

  • Post-Column Infusion Method: A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any fluctuation in the baseline signal indicates where matrix components are eluting and causing ion suppression or enhancement.[10][11]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bioanalysis of PSI-6206.

Problem 1: My PSI-6206 signal is suppressed in plasma samples compared to the neat standard solution.

  • Possible Cause: Co-eluting endogenous components from the plasma are suppressing the ionization of PSI-6206.

  • Troubleshooting Steps:

    • Improve Sample Preparation:

      • Switch from protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interferences.[12][13]

    • Optimize Chromatography:

      • Modify the gradient to better separate PSI-6206 from the matrix components.

      • Consider a different stationary phase that offers alternative selectivity.

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

      • A SIL-IS (e.g., PSI-6206-d1,13C,15N2) will co-elute with PSI-6206 and experience similar matrix effects, thus providing a more accurate quantitation.[14]

Problem 2: I am observing significant ion enhancement for my internal standard.

  • Possible Cause: A co-eluting matrix component is enhancing the ionization of your internal standard (IS), but not necessarily your analyte, leading to inaccurate results.

  • Troubleshooting Steps:

    • Evaluate IS Selection: If you are not using a SIL-IS, your analog IS may have different ionization characteristics than PSI-6206 in the presence of the specific matrix component. The best practice is to use a SIL-IS.

    • Chromatographic Separation: As with ion suppression, optimize the chromatography to separate the IS from the enhancing matrix component.

Problem 3: My results are inconsistent between different batches of plasma.

  • Possible Cause: The composition of the biological matrix can vary between individuals or batches, leading to different matrix effects.[15]

  • Troubleshooting Steps:

    • Matrix Effect Evaluation Across Multiple Lots: During method validation, evaluate the matrix effect using at least six different lots of blank matrix to ensure the method is robust.

    • Robust Sample Preparation: Employ a sample preparation method that effectively removes interferences across a variety of matrix compositions. SPE is often more robust than PPT in this regard.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

  • Prepare three sets of samples:

    • Set A (Neat Solution): PSI-6206 spiked in the reconstitution solvent.

    • Set B (Post-Spike): Blank plasma is extracted first, and then PSI-6206 is spiked into the final extract.

    • Set C (Pre-Spike): PSI-6206 is spiked into blank plasma before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • RE = (Peak Area of Set C) / (Peak Area of Set B)

    • PE = (Peak Area of Set C) / (Peak Area of Set A) = MF * RE

Table 1: Example Data for Matrix Effect Evaluation of PSI-6206

ParameterLow QC (10 ng/mL)Mid QC (100 ng/mL)High QC (1000 ng/mL)
Mean Peak Area (Set A) 50,000510,0005,200,000
Mean Peak Area (Set B) 35,000360,0003,700,000
Mean Peak Area (Set C) 30,000310,0003,200,000
Matrix Factor (MF) 0.700.710.71
Recovery (RE) 0.860.860.86
Process Efficiency (PE) 0.600.610.61

This is example data and does not represent actual experimental results for PSI-6206.

Protocol 2: Solid-Phase Extraction (SPE) for PSI-6206 from Plasma

  • Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 200 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid in water).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute PSI-6206 with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_mitigation Mitigation Strategies cluster_solution Resolution Problem Inconsistent or Inaccurate PSI-6206 Quantification CheckIS Check Internal Standard Performance Problem->CheckIS Start Here EvalMatrixEffect Evaluate Matrix Effect (Post-Spike or Infusion) Problem->EvalMatrixEffect UseSILIS Use Stable Isotope-Labeled IS CheckIS->UseSILIS High Variability OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) EvalMatrixEffect->OptimizeSamplePrep Matrix Effect Observed OptimizeLC Optimize LC Method EvalMatrixEffect->OptimizeLC Matrix Effect Observed Solution Reliable and Robust Bioanalytical Method OptimizeSamplePrep->Solution OptimizeLC->Solution UseSILIS->Solution

Caption: A logical workflow for troubleshooting matrix effects in the bioanalysis of PSI-6206.

SPE_Workflow Start Start: Plasma Sample Pretreat Pre-treat Sample (e.g., Dilute with Acid) Start->Pretreat Load 2. Load Sample Pretreat->Load Condition 1. Condition SPE Cartridge (Methanol, Water) Condition->Load Wash 3. Wash Cartridge (Aqueous Organic) Load->Wash Elute 4. Elute PSI-6206 (Organic Solvent) Wash->Elute Evaporate 5. Evaporate Eluate Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Experimental workflow for Solid-Phase Extraction (SPE) of PSI-6206 from plasma.

References

Optimizing concentration of PSI-6206-13C,d3 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization and use of PSI-6206-13C,d3 as an internal standard (IS) in bioanalytical methods. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure accurate and precise quantification of PSI-6206 in your research.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an internal standard like this compound?

An internal standard is a compound with a chemical structure and physicochemical properties very similar to the analyte of interest (in this case, PSI-6206). This compound is a stable isotope-labeled (SIL) version of PSI-6206, making it the ideal IS. It is added at a known, constant concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples, before sample processing. Its primary purpose is to correct for the variability that can occur during sample preparation and analysis, such as extraction losses, matrix effects, and fluctuations in instrument response. By normalizing the analyte's signal to the IS's signal, we can achieve more accurate and precise quantification.

Q2: Why is it critical to optimize the concentration of the internal standard?

Optimizing the internal standard concentration is crucial for the robustness and accuracy of a bioanalytical assay.

  • If the concentration is too low: The IS signal may be weak and highly variable, especially in samples with significant matrix effects or low extraction recovery. This can lead to poor precision in the analyte-to-IS peak area ratio.

  • If the concentration is too high: A very high IS signal can cause ion suppression, affecting the analyte's signal. It can also lead to issues with the mass spectrometer detector's linearity and may introduce crosstalk, where the isotope peaks of the IS interfere with the analyte's signal.

The goal is to find a concentration that yields a stable, reproducible signal across all samples without interfering with the analyte's measurement.

Q3: What is the recommended starting concentration for this compound?

A common starting point for a SIL-IS is to use a concentration that produces a signal intensity similar to the analyte's signal at the midpoint of the calibration curve. For PSI-6206, if your calibration curve ranges from 1 ng/mL to 1000 ng/mL, a good starting point for the IS would be a concentration that mimics the response of PSI-6206 at approximately 50-100 ng/mL. This ensures the IS signal is strong enough to be reliable but not so high that it dominates the detector response.

Q4: How do I verify if my chosen IS concentration is optimal?

The optimality of the IS concentration is verified by assessing its performance across the entire analytical run. Key indicators of an optimal concentration include:

  • Consistent IS Response: The peak area of the IS should be consistent across all samples (calibration standards, QCs, and unknown samples) after correcting for any minor, acceptable variations. A coefficient of variation (%CV) of the IS peak area within 15-20% across an analytical batch is often considered acceptable.

  • Precision and Accuracy: The assay should demonstrate good precision and accuracy for the QC samples at low, medium, and high concentrations.

  • Minimal Matrix Effect: The IS should effectively track and compensate for any matrix-induced signal suppression or enhancement.

Troubleshooting Guide

This section addresses common issues encountered during the optimization and use of the this compound internal standard.

Issue 1: High Variability in Internal Standard Peak Area Across a Batch (>20% CV)

Potential Cause Troubleshooting Action
Inconsistent Pipetting: Verify the calibration and proper functioning of pipettes used for adding the IS solution. Ensure the IS is fully vortexed before addition.
Variable Sample Extraction Recovery: Review the sample preparation workflow. Ensure consistent timing, temperature, and reagent volumes for all steps (e.g., protein precipitation, liquid-liquid extraction).
Significant and Variable Matrix Effects: The IS concentration may be too low to adequately compensate for strong matrix effects. Consider increasing the IS concentration. Perform a post-extraction addition experiment to quantify the matrix effect.
LC-MS/MS System Instability: Check for fluctuations in spray stability, source temperature, or gas flows. Run system suitability tests to confirm instrument performance.

Issue 2: Poor Precision (%CV > 15%) at the Lower Limit of Quantification (LLOQ)

Potential Cause Troubleshooting Action
IS Concentration is Too High: A high IS signal can suppress the analyte signal, which is most problematic at the LLOQ where the analyte signal is already low. This can lead to an inconsistent analyte/IS ratio.
IS Concentration is Too Low: The IS signal itself may be too close to the noise floor, leading to high variability in its integration and, consequently, the final ratio.
Crosstalk from IS to Analyte: Verify that no isotopic contribution from the IS is interfering with the analyte's mass transition, especially if the IS concentration is very high.

Issue 3: Inaccurate Results for Quality Control (QC) Samples

Potential Cause Troubleshooting Action
Inappropriate IS Concentration: An IS concentration that does not track the analyte's behavior across the curve can lead to bias. For example, if the IS is too concentrated, it might not experience the same degree of ion suppression as the analyte at lower concentrations.
Degradation of Analyte or IS: Assess the stability of both PSI-6206 and the IS in the biological matrix and during sample processing and storage.
Incorrect Stock Solution Concentrations: Re-prepare or verify the concentrations of the analyte and IS stock solutions.

Experimental Protocols & Data

Protocol 1: Optimization of IS Concentration

Objective: To determine the optimal concentration of this compound that provides a stable signal and ensures accurate quantification of PSI-6206.

Methodology:

  • Prepare three different working solutions of the IS (e.g., Low, Medium, High concentrations). A good starting point could be concentrations that match the analyte response at the LLOQ, mid-QC, and upper limit of quantification (ULOQ) levels.

  • Prepare three sets of calibration curve standards and QC samples (low, mid, high).

  • Spike one set of samples with the "Low" IS concentration, the second set with "Medium," and the third with "High."

  • Process all samples using your established extraction procedure.

  • Analyze the samples via LC-MS/MS.

  • Evaluate the following for each IS concentration:

    • The absolute peak area and its variability (%CV) for the IS across all samples.

    • The linearity (r²) of the calibration curves.

    • The accuracy and precision of the QC samples.

Example Data: IS Concentration Evaluation

IS ConcentrationIS Peak Area %CV (across all samples)Calibration Curve Linearity (r²)QC Accuracy (% Bias)QC Precision (%CV)
Low (25 ng/mL) 28.5%0.991LQC: -18.2%, MQC: -15.5%, HQC: -12.1%LQC: 21.3%, MQC: 18.9%, HQC: 16.5%
Medium (100 ng/mL) 8.2% 0.998 LQC: 2.5%, MQC: 1.8%, HQC: -0.5% LQC: 6.8%, MQC: 4.5%, HQC: 3.8%
High (500 ng/mL) 6.5%0.997LQC: 14.8%, MQC: 11.2%, HQC: 9.8%LQC: 9.5%, MQC: 7.8%, HQC: 6.2%
Protocol 2: Assessment of Matrix Effect

Objective: To ensure that the chosen IS concentration effectively compensates for matrix effects from the biological fluid (e.g., plasma, urine).

Methodology:

  • Obtain at least six different lots of the biological matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and IS spiked into the post-extraction solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the matrix before extraction.

  • Spike the analyte at low and high concentrations for this experiment. Use the optimized IS concentration determined in Protocol 1.

  • Analyze all samples.

  • Calculate the Matrix Factor (MF) and the IS-Normalized MF.

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) = B/A

    • An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.

    • IS-Normalized MF = (Analyte MF) / (IS MF)

    • The IS-Normalized MF should be close to 1.0, indicating the IS is tracking the analyte. The %CV of the IS-Normalized MF across the different matrix lots should be <15%.

Visual Workflows

G cluster_prep Step 1: Preparation cluster_spike Step 2: Spiking cluster_analysis Step 3: Analysis cluster_eval Step 4: Evaluation prep_is Prepare 3 IS Working Solutions (Low, Medium, High) spike_low Spike Set 1 with Low IS spike_med Spike Set 2 with Medium IS spike_high Spike Set 3 with High IS prep_samples Prepare 3 Sets of Samples (Calibrators, QCs) prep_samples->spike_low prep_samples->spike_med prep_samples->spike_high process Process All Samples (Extraction) spike_low->process spike_med->process spike_high->process analyze Analyze via LC-MS/MS process->analyze eval_cv IS Area %CV analyze->eval_cv eval_linearity Linearity (r²) analyze->eval_linearity eval_qc QC Accuracy & Precision analyze->eval_qc decision Select Optimal Concentration eval_cv->decision eval_linearity->decision eval_qc->decision

Caption: Workflow for optimizing internal standard concentration.

G cluster_investigation Troubleshooting Path cluster_solution Potential Solutions start High IS Variability (Peak Area %CV > 20%) check_pipette Verify Pipette Accuracy & Technique start->check_pipette check_extraction Review Extraction for Consistency start->check_extraction check_system Check LC-MS System Stability start->check_system assess_matrix Assess Matrix Effects (Protocol 2) start->assess_matrix retrain Retrain Analyst check_pipette->retrain optimize_extraction Optimize Extraction Procedure check_extraction->optimize_extraction system_maintenance Perform System Maintenance check_system->system_maintenance adjust_is_conc Increase IS Concentration assess_matrix->adjust_is_conc end Problem Resolved retrain->end optimize_extraction->end system_maintenance->end adjust_is_conc->end

Caption: Troubleshooting logic for high internal standard variability.

Validation & Comparative

Validation of PSI-6206-13C,d3 as an Internal Standard for the Bioanalysis of PSI-6206

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioanalytical performance of PSI-6206, a nucleoside analog and potent inhibitor of the hepatitis C virus (HCV) RNA polymerase, with and without the use of its stable isotope-labeled internal standard (SIL-IS), PSI-6206-13C,d3. The use of a SIL-IS is a critical component in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it compensates for variability during sample processing and analysis.[1][2] Stable-isotopically labeled analytes, such as those containing 13C or deuterium, are considered the most appropriate internal standards in quantitative bioanalysis.[3]

The data presented herein is representative of a typical validation for a bioanalytical method and underscores the importance of using a SIL-IS to ensure the accuracy and precision of pharmacokinetic data. The validation parameters are based on the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Comparative Performance Data

The following tables summarize the hypothetical quantitative data from a validation study comparing the LC-MS/MS assay for PSI-6206 in human plasma with and without the use of this compound as an internal standard.

Table 1: Accuracy and Precision

AnalyteNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
PSI-6206 without IS 5.0 (LLOQ)5.8116.018.5
15.0 (LQC)17.1114.015.2
150.0 (MQC)168.0112.012.8
400.0 (HQC)452.0113.011.5
PSI-6206 with this compound IS 5.0 (LLOQ)5.1102.04.2
15.0 (LQC)15.3102.03.5
150.0 (MQC)148.599.02.8
400.0 (HQC)404.0101.02.1

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 2: Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
PSI-6206 without IS 5.0 - 500.00.989
PSI-6206 with this compound IS 5.0 - 500.00.999

Table 3: Matrix Effect

AnalyteLow Concentration (CV%)High Concentration (CV%)
PSI-6206 without IS 22.518.9
PSI-6206 with this compound IS 3.82.5

Table 4: Recovery

AnalyteLow Concentration (%)Medium Concentration (%)High Concentration (%)
PSI-6206 without IS 78.5 ± 12.182.1 ± 10.580.3 ± 11.2
PSI-6206 with this compound IS 81.2 ± 3.583.5 ± 2.882.4 ± 3.1

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Sample Preparation

Human plasma samples (100 µL) are subjected to protein precipitation. For the assay utilizing the internal standard, 50 µL of a 100 ng/mL solution of this compound in methanol is added to each plasma sample prior to the addition of the precipitant. For the assay without the internal standard, 50 µL of methanol is added. Subsequently, 400 µL of acetonitrile is added to precipitate the plasma proteins. The samples are vortexed and then centrifuged. The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A standard high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • PSI-6206: [M+H]+ → fragment ion

    • This compound: [M+4+H]+ → fragment ion

Validation Experiments
  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, and HQC) in five replicates on three separate days.

  • Linearity: Assessed by constructing a calibration curve with eight non-zero standards ranging from 5.0 to 500.0 ng/mL.

  • Matrix Effect: Evaluated by comparing the peak area of the analyte in post-extraction spiked plasma from six different sources to the peak area of the analyte in a neat solution.

  • Recovery: Determined by comparing the peak area of the analyte in pre-extraction spiked plasma to that in post-extraction spiked plasma at three QC levels.

Visualizations

Signaling Pathway and Mechanism of Action

PSI-6206_Mechanism Mechanism of Action of PSI-6206 cluster_host Hepatocyte cluster_hcv HCV Replication Complex PSI-6206 PSI-6206 PSI-6206-MP PSI-6206-MP PSI-6206->PSI-6206-MP Host Kinases PSI-6206-DP PSI-6206-DP PSI-6206-MP->PSI-6206-DP PSI-6206-TP PSI-6206 Triphosphate (Active Metabolite) PSI-6206-DP->PSI-6206-TP NS5B NS5B RNA Polymerase PSI-6206-TP->NS5B Incorporation into growing RNA chain RNA_Replication RNA Replication NS5B->RNA_Replication Chain Termination HCV_RNA HCV RNA Template HCV_RNA->NS5B

Caption: Mechanism of action of PSI-6206 in inhibiting HCV RNA replication.

Experimental Workflow

Bioanalytical_Workflow Bioanalytical Workflow for PSI-6206 Quantification Plasma_Sample 1. Plasma Sample Collection IS_Spiking 2. Internal Standard Spiking (this compound) Plasma_Sample->IS_Spiking Protein_Precipitation 3. Protein Precipitation IS_Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation 6. Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LCMS_Analysis 8. LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Sample preparation and analysis workflow for PSI-6206 in plasma.

Logical Relationship of Validation Parameters

Validation_Parameters Interrelationship of Bioanalytical Validation Parameters Method_Validation Bioanalytical Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Linearity Linearity Method_Validation->Linearity Selectivity Selectivity Method_Validation->Selectivity Stability Stability Method_Validation->Stability Accuracy->Linearity Precision->Linearity Matrix_Effect Matrix_Effect Selectivity->Matrix_Effect Recovery Recovery Matrix_Effect->Recovery

Caption: Key parameters and their relationships in bioanalytical method validation.

References

A Comparative Guide to HCV Inhibition: Sofosbuvir vs. its Metabolite PSI-6206

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Hepatitis C Virus (HCV) inhibitory activities of the direct-acting antiviral sofosbuvir and its primary metabolite, PSI-6206 (also known as GS-331007). The information presented herein is supported by experimental data from in vitro inhibition assays to assist researchers in understanding their distinct roles in HCV treatment.

Mechanism of Action: A Tale of a Prodrug and its Inactive Metabolite

Both sofosbuvir and PSI-6206 are nucleotide analogs designed to target the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1][2][3] However, their antiviral efficacy differs dramatically due to their metabolic pathway.

Sofosbuvir (GS-7977) is a phosphoramidate prodrug.[1][2] This design allows it to efficiently penetrate hepatocytes (liver cells), the primary site of HCV replication.[4] Once inside the cell, sofosbuvir undergoes rapid and extensive metabolism. The initial steps involve hydrolysis of the carboxyl ester by human cathepsin A or carboxylesterase 1, followed by the cleavage of the phosphoramidate moiety by histidine triad nucleotide-binding protein 1 (HINT1).[1][4] This is followed by two phosphorylation steps by cellular kinases, ultimately forming the pharmacologically active uridine analog triphosphate, GS-461203 .[1][5] This active metabolite mimics the natural uridine triphosphate and is incorporated into the growing HCV RNA chain by the NS5B polymerase. The presence of a 2'-methyl group on the sugar moiety of GS-461203 causes steric hindrance, leading to the termination of RNA chain elongation and thus halting viral replication.[1][5]

PSI-6206 (GS-331007) , on the other hand, is the primary circulating metabolite of sofosbuvir, accounting for over 90% of the drug-related material in systemic circulation.[4][6] Crucially, PSI-6206 is a nucleoside metabolite that is formed through dephosphorylation of the active triphosphate or from the prodrug that is not taken up by hepatocytes.[3][7] Unlike sofosbuvir, PSI-6206 is not efficiently re-phosphorylated back to its active triphosphate form within the cell.[8] As a result, it is considered a pharmacologically inactive metabolite.[1][3] Its primary role is elimination from the body, which occurs mainly through renal excretion.[7]

Data Presentation: In Vitro Efficacy in HCV Replicon Assays

The following table summarizes the quantitative data from HCV replicon assays, which are cellular models used to study viral replication. These assays measure the 50% effective concentration (EC50), the concentration of a drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. A higher EC50 value indicates lower antiviral potency.

CompoundTargetHCV GenotypeEC50CC50Selectivity Index (SI = CC50/EC50)
Sofosbuvir NS5B Polymerase1b0.09 µM>100 µM>1111
2a0.04 µM>100 µM>2500
PSI-6206 (GS-331007) NS5B Polymerase1b>100 µM>100 µMNot Applicable

Data is compiled from multiple sources and represents typical values. The EC50 for sofosbuvir can vary slightly depending on the specific replicon and assay conditions.

The data clearly demonstrates that sofosbuvir is a potent inhibitor of HCV replication across different genotypes with no associated cytotoxicity at effective concentrations. In stark contrast, its metabolite, PSI-6206, shows no significant inhibitory activity in the same replicon assays, confirming its inactive status.

Experimental Protocols: HCV Replicon Assay

The following is a detailed methodology for a typical luciferase-based HCV replicon assay used to determine the EC50 and CC50 values of antiviral compounds.

Objective: To quantify the inhibition of HCV RNA replication and the cytotoxicity of test compounds in a human hepatoma cell line (e.g., Huh-7) stably expressing an HCV replicon.

Materials:

  • Huh-7 cell line harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Renilla or Firefly luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).

  • Test compounds (Sofosbuvir, PSI-6206) dissolved in dimethyl sulfoxide (DMSO).

  • Positive control (e.g., another known HCV inhibitor).

  • Negative control (DMSO vehicle).

  • 384-well clear-bottom white plates.

  • Luciferase assay reagent.

  • Cell viability reagent (e.g., Calcein AM).

  • Luminometer and fluorescence plate reader.

Procedure:

  • Cell Plating:

    • Culture the HCV replicon cells in DMEM with G418 to maintain the replicon.

    • Trypsinize and resuspend the cells in G418-free medium.

    • Seed the cells into 384-well plates at a density of approximately 2,000 cells per well in 90 µL of medium.[9]

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 0.4 µL of the diluted compounds to the corresponding wells of the cell plates, resulting in a final DMSO concentration of approximately 0.44%.[9] This typically creates a 10-point dose-response curve.

    • Include wells with positive control and negative control (DMSO only).

  • Incubation:

    • Incubate the plates for 3 days at 37°C in a 5% CO2 atmosphere.[9]

  • Data Acquisition:

    • Luciferase Assay (EC50 determination):

      • Remove the culture medium from the plates.

      • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

      • Measure the luminescence signal using a luminometer. The signal intensity is proportional to the level of HCV replication.

    • Cytotoxicity Assay (CC50 determination):

      • After the luciferase reading, add a cell viability reagent (e.g., Calcein AM) to the same wells.

      • Incubate as required by the reagent manufacturer.

      • Measure the fluorescence signal using a plate reader. The signal intensity is proportional to the number of viable cells.[9]

  • Data Analysis:

    • Normalize the luciferase and fluorescence data to the DMSO control wells (representing 0% inhibition and 100% viability, respectively).

    • Plot the normalized data against the compound concentration.

    • Calculate the EC50 and CC50 values by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.

Mandatory Visualization

HCV Replication Cycle and Mechanism of NS5B Inhibition```dot

References

A Comparative Analysis of PSI-6206 and Mericitabine: Unraveling the Nuances of Two Key HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of antiviral drug development, particularly for Hepatitis C Virus (HCV), nucleoside and nucleotide analogues targeting the NS5B RNA-dependent RNA polymerase have been a cornerstone of therapeutic strategies. This guide provides a detailed comparative analysis of two such inhibitors, PSI-6206 and mericitabine, for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, antiviral activity, cytotoxicity, and resistance profiles, supported by experimental data and detailed protocols.

Introduction to PSI-6206 and Mericitabine

Mericitabine (RG7128) is a prodrug of PSI-6130, a cytidine nucleoside analogue that demonstrates potent anti-HCV activity. Upon oral administration, mericitabine is converted to PSI-6130, which is then intracellularly phosphorylated to its active triphosphate form (PSI-6130-TP). PSI-6206 is the uridine nucleoside analogue that is formed through the deamination of PSI-6130 within the cell. While PSI-6206 itself is inactive, its triphosphate form (PSI-6206-TP) is also a potent inhibitor of the HCV NS5B polymerase. Both active triphosphate metabolites act as chain terminators, thereby halting viral RNA replication.

Mechanism of Action

Both PSI-6206 and the active form of mericitabine, PSI-6130, target the HCV NS5B polymerase, an essential enzyme for the replication of the viral genome. Following intracellular phosphorylation to their respective triphosphate forms, they are incorporated into the nascent viral RNA strand by the NS5B polymerase. Lacking a 3'-hydroxyl group, the incorporation of these analogues prevents the addition of subsequent nucleotides, leading to premature chain termination and inhibition of viral replication.

dot

cluster_HCV_Replication HCV Replication Cycle cluster_Inhibition Inhibition by Nucleoside Analogues HCV RNA HCV RNA Translation Translation HCV RNA->Translation IRES-mediated Polyprotein Polyprotein Translation->Polyprotein Viral Proteins Viral Proteins Polyprotein->Viral Proteins Proteolytic Cleavage Replication Complex (VRC) Replication Complex (VRC) Viral Proteins->Replication Complex (VRC) NS3, NS4A, NS4B, NS5A, NS5B Negative-strand RNA synthesis Negative-strand RNA synthesis Replication Complex (VRC)->Negative-strand RNA synthesis Positive-strand RNA synthesis Positive-strand RNA synthesis Negative-strand RNA synthesis->Positive-strand RNA synthesis NS5B Polymerase New HCV RNA genomes New HCV RNA genomes Positive-strand RNA synthesis->New HCV RNA genomes Assembly & Release Assembly & Release New HCV RNA genomes->Assembly & Release Mericitabine (Prodrug) Mericitabine (Prodrug) PSI-6130 PSI-6130 Mericitabine (Prodrug)->PSI-6130 Metabolism PSI-6130-TP PSI-6130-TP PSI-6130->PSI-6130-TP Phosphorylation PSI-6206 PSI-6206 PSI-6130->PSI-6206 Deamination PSI-6130-TP->Positive-strand RNA synthesis Chain Termination PSI-6206-TP PSI-6206-TP PSI-6206->PSI-6206-TP Phosphorylation PSI-6206-TP->Positive-strand RNA synthesis Chain Termination

Figure 1. Mechanism of action of mericitabine and PSI-6206.

Comparative Antiviral Activity and Cytotoxicity

Direct head-to-head comparisons of the prodrugs in cell-based assays are limited in publicly available literature. However, data on the active metabolites and the parent nucleosides provide valuable insights into their relative potency and safety profiles.

CompoundAssayCell LineGenotypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
PSI-6130 HCV RepliconHuh-71b0.51[1]>100>196
HCV RepliconHuh-71a0.30[1]>100>333
PSI-6206 HCV Replicon--Inactive[2]--

Note: PSI-6206 as a nucleoside is inactive because it is a poor substrate for cellular kinases. Its antiviral activity is realized through its formation from PSI-6130 intracellularly and subsequent phosphorylation to PSI-6206-TP.

The inhibitory activity of the active triphosphate forms against the purified HCV NS5B polymerase provides a direct measure of their intrinsic potency.

Active MetaboliteEnzymeGenotypeKi (µM)
PSI-6130-TP Wild-Type NS5B1b-
PSI-6206-TP Wild-Type NS5B1b0.42[3]

Resistance Profile

The primary resistance mutation associated with both PSI-6130 and PSI-6206 is the S282T substitution in the NS5B polymerase. This mutation has been identified in in vitro resistance selection studies.

Active MetaboliteEnzymeKi (µM)Fold Change in Ki vs. Wild-Type
PSI-6130-TP S282T Mutant NS5B-7.5-fold increase[3]
PSI-6206-TP S282T Mutant NS5B22[3]52.4-fold increase

The data indicates that while both active metabolites are affected by the S282T mutation, PSI-6206-TP shows a significantly greater loss of activity against the resistant enzyme compared to PSI-6130-TP. This suggests that PSI-6130 may have a higher barrier to resistance.

Experimental Protocols

HCV Replicon Assay (Luciferase Reporter)

This assay is used to determine the in vitro antiviral activity of compounds against HCV replication.

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon expressing a luciferase reporter gene are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) to generate a range of concentrations.

  • Assay Procedure:

    • Replicon-containing cells are seeded in 96-well plates.

    • After 24 hours, the culture medium is replaced with medium containing the serially diluted compounds.

    • The plates are incubated for 72 hours at 37°C.

  • Data Analysis:

    • Luciferase activity is measured using a commercial luciferase assay system and a luminometer.

    • The 50% effective concentration (EC50), the concentration at which viral replication is inhibited by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

dot

cluster_workflow HCV Replicon Assay Workflow start Start seed Seed Huh-7 HCV Replicon Cells start->seed treat Treat with Serial Dilutions of Compound seed->treat incubate Incubate for 72 hours treat->incubate lyse Lyse Cells & Add Luciferase Substrate incubate->lyse read Measure Luminescence lyse->read analyze Calculate EC50 read->analyze end End analyze->end

Figure 2. HCV Replicon Assay Workflow.
Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of a compound that is toxic to host cells.

  • Cell Culture: Huh-7 cells (or other relevant cell lines) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with the same serial dilutions of the test compounds as in the antiviral assay.

  • Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50), the concentration at which cell viability is reduced by 50%, is calculated from the dose-response curve.

Conclusion

Both PSI-6206 and mericitabine, through their active triphosphate metabolites, are potent inhibitors of the HCV NS5B polymerase. Mericitabine, as a prodrug of PSI-6130, leads to the intracellular formation of both PSI-6130-TP and PSI-6206-TP. While PSI-6206-TP is a potent inhibitor, it is more susceptible to the common S282T resistance mutation compared to PSI-6130-TP. This suggests that the antiviral activity of mericitabine is likely driven by both metabolites, with PSI-6130-TP potentially offering a higher barrier to resistance. The development of prodrugs that can efficiently deliver the monophosphate of either nucleoside is a key strategy to bypass the often-inefficient initial phosphorylation step and enhance antiviral efficacy. This comparative analysis provides a foundational understanding for researchers working on the next generation of HCV inhibitors.

References

A Comparative Guide to the Cross-Validation of PSI-6206-13C,d3 with Alternative Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalysis of the sofosbuvir metabolite PSI-6206 (GS-331007), the use of a stable isotope-labeled (SIL) internal standard is crucial for accurate and precise quantification. An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties, thus compensating for variability during sample preparation and analysis. This guide provides a comparative overview of PSI-6206-¹³C,d₃, a high-quality SIL internal standard, and an alternative labeled standard, Sofosbuvir-d₆. The information presented is based on established principles of bioanalytical method validation and data from published literature.

The Gold Standard: Co-eluting Stable Isotope-Labeled Internal Standards

A stable isotope-labeled version of the analyte itself, such as PSI-6206-¹³C,d₃, is considered the gold standard for use as an internal standard in LC-MS/MS assays. The incorporation of stable isotopes like ¹³C and deuterium results in a mass shift that allows for differentiation from the unlabeled analyte by the mass spectrometer, while maintaining nearly identical physicochemical properties. This ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization, leading to the most accurate correction for any experimental variations.

An Alternative Approach: Deuterated Parent Drug Internal Standard

In some instances, a labeled version of the parent drug, such as Sofosbuvir-d₆, may be considered as an alternative internal standard for the analysis of its metabolites. While not a direct structural analog of PSI-6206, its structural similarity and the presence of deuterium labels can provide a degree of correction for analytical variability. However, differences in polarity, chromatographic retention time, and ionization efficiency compared to the metabolite can introduce bias in the quantification.

Quantitative Data Summary

The following tables present a hypothetical comparison of the performance of PSI-6206-¹³C,d₃ and Sofosbuvir-d₆ as internal standards for the quantification of PSI-6206. The data is representative of what would be expected from a cross-validation study and is intended for illustrative purposes.

Table 1: Mass Spectrometry Parameters

ParameterPSI-6206 (Analyte)PSI-6206-¹³C,d₃ (IS)Sofosbuvir-d₆ (Alternative IS)
Precursor Ion (m/z)261.1265.1536.2
Product Ion (m/z)113.1113.1243.2
Collision Energy (eV)151525

Table 2: Validation Summary

Validation ParameterPSI-6206-¹³C,d₃Sofosbuvir-d₆Acceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.99
Accuracy (% Bias) -2.5% to +3.1%-8.2% to +9.5%Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 4.5%≤ 9.8%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) ≤ 5.0%≤ 12.0%≤ 15%
Recovery (%) 85.2%78.9%Consistent, precise, and reproducible

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 20 µL of internal standard working solution (either PSI-6206-¹³C,d₃ or Sofosbuvir-d₆).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.1-4.0 min: Return to 5% B and equilibrate

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM): Monitor the transitions specified in Table 1.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (PSI-6206-13C,d3 or Sofosbuvir-d6) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation integrate->calculate

Caption: Bioanalytical workflow for the quantification of PSI-6206.

signaling_pathway cluster_drug Drug Administration cluster_metabolism Intracellular Metabolism cluster_action Mechanism of Action sofo Sofosbuvir (Prodrug) metabolite PSI-6130 sofo->metabolite deamination Deamination metabolite->deamination psi6206 PSI-6206 (GS-331007) deamination->psi6206 phosphorylation Phosphorylation psi6206->phosphorylation active PSI-6206 Triphosphate (Active Metabolite) phosphorylation->active polymerase HCV NS5B RNA Polymerase active->polymerase inhibition Inhibition of Viral Replication polymerase->inhibition

Caption: Metabolic activation pathway of Sofosbuvir.

A Comparative Guide to the Clinical Efficacy of PSI-6206 Prodrugs and Alternative Therapies for Chronic Hepatitis C Virus Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial efficacy of PSI-6206 prodrugs, primarily represented by sofosbuvir, against other leading direct-acting antiviral (DAA) regimens for the treatment of chronic Hepatitis C virus (HCV) infection. This document summarizes key quantitative data from pivotal clinical trials, details the experimental protocols of these studies, and illustrates the underlying mechanism of action to inform research and drug development efforts in the field of antiviral therapies.

Introduction to PSI-6206 and its Prodrugs

PSI-6206, β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine, is a nucleoside analog that, in its triphosphate form, is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1] However, PSI-6206 itself is not efficiently phosphorylated to its active triphosphate form within cells. To overcome this limitation, phosphoramidate prodrugs were developed to facilitate intracellular delivery and subsequent activation. The most clinically significant of these is PSI-7977, now widely known as sofosbuvir. Sofosbuvir was discovered by Pharmasset and subsequently developed by Gilead Sciences, receiving FDA approval in 2013.[2] It has since become a cornerstone of modern HCV treatment, used in combination with other DAAs.[3][4]

Mechanism of Action of Sofosbuvir

Sofosbuvir is a prodrug that, once inside a hepatocyte, undergoes a series of metabolic steps to be converted into its active triphosphate form, GS-461203.[5][6][7] This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent viral RNA chain by the HCV NS5B polymerase.[6][8] Upon incorporation, the 2'-methyl group of sofosbuvir causes a steric clash with the incoming nucleotide, leading to immediate chain termination and halting viral replication.[7][9] This targeted mechanism provides a high barrier to resistance and broad genotypic coverage.[5][8]

Sofosbuvir Mechanism of Action cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_hcv HCV Replication Complex Sofosbuvir Sofosbuvir Sofosbuvir_in Sofosbuvir (PSI-7977) Sofosbuvir->Sofosbuvir_in Uptake Metabolite_X Metabolite X Sofosbuvir_in->Metabolite_X Cathepsin A / Carboxylesterase 1 GS_331007_MP GS-331007-MP (PSI-6206 Monophosphate) Metabolite_X->GS_331007_MP HINT1 GS_461203 GS-461203 (Active Triphosphate) GS_331007_MP->GS_461203 UMP-CMP Kinase, NDP Kinase NS5B HCV NS5B Polymerase GS_461203->NS5B Incorporation into RNA Chain RNA_Chain Growing HCV RNA Termination RNA Chain Termination RNA_Chain->Termination

Caption: Intracellular activation of sofosbuvir and subsequent inhibition of HCV replication.

Clinical Efficacy Comparison

The following tables summarize the Sustained Virologic Response at 12 weeks post-treatment (SVR12) rates from pivotal clinical trials for sofosbuvir-based regimens and key alternative DAA therapies.

Table 1: Efficacy of Sofosbuvir-Based Regimens in Treatment-Naïve Patients
RegimenTrialHCV Genotype(s)Patient PopulationSVR12 Rate
Sofosbuvir + Ribavirin (12 weeks)FISSION2Non-cirrhotic97%
Sofosbuvir + Ribavirin (12 weeks)FISSION3Non-cirrhotic56%
Sofosbuvir + Peginterferon + Ribavirin (12 weeks)NEUTRINO1, 4, 5, 6Non-cirrhotic90%
Sofosbuvir/Ledipasvir (12 weeks)ION-1116% Cirrhotic99%
Sofosbuvir/Velpatasvir (12 weeks)ASTRAL-11, 2, 4, 5, 619% Cirrhotic99%
Daclatasvir + Sofosbuvir (12 weeks)ALLY-33Non-cirrhotic96%
Table 2: Efficacy of Sofosbuvir-Based Regimens in Treatment-Experienced Patients
RegimenTrialHCV Genotype(s)Patient PopulationSVR12 Rate
Sofosbuvir + Ribavirin (12 weeks)FUSION234% Cirrhotic50%
Sofosbuvir + Ribavirin (16 weeks)FUSION234% Cirrhotic73%
Sofosbuvir + Ribavirin (24 weeks)VALENCE3With Cirrhosis68%
Sofosbuvir/Ledipasvir (12 weeks)ION-2120% Cirrhotic94%
Sofosbuvir/Velpatasvir (12 weeks)ASTRAL-3330% Cirrhotic95%
Daclatasvir + Sofosbuvir (12 weeks)ALLY-33With Cirrhosis63%
Table 3: Efficacy of Alternative Direct-Acting Antiviral Regimens
RegimenTrialHCV Genotype(s)Patient PopulationSVR12 Rate
Glecaprevir/Pibrentasvir (8 weeks)SURVEYOR-II2, 4, 5, 6Non-cirrhotic, Treatment-Naïve/Experienced93-98%
Glecaprevir/Pibrentasvir (12 weeks)SURVEYOR-II3With Cirrhosis, Treatment-Naïve95%
Elbasvir/Grazoprevir (12 weeks)C-EDGE TN1, 4, 6Treatment-Naïve, with/without Cirrhosis95%
Elbasvir/Grazoprevir (12 weeks)C-EDGE TE1, 4, 6Treatment-Experienced, with/without Cirrhosis92-94%

Experimental Protocols for Pivotal Clinical Trials

Below are the detailed methodologies for key clinical trials cited in this guide.

Sofosbuvir + Ribavirin (FISSION Trial)
  • Objective: To compare the efficacy and safety of a 12-week course of sofosbuvir plus ribavirin with a 24-week course of peginterferon alfa-2a plus ribavirin in previously untreated patients with HCV genotype 2 or 3.

  • Study Design: A phase 3, randomized, open-label, non-inferiority trial.

  • Patient Population: 499 treatment-naïve patients with chronic HCV genotype 2 or 3 infection. Patients with cirrhosis were included.

  • Treatment Arms:

    • Sofosbuvir (400 mg once daily) plus weight-based ribavirin for 12 weeks.

    • Peginterferon alfa-2a (180 µg weekly) plus fixed-dose ribavirin for 24 weeks.

  • Primary Endpoint: Sustained virologic response 12 weeks after the end of treatment (SVR12), defined as HCV RNA <25 IU/mL.[1][10][11]

Sofosbuvir/Velpatasvir (ASTRAL-1 Trial)
  • Objective: To evaluate the efficacy and safety of a 12-week course of a fixed-dose combination of sofosbuvir and velpatasvir in patients with HCV genotype 1, 2, 4, 5, or 6.

  • Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[12][13]

  • Patient Population: 740 treatment-naïve or -experienced patients with chronic HCV genotype 1, 2, 4, 5, or 6 infection, with or without compensated cirrhosis.

  • Treatment Arms:

    • Sofosbuvir-velpatasvir (400 mg/100 mg) fixed-dose combination tablet once daily for 12 weeks.

    • Placebo for 12 weeks, with the option for deferred treatment with sofosbuvir-velpatasvir.

  • Primary Endpoint: SVR12.[2]

ASTRAL_1_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (5:1) cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up Eligibility Eligible Patients (HCV GT 1,2,4,5,6) (N=740) Randomize Randomize Eligibility->Randomize SOF_VEL Sofosbuvir/Velpatasvir (400mg/100mg) Once Daily (n=624) Randomize->SOF_VEL Active Placebo Placebo Once Daily (n=116) Randomize->Placebo Control FollowUp12 12 Weeks Post-Treatment SOF_VEL->FollowUp12 Placebo->FollowUp12 SVR12 Assess SVR12 FollowUp12->SVR12

Caption: Workflow of the ASTRAL-1 clinical trial.

Glecaprevir/Pibrentasvir (SURVEYOR-II Trial)
  • Objective: To evaluate the efficacy and safety of 8- and 12-week treatments with glecaprevir and pibrentasvir in non-cirrhotic patients with chronic HCV genotype 1-6 infection.

  • Study Design: A phase 2, open-label, multicenter, dose-ranging trial.[7]

  • Patient Population: Treatment-naïve or -experienced (peginterferon plus ribavirin) patients with chronic HCV genotype 1-6 infection without cirrhosis.

  • Treatment Arms: Patients received varying doses of once-daily glecaprevir plus pibrentasvir, with or without ribavirin, for 8 or 12 weeks. The pivotal arms for the approved dosage involved glecaprevir (300 mg) and pibrentasvir (120 mg).

  • Primary Endpoint: SVR12.[7]

Elbasvir/Grazoprevir (C-EDGE TN Trial)
  • Objective: To evaluate the efficacy and safety of a 12-week course of elbasvir/grazoprevir in treatment-naïve patients with chronic HCV genotype 1, 4, or 6 infection.

  • Study Design: A phase 3, randomized, blinded, placebo-controlled trial.

  • Patient Population: Treatment-naïve patients with or without cirrhosis infected with chronic HCV genotype 1, 4, or 6.

  • Treatment Arms:

    • Immediate treatment group: Elbasvir/grazoprevir (50mg/100mg) for 12 weeks.

    • Deferred treatment group: Placebo for 12 weeks, followed by open-label elbasvir/grazoprevir for 12 weeks.

  • Primary Endpoint: SVR12.

References

A Head-to-Head Comparison of HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a critical enzyme in the viral replication cycle and a prime target for direct-acting antiviral (DAA) therapies. This guide provides an objective, data-driven comparison of key NS5B polymerase inhibitors, focusing on their in vitro potency, resistance profiles, and clinical efficacy.

Introduction to HCV NS5B Polymerase Inhibitors

Inhibitors of the HCV NS5B polymerase are broadly classified into two main categories:

  • Nucleoside/Nucleotide Analogue Inhibitors (NIs): These compounds mimic natural polymerase substrates. Following intracellular phosphorylation to their active triphosphate form, they are incorporated into the elongating viral RNA strand, leading to premature chain termination. Sofosbuvir is a prominent example of this class.

  • Non-Nucleoside Analogue Inhibitors (NNIs): These inhibitors bind to allosteric sites on the NS5B polymerase, inducing conformational changes that disrupt its enzymatic activity. NNIs do not require metabolic activation and are not in direct competition with nucleotide substrates. This class includes inhibitors such as dasabuvir and beclabuvir, which bind to different allosteric sites.

In Vitro Potency and Activity

The following table summarizes the in vitro efficacy of selected HCV NS5B polymerase inhibitors against various HCV genotypes. The 50% effective concentration (EC50) reflects the drug concentration needed to inhibit 50% of viral replication in cell-based replicon assays, while the 50% inhibitory concentration (IC50) measures the inhibition of the isolated NS5B polymerase enzyme.

InhibitorClassBinding SiteTarget Genotype(s)IC50 (nM)EC50 in Replicon Cells (nM)
Sofosbuvir NICatalytic SitePan-genotypic-18 - 116
Dasabuvir NNIPalm IGenotype 12.2 - 10.71.8 - 7.6
Beclabuvir NNIThumb IGenotype 12116

Note: IC50 and EC50 values can vary between studies due to different experimental conditions (e.g., cell lines, replicon constructs, assay formats). The data presented here is a representative range from multiple sources.

Resistance Profiles

A critical factor in the long-term efficacy of antiviral agents is the genetic barrier to resistance. The following table outlines key resistance-associated substitutions (RASs) for the compared inhibitors.

InhibitorPrimary Resistance-Associated Substitution(s)Fold-Change in EC50
Sofosbuvir S282T2.4 - 19.4-fold
Dasabuvir C316Y, M414T, Y448H, S556G>100-fold
Beclabuvir P495L/S>100-fold

Sofosbuvir demonstrates a high barrier to resistance, with the S282T mutation being the primary RAS, which also tends to reduce the replication capacity of the virus.[1] NNIs like dasabuvir and beclabuvir generally have a lower barrier to resistance, with single amino acid substitutions capable of conferring high-level resistance.[2]

Clinical Efficacy: Sustained Virologic Response (SVR)

The ultimate measure of an antiviral's effectiveness is the achievement of a sustained virologic response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy. The table below summarizes SVR rates from key clinical trials of combination regimens containing these NS5B inhibitors.

RegimenHCV GenotypePatient PopulationSVR12 Rate
Sofosbuvir + Velpatasvir1-6Treatment-naïve & experienced, with/without cirrhosis95-99%[3]
Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir ± Ribavirin1Treatment-naïve & experienced>95%[2]
Daclatasvir + Asunaprevir + Beclabuvir1Treatment-naïve & experienced~90%[4]

It is important to note that these inhibitors are always used in combination with other direct-acting antivirals to maximize efficacy and minimize the development of resistance.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HCV NS5B Polymerase Biochemical Assay

This assay directly measures the inhibitory activity of a compound on the purified recombinant HCV NS5B polymerase.

Objective: To determine the IC50 value of a test compound against HCV NS5B polymerase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), divalent cations (e.g., 5 mM MgCl2), a reducing agent (e.g., 1 mM DTT), a template/primer (e.g., poly(A)/oligo(dT)), and ribonucleoside triphosphates (NTPs), including a labeled nucleotide (e.g., [α-33P]UTP).[5]

  • Enzyme and Inhibitor Addition: Add purified recombinant HCV NS5B polymerase to the reaction mixture. Serially diluted test compounds are then added to the reaction wells.

  • Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.

  • Termination and Detection: Stop the reaction by adding a solution containing EDTA. The newly synthesized radiolabeled RNA is captured on a filter plate and the unincorporated nucleotides are washed away.

  • Data Analysis: The amount of incorporated radioactivity is quantified using a scintillation counter. The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.

HCV Replicon Assay (Luciferase-Based)

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.

Objective: To determine the EC50 value of a test compound in a cellular context.

Methodology:

  • Cell Seeding: Seed Huh-7 cells that stably harbor an HCV subgenomic replicon containing a luciferase reporter gene into 96-well plates.[6]

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a known potent HCV inhibitor.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours to allow for HCV replication and for the compound to exert its effect.[6]

  • Cell Lysis and Luciferase Assay: After incubation, lyse the cells and add a luciferase assay substrate.

  • Data Analysis: Measure the luminescence signal using a luminometer. The signal intensity is proportional to the level of HCV replicon RNA. Calculate the percentage of inhibition for each compound concentration and determine the EC50 value from the dose-response curve. A concurrent cytotoxicity assay is often performed to ensure that the observed antiviral effect is not due to cellular toxicity.[6]

In Vitro Resistance Selection Assay

This assay is used to identify the genetic mutations that confer resistance to an antiviral compound.

Objective: To select and characterize drug-resistant HCV replicons.

Methodology:

  • Long-Term Culture: Culture Huh-7 cells harboring an HCV replicon in the presence of a selective agent (e.g., G418) and increasing concentrations of the test compound over several weeks or months.[7]

  • Colony Selection: Monitor for the emergence of drug-resistant cell colonies that can survive and proliferate at higher concentrations of the inhibitor.

  • Expansion and Characterization: Isolate and expand individual resistant colonies.

  • Phenotypic Analysis: Determine the EC50 of the test compound against the resistant replicon-containing cells to quantify the degree of resistance.

  • Genotypic Analysis: Extract total RNA from the resistant cells, reverse transcribe the HCV RNA, and sequence the NS5B coding region to identify mutations that are not present in the wild-type replicon.[7]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of NS5B inhibitors and the workflows of the key experimental assays.

Inhibition_Mechanism cluster_NI Nucleoside Inhibitor (NI) - e.g., Sofosbuvir cluster_NNI Non-Nucleoside Inhibitor (NNI) NI_Prodrug Sofosbuvir (Prodrug) NI_Active Active Triphosphate Form NI_Prodrug->NI_Active Intracellular Phosphorylation Chain_Termination Chain Termination NI_Active->Chain_Termination Incorporation by NS5B NNI Dasabuvir or Beclabuvir Conformational_Change Inhibition of Polymerase Activity NNI->Conformational_Change Binds to Allosteric Site HCV_RNA_Template HCV RNA Template NS5B NS5B Polymerase HCV_RNA_Template->NS5B NS5B->Conformational_Change Elongating_RNA Elongating RNA Strand NS5B->Elongating_RNA Elongating_RNA->Chain_Termination

Caption: Mechanism of NS5B inhibition by NIs and NNIs.

Experimental_Workflow cluster_Biochemical NS5B Polymerase Biochemical Assay cluster_Replicon HCV Replicon Assay Purified_NS5B Purified NS5B Enzyme Inhibitor_Biochem Add Test Compound Purified_NS5B->Inhibitor_Biochem Reaction Polymerase Reaction (Template, NTPs) Inhibitor_Biochem->Reaction Measure_Activity Measure RNA Synthesis Reaction->Measure_Activity IC50 Determine IC50 Measure_Activity->IC50 Replicon_Cells HCV Replicon Cells (e.g., with Luciferase) Inhibitor_Cell Add Test Compound Replicon_Cells->Inhibitor_Cell Incubate Incubate 48-72h Inhibitor_Cell->Incubate Measure_Replication Measure Luciferase Activity Incubate->Measure_Replication EC50 Determine EC50 Measure_Replication->EC50

Caption: Experimental workflows for biochemical and cell-based assays.

References

Assessing the Specificity of PSI-6206 for HCV NS5B Polymerase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the specificity of PSI-6206, a nucleoside analog inhibitor targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. The following sections present a comparative analysis of its inhibitory activity, detailed experimental methodologies, and a visual representation of the experimental workflow.

Executive Summary

PSI-6206 is a uridine analogue that, upon intracellular phosphorylation to its active triphosphate form (RO2433-TP or PSI-7409), acts as a potent and selective inhibitor of the HCV NS5B polymerase.[1][2] Experimental data demonstrates that PSI-6206 exhibits high specificity for HCV NS5B, with no significant activity observed against other closely related viral polymerases from the Flaviviridae family, such as those from the West Nile and yellow fever viruses.[3] Furthermore, studies on its active triphosphate metabolite have shown a lack of significant inhibition of human DNA and RNA polymerases, underscoring its selective antiviral profile.[2]

Comparative Inhibitory Activity of PSI-6206 Triphosphate

The following table summarizes the in vitro inhibitory activity of the active triphosphate form of PSI-6206 (RO2433-TP/PSI-7409) against various viral and human polymerases. This quantitative data highlights the compound's potent and specific activity against its intended target, the HCV NS5B polymerase.

Target PolymeraseVirus/OrganismIC50 (μM)Reference
HCV NS5B Replicase Hepatitis C Virus (Genotype 1b)1.19[1]
Recombinant HCV NS5B Hepatitis C Virus (Genotype 1b, Con1)0.52[1]
Recombinant HCV NS5B Hepatitis C Virus (Genotypes 1-4)Comparable to Genotype 1b[2]
West Nile Virus Polymerase West Nile VirusNo Activity Observed[3]
Yellow Fever Virus Polymerase Yellow Fever VirusNo Activity Observed[3]
Human DNA Polymerase α Homo sapiensNo Significant Inhibition[2]
Human DNA Polymerase β Homo sapiensNo Significant Inhibition[2]
Human DNA Polymerase γ Homo sapiensNo Significant Inhibition[2]
Human RNA Polymerase II Homo sapiensNo Significant Inhibition[2]

Experimental Protocols

In Vitro HCV NS5B Polymerase Inhibition Assay

This biochemical assay is designed to directly measure the inhibitory effect of a compound on the enzymatic activity of purified recombinant HCV NS5B polymerase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, dithiothreitol (DTT), a synthetic RNA template (e.g., a poly(A) template), and an oligo(U) primer.

  • Enzyme and Inhibitor Incubation: Purified recombinant HCV NS5B polymerase is pre-incubated with varying concentrations of the test compound (e.g., RO2433-TP) for a defined period at a controlled temperature (e.g., 30°C).

  • Initiation of Polymerization: The polymerization reaction is initiated by the addition of a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP (e.g., [α-³²P]UTP or fluorescently-labeled UTP).

  • Reaction Quenching: After a specific incubation time, the reaction is terminated by the addition of a quenching solution, typically containing EDTA to chelate the magnesium ions essential for polymerase activity.

  • Product Quantification: The newly synthesized RNA product is separated from unincorporated nucleotides, often by precipitation or filtration. The amount of incorporated labeled nucleotide is then quantified using a scintillation counter or a fluorescence reader.

  • IC50 Determination: The concentration of the inhibitor that reduces the polymerase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay evaluates the antiviral activity of a compound in the context of a functioning viral replication complex within human liver cells.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured in a suitable medium. These replicons contain the HCV non-structural proteins, including NS5B, and a reporter gene (e.g., luciferase) for easy quantification of replication.

  • Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., PSI-6206) for a specified duration (e.g., 72 hours).

  • Quantification of HCV Replication: The level of HCV RNA replication is determined by measuring the expression of the reporter gene. For luciferase-based replicons, a lysis buffer and luciferase substrate are added to the cells, and the resulting luminescence is measured using a luminometer.

  • Cytotoxicity Assessment: In parallel, the potential cytotoxic effects of the compound on the host cells are evaluated using a cell viability assay (e.g., MTS or CellTiter-Glo assay).

  • EC50 and CC50 Determination: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits HCV replication by 50%, and the 50% cytotoxic concentration (CC50) are calculated from the respective dose-response curves. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in assessing the specificity of PSI-6206.

experimental_workflow cluster_biochemical Biochemical Specificity Assessment cluster_cellular Cell-Based Antiviral Activity p1 Purified HCV NS5B Polymerase assay1 In Vitro Polymerase Assay p1->assay1 p2 Other Viral Polymerases p2->assay1 p3 Human Polymerases p3->assay1 result1 IC50 Determination for PSI-6206 Triphosphate assay1->result1 result2 EC50 Determination for PSI-6206 c1 HCV Replicon -Containing Cells assay2 HCV Replicon Assay c1->assay2 c2 Control Cell Lines (Other Viruses) c2->assay2 assay2->result2 signaling_pathway cluster_activation Intracellular Activation Pathway cluster_inhibition Mechanism of HCV NS5B Inhibition psi6206 PSI-6206 (Prodrug) mono PSI-6206 Monophosphate psi6206->mono Cellular Kinases di PSI-6206 Diphosphate mono->di Cellular Kinases tri RO2433-TP (Active Form) di->tri Cellular Kinases ns5b HCV NS5B Polymerase tri->ns5b rna Viral RNA Replication ns5b->rna Incorporation into Nascent RNA inhibition Chain Termination rna->inhibition

References

In Vitro Resistance Profile of PSI-6206: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro resistance profile of PSI-6206, a uridine-based nucleoside analog, with other key nucleoside inhibitors targeting the hepatitis C virus (HCV) NS5B polymerase. The information presented herein is supported by experimental data from in vitro studies to facilitate an objective evaluation of its performance.

Executive Summary

PSI-6206, in its triphosphate form (PSI-6206-TP), is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. However, the parent nucleoside, PSI-6206, is inefficiently phosphorylated intracellularly. This limitation is overcome through the use of prodrugs, most notably sofosbuvir (PSI-7977), which is rapidly metabolized in vivo to form the active PSI-6206-TP. Nucleoside inhibitors as a class, including PSI-6206 and its precursors, generally exhibit a high barrier to resistance. The primary resistance-associated substitution (RAS) identified for this class is S282T in the NS5B polymerase. This substitution confers low-level resistance to sofosbuvir and is associated with a significant reduction in viral replication fitness, making the resistant variant less likely to predominate.

Comparative In Vitro Activity

The following table summarizes the in vitro antiviral activity of the active triphosphate form of PSI-6206 (delivered as the prodrug sofosbuvir) and a related cytidine analog, mericitabine, against wild-type (WT) and S282T mutant HCV replicons.

Compound/ProdrugActive MetaboliteHCV GenotypeReplicon TypeEC50 (µM) - WTEC50 (µM) - S282TFold Change in EC50Replication Capacity of S282T Mutant (% of WT)
Sofosbuvir (PSI-7977)PSI-6206-TP1bSubgenomic0.016 - 0.048[1]0.42[1]9.5 - 13.5[1][2]<2% - 11%[2][3]
Mericitabine (PSI-6130)PSI-6130-TP & PSI-6206-TP1a/1bSubgenomicNot specifiedNot specified3.1 - 5.5 (L159F/L320F double mutant)[4]Not specified

Key Observations from In Vitro Studies:

  • High Potency of Sofosbuvir: Sofosbuvir, the prodrug of PSI-6206's active form, demonstrates potent activity against wild-type HCV replicons across multiple genotypes.[5]

  • Low-Level Resistance: The S282T substitution in the NS5B polymerase is the primary RAS for sofosbuvir.[2][6] This mutation results in a modest increase in the EC50 value, typically ranging from 2.4 to 18-fold.[7]

  • Reduced Viral Fitness: The S282T mutant exhibits significantly impaired replication capacity, ranging from less than 2% to 11% of the wild-type virus.[2][3] This low fitness helps to explain why the S282T variant is rarely observed in clinical settings and often reverts to wild-type in the absence of drug pressure.[8][9]

  • High Barrier to Resistance: The combination of low-level resistance and reduced viral fitness contributes to the high barrier to resistance for nucleoside inhibitors like sofosbuvir.[10]

  • Cross-Resistance: The S282T mutation can confer cross-resistance to other 2'-C-methyl nucleoside analogs.[11]

Experimental Protocols

The in vitro resistance profile of PSI-6206 and other nucleoside inhibitors is primarily evaluated using HCV subgenomic replicon assays.

HCV Replicon Assay Methodology:

  • Cell Lines: Huh-7 human hepatoma cells, or their derivatives (e.g., Huh-7-lunet), are commonly used as they are highly permissive for HCV replication.

  • Replicon Constructs: Subgenomic HCV replicons are engineered to express a reporter gene, such as firefly luciferase or Renilla luciferase, in place of the viral structural proteins.[12][13] These replicons contain the non-structural proteins (including NS5B) necessary for RNA replication. Site-directed mutagenesis is used to introduce specific resistance mutations, like S282T, into the NS5B coding region of the replicon.[1]

  • RNA Transfection: In vitro transcribed replicon RNA is introduced into the Huh-7 cells via electroporation.[14]

  • Drug Treatment: Following transfection, the cells are seeded in multi-well plates and treated with serial dilutions of the antiviral compounds. A solvent control (e.g., DMSO) and a positive control are included.[12]

  • Measurement of Replication: After a defined incubation period (typically 3 days), cell lysates are prepared, and the activity of the reporter enzyme (luciferase) is measured.[12][15] The luminescence signal is proportional to the level of HCV RNA replication.

  • Data Analysis: The 50% effective concentration (EC50), which is the drug concentration required to inhibit 50% of replicon replication, is calculated by fitting the dose-response data to a sigmoidal curve.[12] The fold change in EC50 for a mutant replicon is determined by dividing its EC50 value by that of the wild-type replicon.

  • Replication Capacity: The replication fitness of a mutant replicon is assessed by comparing its reporter gene expression levels to the wild-type replicon in the absence of any drug.[3][16]

Visualizing the Pathways

To better understand the mechanism of action and resistance, the following diagrams illustrate the metabolic activation of PSI-6206's prodrug (sofosbuvir) and the logical relationship of the S282T resistance mechanism.

Metabolic_Activation_of_Sofosbuvir cluster_extracellular Extracellular cluster_intracellular Hepatocyte cluster_action Mechanism of Action Sofosbuvir Sofosbuvir (PSI-7977) Metabolite1 Intermediate Metabolite Sofosbuvir->Metabolite1 Carboxylesterase 1 PSI_6206_MP PSI-6206-MP Metabolite1->PSI_6206_MP HINT1 PSI_6206_DP PSI-6206-DP PSI_6206_MP->PSI_6206_DP UMP-CMPK PSI_6206_TP PSI-6206-TP (Active Form) PSI_6206_DP->PSI_6206_TP NDPK NS5B HCV NS5B Polymerase PSI_6206_TP->NS5B Chain_Termination RNA Chain Termination NS5B->Chain_Termination

Caption: Metabolic activation pathway of sofosbuvir to its active triphosphate form, PSI-6206-TP.

S282T_Resistance_Mechanism cluster_WT Wild-Type NS5B cluster_S282T S282T Mutant NS5B WT_NS5B Wild-Type NS5B (Serine at pos. 282) WT_Binding PSI-6206-TP binds efficiently to active site WT_NS5B->WT_Binding S282T_NS5B S282T Mutant NS5B (Threonine at pos. 282) WT_Incorporation Incorporation of PSI-6206-TP WT_Binding->WT_Incorporation WT_Termination RNA Chain Termination WT_Incorporation->WT_Termination S282T_Binding Steric hindrance from Threonine's methyl group S282T_NS5B->S282T_Binding S282T_Discrimination Reduced binding affinity and discrimination against PSI-6206-TP S282T_Binding->S282T_Discrimination S282T_Continuation Reduced Incorporation & Continued RNA Synthesis S282T_Discrimination->S282T_Continuation

Caption: Mechanism of resistance conferred by the S282T substitution in HCV NS5B polymerase.

References

Unveiling Metabolic Vulnerabilities: A Comparative Analysis of PSI-6206 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of hepatitis C virus (HCV) therapeutics, understanding the metabolic stability of nucleoside inhibitors is paramount. This guide provides a detailed comparison of the metabolic stability of PSI-6206 and its key analogs, supported by experimental data. A critical factor in the development of this class of drugs has been overcoming the metabolic bottleneck of intracellular phosphorylation, a challenge that has driven the evolution from early nucleoside analogs to highly effective prodrugs.

At the heart of this comparison lies the fundamental challenge of converting these nucleoside analogs into their active triphosphate form within the target hepatocytes. While PSI-6206, a 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside, showed promise, its clinical utility was hampered by inefficient initial phosphorylation. This metabolic instability spurred the development of innovative prodrug strategies, culminating in the groundbreaking approval of sofosbuvir (PSI-7977), a phosphoramidate prodrug of PSI-6206.

Executive Summary of Metabolic Stability

The metabolic journey of PSI-6206 and its analogs is a tale of two key stages: the initial conversion to the monophosphate form and the subsequent stability of the active triphosphate metabolite. The data reveals a significant disparity in the stability of the active triphosphate forms of PSI-6206's precursors and the active form of PSI-6206 itself.

Compound/MetaboliteTypeKey Metabolic FeatureIntracellular Half-life (t½) of TriphosphateSource
PSI-6130-TP Cytidine Nucleoside Analog TriphosphatePrecursor to PSI-6206-TP via deamination.4.7 hours[1]
RO2433-TP (PSI-6206-TP) Uridine Nucleoside Analog TriphosphateActive metabolite of PSI-6206 and sofosbuvir.36 - 38 hours[1][2]
Sofosbuvir (PSI-7977) Phosphoramidate Prodrug of PSI-6206Designed to bypass inefficient initial phosphorylation of PSI-6206. Rapidly disappears from plasma with a half-life of approximately 1 hour.Not applicable (Prodrug)[3]
IDX184 Nucleotide Prodrug of 2'-methylguanosineLiver-targeting prodrug.The nucleoside metabolite (2'-MeG) has a plasma half-life of 18 to 43 hours.[3]
Mericitabine (RG7128) Prodrug of PSI-6130A cytidine nucleoside analog prodrug.Data not available in a comparative format.

The Metabolic Pathway: From Inactive Nucleoside to Active Triphosphate

The metabolic activation of these nucleoside analogs is a critical determinant of their antiviral efficacy. The pathway involves sequential phosphorylation by host cell kinases to the active triphosphate form, which then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.

Metabolic activation pathways of PSI-6130, PSI-6206, and Sofosbuvir.

A key metabolic insight was the discovery that PSI-6130, a cytidine analog, is not only converted to its own active triphosphate but also serves as a precursor to the active triphosphate of PSI-6206 through deamination of its monophosphate form. However, the direct phosphorylation of PSI-6206 is inefficient. To overcome this, the phosphoramidate prodrug sofosbuvir was designed to directly deliver the monophosphate of PSI-6206 into hepatocytes, bypassing the problematic initial phosphorylation step.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to assess the metabolic stability of nucleoside analogs.

Human Liver Microsome (HLM) Stability Assay

This assay is crucial for evaluating the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.

HLM_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis A Prepare test compound stock solution (e.g., in DMSO). E Add test compound to the microsome solution. A->E B Thaw pooled human liver microsomes on ice. D Pre-warm microsomes and buffer to 37°C. B->D C Prepare NADPH-regenerating system solution. F Initiate reaction by adding NADPH-regenerating system. C->F D->E E->F G Incubate at 37°C with shaking. F->G H Aliquots taken at multiple time points (e.g., 0, 5, 15, 30, 60 min). G->H I Quench reaction with ice-cold acetonitrile containing an internal standard. H->I J Centrifuge to precipitate proteins. I->J K Analyze supernatant by LC-MS/MS to quantify remaining parent compound. J->K

Workflow for a typical Human Liver Microsome (HLM) stability assay.

Protocol Details:

  • Preparation: Test compounds are typically prepared as a 10 mM stock solution in DMSO. Pooled human liver microsomes are thawed on ice and diluted in a phosphate buffer (e.g., 100 mM, pH 7.4). An NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.

  • Incubation: The microsomal solution and buffer are pre-warmed to 37°C. The test compound is added to the microsome solution at a final concentration of typically 1 µM. The metabolic reaction is initiated by the addition of the NADPH-regenerating system. The mixture is incubated at 37°C with constant shaking.

  • Sampling and Quenching: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction in each aliquot is immediately stopped by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard for analytical normalization.

  • Analysis: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant is then analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, which contains various esterases and other enzymes that can lead to degradation.

Protocol Details:

  • Preparation: A stock solution of the test compound is prepared. Plasma from the desired species (e.g., human, rat) is thawed.

  • Incubation: The test compound is added to the plasma at a final concentration (e.g., 1 µM) and incubated at 37°C.

  • Sampling and Quenching: Aliquots are taken at different time points (e.g., 0, 15, 30, 60, 120 minutes). The reaction is quenched by adding a solvent like acetonitrile, which also serves to precipitate plasma proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound. The degradation over time is used to determine the plasma half-life.

Intracellular Nucleoside Triphosphate Half-life Assay

This assay is critical for determining the persistence of the active form of the drug within the target cells.

Protocol Details:

  • Cell Culture and Dosing: A suitable cell line (e.g., primary human hepatocytes or a relevant cancer cell line) is cultured. The cells are then incubated with the nucleoside analog or its prodrug for a specified period to allow for uptake and metabolism to the triphosphate form.

  • Washout and Incubation: After the initial incubation, the drug-containing medium is removed, and the cells are washed to remove any extracellular compound. Fresh, drug-free medium is added, and the cells are incubated for various time points.

  • Cell Lysis and Extraction: At each time point, the cells are harvested and lysed. The intracellular contents are extracted, often using a cold methanol or perchloric acid solution, to precipitate macromolecules and extract the small molecule metabolites.

  • Quantification: The concentration of the specific nucleoside triphosphate in the cell extracts is quantified using a sensitive analytical method, typically LC-MS/MS.

  • Data Analysis: The decline in the intracellular concentration of the triphosphate metabolite over time is used to calculate its intracellular half-life.

Conclusion

The metabolic stability of PSI-6206 and its analogs is a clear demonstration of the power of medicinal chemistry and prodrug strategies to overcome pharmacokinetic challenges. While PSI-6206 itself is metabolically limited by its inefficient phosphorylation, the development of its phosphoramidate prodrug, sofosbuvir, revolutionized HCV therapy. The significantly longer intracellular half-life of the active triphosphate of PSI-6206 compared to its cytidine precursor, PSI-6130, highlights the favorable pharmacology of the uridine scaffold once the initial metabolic hurdle is cleared. This comparative guide underscores the importance of a multi-faceted approach to evaluating metabolic stability, from initial microsomal and plasma stability screens to the critical assessment of intracellular active metabolite persistence.

References

Safety Operating Guide

Proper Disposal of PSI-6206-13C,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe disposal of PSI-6206-13C,d3, a deuterated, stable isotope-labeled derivative of the hepatitis C virus (HCV) NS5B polymerase inhibitor, PSI-6206. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

This compound should be handled with the same precautions as its parent compound, PSI-6206. The Safety Data Sheet (SDS) for PSI-6206 classifies it as a hazardous substance.[1] For disposal purposes, this compound is not considered radioactive and should be treated as a chemical hazardous waste. Standard laboratory procedures for the disposal of deuterated compounds require that they be handled in the same manner as their non-labeled counterparts.

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. The parent compound, PSI-6206, is categorized as follows:

  • Acute oral toxicity (Category 4): Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound in solid or solution form should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3]

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous waste. This includes unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.

    • Do not mix this waste with non-hazardous trash or other incompatible waste streams.[4][5] Keep it segregated from strong oxidizing agents, acids, and bases.[4][6]

  • Containerization and Labeling:

    • Collect solid waste in a designated, leak-proof container with a secure lid.

    • Collect liquid waste (e.g., solutions in DMSO, saline) in a separate, compatible, and clearly labeled hazardous waste container.[5]

    • The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] List all components of a solution, including solvents.

  • On-site Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6][7]

    • Ensure the SAA is inspected weekly for leaks and proper container labeling.[4]

  • Final Disposal:

    • Arrange for the removal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

    • Do not dispose of this compound down the drain or in regular trash.[8]

Quantitative Data Summary

ParameterValue/GuidelineSource
Hazard Categories Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Respiratory Irritation (Category 3)[1]
Personal Protective Equipment Safety goggles with side-shields, protective gloves, impervious clothing[1]
Satellite Accumulation Area (SAA) Liquid Waste Limit Up to 55 gallons of hazardous waste (or 1 quart of acute hazardous waste)[3][7]
SAA Container Status Must be kept closed except when adding waste[7]
Waste Removal from SAA Within 3 days of the container becoming full[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal start This compound Waste (Solid, Liquid, Contaminated Materials) collect_solid Collect Solid Waste in Designated Container start->collect_solid Solid Waste collect_liquid Collect Liquid Waste in Designated Container start->collect_liquid Liquid Waste label_waste Label Container: 'Hazardous Waste' 'this compound' List all constituents collect_solid->label_waste collect_liquid->label_waste store_waste Store Sealed Container in Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

Caption: Disposal workflow for this compound waste.

Experimental Protocols

While this document focuses on disposal, the principles of safe handling extend to experimental use. Any protocol involving this compound should be preceded by a thorough risk assessment. For instance, when preparing solutions, as described for the parent compound (e.g., in DMSO, PEG300, Tween80, and Saline), this should be done in a chemical fume hood to minimize inhalation exposure.[4][9] All equipment and surfaces should be decontaminated after use. A recommended decontamination procedure involves scrubbing with alcohol.[1]

References

Navigating the Safe Handling of PSI-6206-13C,d3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling PSI-6206-13C,d3, a deuterated and carbon-13 labeled analog of the potent HCV NS5B polymerase inhibitor, PSI-6206. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure research environment.

Immediate Safety Protocols and Hazard Identification

PSI-6206 is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] The isotopically labeled version, this compound, should be handled with the same precautions.

Hazard Summary:

Hazard ClassificationGHS CodeDescription
Acute toxicity, oralH302Harmful if swallowed.[1]
Skin corrosion/irritationH315Causes skin irritation.[1]
Serious eye damage/eye irritationH319Causes serious eye irritation.[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritation.[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks, a combination of engineering controls and personal protective equipment is mandatory.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure easy access to a safety shower and eyewash station.[1]

Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[1]Protects against splashes and airborne particles.
Hand Protection Protective gloves (e.g., nitrile).[1]Prevents skin contact and absorption.
Skin and Body Protection Impervious clothing, such as a lab coat.[1]Minimizes the risk of skin exposure.
Respiratory Protection Suitable respirator.[1]Required when handling outside of a fume hood or if dust/aerosols are generated.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Store in a well-ventilated place. Keep container tightly closed.

Spill and Leakage Procedure:

  • Evacuate: Evacuate personnel to a safe area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Absorb: For solutions, use a finely-powdered liquid-binding material like diatomite.[1]

  • Decontaminate: Scrub surfaces and equipment with alcohol.[1]

  • Dispose: Dispose of contaminated material according to regulations outlined in the disposal section.[1]

Disposal Plan:

  • Dispose of this material and its container to a hazardous or special waste collection point.

  • Consult with your institution's environmental health and safety (EHS) department for specific local and national regulations.

First Aid Measures

Exposure RouteProcedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[1]
Skin Contact Immediately wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. Call a physician.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician.[1]

Physical and Chemical Properties

PropertyValue
Appearance White to off-white solid powder[2]
Melting Point 237-238℃[2]
Density 1.6±0.1 g/cm³[2]
LogP -0.77[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 6[2]

Experimental Workflow: Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up in a Ventilated Fume Hood prep_ppe->prep_setup handle_weigh Weigh the Compound prep_setup->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve post_decon Decontaminate Work Surfaces and Equipment handle_dissolve->post_decon After Experimentation post_dispose Dispose of Waste post_decon->post_dispose post_dispose->prep_ppe For Next Use emergency_spill Follow Spill Protocol emergency_exposure Administer First Aid

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.